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  • Product: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid
  • CAS: 109558-73-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid

This guide serves as a technical monograph for 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a privileged scaffold in medicinal chemistry utilized primarily as a probe for transthyretin (TTR) stabilization and dihydroorot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a privileged scaffold in medicinal chemistry utilized primarily as a probe for transthyretin (TTR) stabilization and dihydroorotate dehydrogenase (DHODH) inhibition.

Status: Chemical Probe / Pharmacophore Scaffold
CAS: 109558-73-8
Molecular Formula: C₁₆H₁₁NO₃

Executive Summary

5-Biphenyl-4-ylisoxazole-3-carboxylic acid is a synthetic heterocyclic compound featuring a 3,5-disubstituted isoxazole core.[1] It represents a classic example of a bioisostere used to replace unstable or metabolically liable linkers in drug discovery.

Its primary utility lies in two distinct pharmacological domains:

  • TTR Amyloidosis: It functions as a kinetic stabilizer of the transthyretin (TTR) tetramer, preventing the dissociation-dependent amyloidogenesis observed in familial amyloid polyneuropathy (FAP).

  • Immunomodulation: It acts as a structural analog to the active metabolite of Leflunomide (A77 1726), targeting DHODH to inhibit de novo pyrimidine synthesis.

This guide details the synthesis, physiochemical properties, and experimental validation of this compound in a research setting.

Chemical Identity & Physiochemical Profile[2][3][4]

The molecule consists of a central isoxazole ring substituted at the C5 position with a lipophilic biphenyl group and at the C3 position with a hydrophilic carboxylic acid. This amphiphilic structure allows it to bridge hydrophobic pockets while maintaining electrostatic interactions with polar residues.

PropertyValuebiological Relevance
Molecular Weight 265.26 g/mol Fragment-like; high ligand efficiency potential.
LogP (Predicted) ~3.8 - 4.2High lipophilicity; optimized for deep hydrophobic pockets (e.g., T4 binding site).
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH; forms salt bridges with Lysine residues (e.g., Lys15 in TTR).
TPSA ~63 ŲGood membrane permeability; orally bioavailable profile.
H-Bond Donors/Acceptors 1 / 4Balanced for specific binding without excessive desolvation penalties.

Synthesis Protocol: The Claisen-Cyclization Route

The most robust method for synthesizing 5-aryl-isoxazole-3-carboxylic acids is the condensation of an acetophenone derivative with a diester, followed by cyclization with hydroxylamine.

Reaction Scheme (Logic)
  • Activation: The acetyl group of 4-acetylbiphenyl is activated by a strong base (alkoxide).

  • Condensation: Nucleophilic attack on diethyl oxalate yields a diketo ester intermediate (Claisen condensation).

  • Cyclization: Hydroxylamine attacks the diketo intermediate. Regioselectivity is driven by the reactivity of the carbonyls, favoring the 3,5-substitution pattern.

Step-by-Step Protocol

Reagents:

  • 4-Acetylbiphenyl (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq) or Sodium Methoxide (NaOMe)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Solvents: Ethanol (EtOH), Glacial Acetic Acid.

Procedure:

  • Formation of Diketo Ester:

    • Dissolve sodium ethoxide in absolute ethanol under N₂ atmosphere.

    • Add 4-acetylbiphenyl and stir for 15 minutes to generate the enolate.

    • Dropwise add diethyl oxalate while maintaining the temperature below 10°C (ice bath).

    • Allow the mixture to warm to room temperature and reflux for 4 hours. A yellow precipitate (sodium salt of the diketo ester) often forms.

    • Checkpoint: Acidify a small aliquot; TLC should show consumption of the ketone.

  • Cyclization:

    • Cool the reaction mixture. Add hydroxylamine hydrochloride directly to the flask.

    • Reflux the mixture for an additional 2–4 hours.

    • Concentrate the solvent under reduced pressure.

  • Hydrolysis & Isolation:

    • The resulting ester (Ethyl 5-biphenyl-4-ylisoxazole-3-carboxylate) is often hydrolyzed in situ or in a separate step using NaOH (1M) in MeOH/Water.

    • After saponification (1 hr at 60°C), cool and acidify with HCl (1M) to pH 2.

    • The free acid 5-Biphenyl-4-ylisoxazole-3-carboxylic acid will precipitate as a white/off-white solid.

    • Purification: Recrystallize from Ethanol/Water or Acetic Acid.

Mechanism of Action & Visualization

Target 1: Transthyretin (TTR) Stabilization

TTR is a homotetramer that transports thyroxine (T4). In amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate.

  • Binding Mode: The biphenyl tail of the isoxazole inserts deep into the hydrophobic T4 binding pocket (HBP).

  • Anchoring: The 3-carboxylic acid forms electrostatic interactions (salt bridges) with Lys15 and Lys15' at the entrance of the pocket, effectively "locking" the tetramer together.

Target 2: DHODH Inhibition
  • Binding Mode: The compound mimics the ubiquinone cofactor. The biphenyl group occupies the hydrophobic tunnel where the ubiquinone tail usually sits, while the isoxazole-carboxylate head interacts with the polar active site residues (Arg136/Gln47), blocking the redox reaction required for pyrimidine synthesis.

G cluster_synthesis Synthesis Logic cluster_mechanism TTR Stabilization Mechanism Acetyl 4-Acetylbiphenyl Intermediate Diketo Ester (Intermediate) Acetyl->Intermediate + NaOEt Oxalate Diethyl Oxalate Oxalate->Intermediate Cyclization Hydroxylamine Cyclization Intermediate->Cyclization + NH2OH Product 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid Cyclization->Product - 2 H2O TTR_Tetramer TTR Tetramer (Native State) Product->TTR_Tetramer Binds T4 Pocket Dissociation Dissociation (Rate Limiting) TTR_Tetramer->Dissociation Slow Stabilized Stabilized Tetramer (Kinetic Trap) TTR_Tetramer->Stabilized Ligand Binding Monomer Monomer (Misfolding Prone) Dissociation->Monomer Amyloid Amyloid Fibrils Monomer->Amyloid Stabilized->Dissociation Inhibits

Figure 1: Synthesis pathway (left) and TTR Kinetic Stabilization Mechanism (right). The compound prevents the rate-limiting dissociation step of the TTR tetramer.

Experimental Validation: TTR Turbidity Assay

To verify the activity of the synthesized compound, a TTR Acid-Mediated Aggregation Assay is the standard.

Protocol:

  • Preparation: Dilute recombinant WT-TTR (0.4 mg/mL) in phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (5-Biphenyl-4-ylisoxazole-3-carboxylic acid) at varying concentrations (e.g., 3.6 µM, 7.2 µM) to the TTR solution. Incubate for 30 min at 37°C.

  • Acidification: Lower pH to 4.4 using acetate buffer. This acidic shock forces TTR dissociation and aggregation.

  • Measurement: Monitor turbidity by measuring absorbance at 350 nm or 400 nm over 72 hours.

  • Result: An active stabilizer will significantly reduce the slope of the turbidity increase compared to the DMSO control.

References

  • TTR Stabilization & Isoxazole Scaffolds

    • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science.

    • Context: Establishes the mechanism of kinetic stabilization for biphenyl/aryl-isoxazole analogs.
  • Synthesis of 5-Aryl-isoxazole-3-carboxylic acids

    • Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry.

    • Context: Reviews the Claisen condensation/hydroxylamine route used for this compound class.
  • DHODH Inhibition Context

    • Vyas, V. K., et al. (2011). "Recent Developments in the Medicinal Chemistry of Dihydroorotate Dehydrogenase (DHODH) Inhibitors." Mini-Reviews in Medicinal Chemistry.

    • Context: Discusses the biphenyl and isoxazole pharmacophores in DHODH inhibition.
  • Chemical Identity

    • PubChem Compound Summary for CID 109558-73-8.

Sources

Exploratory

Technical Guide: Structure Elucidation of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid

Executive Summary This technical guide details the structural characterization of 5-(biphenyl-4-yl)isoxazole-3-carboxylic acid , a rigid biaryl scaffold with significant relevance in medicinal chemistry, particularly as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 5-(biphenyl-4-yl)isoxazole-3-carboxylic acid , a rigid biaryl scaffold with significant relevance in medicinal chemistry, particularly as a transthyretin (TTR) amyloidogenesis inhibitor and a pharmacophore in non-steroidal anti-inflammatory drug (NSAID) design.

The core challenge addressed herein is the unambiguous differentiation between the 3,5-disubstituted and 5,3-disubstituted regioisomers. This guide moves beyond basic spectral assignment, providing a causal analysis of synthetic regioselectivity and a self-validating NMR logic flow (HMBC/NOESY) to certify the position of the carboxylic acid relative to the biphenyl moiety.

Part 1: Synthetic Context & The Regiochemical Challenge[1]

To understand the analytical requirement, one must understand the genesis of the sample. Two primary pathways yield this scaffold, each with distinct regiochemical risks.[1]

The Claisen-Type Condensation (High Risk)

The classic route involves the condensation of 4-acetylbiphenyl with diethyl oxalate to form a


-diketo ester, followed by cyclization with hydroxylamine hydrochloride.
  • Mechanism: Hydroxylamine can attack either carbonyl (C1 or C3 of the diketo system).

  • Outcome: While pH control can influence selectivity, this method frequently yields a mixture of the desired 5-aryl-3-carboxy isomer and the 3-aryl-5-carboxy byproduct.

  • Elucidation Need: Critical. You cannot assume regiochemistry based solely on precedent.

The [3+2] Cycloaddition (Lower Risk)

A more modern approach utilizes the 1,3-dipolar cycloaddition of a nitrile oxide (derived from ethyl chlorooximidoacetate) with 4-ethynylbiphenyl .

  • Mechanism: The oxygen of the dipole generally aligns with the more substituted carbon of the alkyne due to steric and electronic stabilization.

  • Outcome: Highly selective for the 5-aryl-3-carboxy isomer.

  • Elucidation Need: Validation. Confirmation is still required to rule out dimerization (furoxan formation) or unexpected steric inversions.

Part 2: Analytical Hierarchy & Elucidation Protocol

The following protocol is designed as a self-validating system. Do not proceed to the next step until the current data unequivocally supports the proposed structure.

Mass Spectrometry (Molecular Confirmation)
  • Technique: HRMS (ESI-TOF) in negative mode (due to the carboxylic acid).

  • Expectation:

    • Formula:

      
      
      
    • Calculated

      
      : m/z 264.0666
      
  • Diagnostic Value: Confirms the condensation occurred and the ester was successfully hydrolyzed to the acid. It does not determine regiochemistry.

Proton NMR ( H NMR) - The Preliminary Screen
  • Solvent: DMSO-

    
     (preferred for solubility of the biphenyl system and carboxylic acid proton exchange).
    
  • Key Signals:

    • 
       ~13.5-14.0 ppm (br s, 1H):  Carboxylic acid -OH.
      
    • 
       ~7.3-7.5 ppm (s, 1H):  The Isoxazole H4  proton.
      
    • 
       ~7.4-7.9 ppm (m, 9H):  Biphenyl aromatic protons.
      
  • The H4 Diagnostic: In 3,5-disubstituted isoxazoles, the H4 resonance is sensitive to the electronic environment.[2]

    • Rule of Thumb: If the electron-withdrawing carboxyl is at C3, H4 (at C4) is shielded relative to if the carboxyl were at C5. However, this is comparative and unreliable without a reference standard. Do not rely on 1H chemical shift alone.

Carbon NMR ( C NMR) - The Skeleton
  • Key Signals:

    • 
       ~160-165 ppm:  Carboxylic acid carbonyl (
      
      
      
      ).
    • 
       ~100-105 ppm:  Isoxazole C4  (Methine).
      
    • 
       ~155-170 ppm:  Isoxazole C3  and C5  (Quaternary).
      
  • Ambiguity: Both C3 and C5 are quaternary carbons in the aromatic region. Distinguishing them requires 2D correlation.

2D NMR - The Definitive Proof (HMBC & NOESY)

This is the "Trustworthiness" pillar. We use Heteronuclear Multiple Bond Correlation (HMBC) to trace the connectivity 2-3 bonds away.

The HMBC Logic Flow:
  • Identify H4: Locate the sharp singlet at ~7.4 ppm.

  • Trace H4 correlations:

    • Path A (To Carboxyl): H4 should show a strong

      
       or 
      
      
      
      correlation to a quaternary carbon (C3 ). This C3 carbon must show a correlation to the carboxylic acid carbonyl (~162 ppm) or be chemically distinct.
    • Path B (To Biphenyl): H4 should show a correlation to the other quaternary carbon (C5 ). This C5 carbon must show a correlation to the ortho-protons of the biphenyl ring.

The NOESY Cross-Check:
  • Experiment: Nuclear Overhauser Effect Spectroscopy.

  • Logic: If the Biphenyl is at C5 and the Proton is at C4 , they are spatially close.

  • Observation: Strong NOE cross-peak between Isoxazole H4 and the Biphenyl ortho-protons .

  • Negative Control: If the structure were the 3-biphenyl isomer, the H4 proton would be adjacent to the Carboxyl group, and far from the biphenyl ring (no NOE).

Part 3: Visualization of Logic & Workflow

The following diagrams illustrate the synthesis pathways and the rigorous decision tree used to validate the regiochemistry.

Diagram 1: Synthesis & Regiochemical Logic

SynthesisPath cluster_inputs Precursors A 4-Acetylbiphenyl Process1 Claisen Condensation (High Regio-Risk) A->Process1 B Diethyl Oxalate B->Process1 C 4-Ethynylbiphenyl Process2 [3+2] Cycloaddition (High Selectivity) C->Process2 D Chlorooximidoacetate D->Process2 Inter Diketo-ester Process1->Inter Target 5-Biphenyl-3-COOH (Target) Process2->Target Steric Control Inter->Target + NH2OH (pH dependent) Isomer 3-Biphenyl-5-COOH (Byproduct) Inter->Isomer Side Rxn

Caption: Comparative synthetic routes showing the regiochemical divergence in Claisen condensation versus the specificity of [3+2] cycloaddition.

Diagram 2: Structural Elucidation Decision Tree

ElucidationLogic Start Isolate Product (White Solid) H_NMR 1H NMR Analysis Identify H4 Singlet (~7.4 ppm) Start->H_NMR NOESY_Check NOESY Experiment H4 <-> Aryl-H Interaction? H_NMR->NOESY_Check HMBC_Check HMBC Experiment Trace H4 Correlations H_NMR->HMBC_Check Yes_NOE Strong NOE Observed (H4 is adjacent to Biphenyl) NOESY_Check->Yes_NOE Yes No_NOE No NOE Observed (H4 is distal to Biphenyl) NOESY_Check->No_NOE No Conclusion_Valid CONFIRMED: 5-Biphenyl-4-ylisoxazole-3-COOH Yes_NOE->Conclusion_Valid Conclusion_Invalid REJECTED: Isomer Identified (3-Biphenyl...) No_NOE->Conclusion_Invalid Path_Correct H4 -> C5 (Ar-linked) AND H4 -> C3 (COOH-linked) HMBC_Check->Path_Correct Pattern A Path_Incorrect H4 -> C5 (COOH-linked) AND H4 -> C3 (Ar-linked) HMBC_Check->Path_Incorrect Pattern B Path_Correct->Conclusion_Valid Path_Incorrect->Conclusion_Invalid

Caption: The "Self-Validating" NMR logic flow. Both NOESY spatial data and HMBC connectivity must align to confirm the 5-biphenyl substitution pattern.

Part 4: Quantitative Data Summary

The following table summarizes the expected spectral data for the target molecule, consolidated from standard isoxazole characterization literature.

NucleusPositionChemical Shift (

ppm)
MultiplicityCoupling / Correlations (HMBC)

H
COOH13.5 - 14.0br s-

H
Isoxazole H4 7.35 - 7.45sC3, C5

H
Biphenyl (ortho)7.80 - 7.90dC5 (Isoxazole), Ar-C

C
C3 (Isoxazole)158.0 - 160.0qH4

C
C4 (Isoxazole)102.0 - 104.0CH-

C
C5 (Isoxazole)168.0 - 171.0qH4, Biphenyl-H(ortho)

C
C=O (Acid)162.0 - 164.0q-

Note: Shifts are approximated for DMSO-


. C5 is typically more deshielded than C3 due to the direct attachment of the oxygen in the ring and the biphenyl conjugation.

Part 5: Biological & Functional Relevance

While this guide focuses on structural elucidation, the motivation lies in the pharmacophore's utility.

  • TTR Stabilization: The 3,5-disubstituted isoxazole mimics the thyroxine binding motif. The biphenyl group occupies the halogen binding pockets of Transthyretin, preventing tetramer dissociation (amyloidosis).

  • pKa & Solubility: The 3-carboxylic acid typically has a pKa of ~3.5–4.0. This acidity is crucial for electrostatic interactions with Lysine residues (e.g., Lys15 in TTR) in the binding pocket.

References

  • Regioselectivity in Isoxazole Synthesis

    • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from -enamino diketones. RSC Advances, 2017.
  • NMR Elucidation of Isoxazoles

    • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry.
  • Biological Application (TTR/NSAID Context)

    • Synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[3][4] European Journal of Medicinal Chemistry.

  • General Synthetic Protocols

    • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[5] Molbank, 2024.[6]

Sources

Foundational

Physicochemical Properties of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid

The following technical guide details the physicochemical properties, synthesis, and experimental handling of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid . This document is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and experimental handling of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid . This document is structured for researchers and drug development professionals, synthesizing structural analysis with practical laboratory protocols.

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

5-Biphenyl-4-ylisoxazole-3-carboxylic acid represents a specific class of heteroaromatic carboxylic acids used primarily as a scaffold in medicinal chemistry. Structurally, it combines a polar, acidic isoxazole-3-carboxylic acid "head" with a rigid, lipophilic biphenyl "tail." This amphiphilic architecture mimics the pharmacophore of several transthyretin (TTR) stabilizers and D-amino acid oxidase (DAAO) inhibitors, making it a critical probe in protein-ligand interaction studies.

Chemical Identification
ParameterDetail
IUPAC Name 5-([1,1'-Biphenyl]-4-yl)isoxazole-3-carboxylic acid
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.27 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Substituents C3: Carboxylic Acid (-COOH); C5: 4-Biphenylyl
Predicted LogP 4.1 ± 0.4 (High Lipophilicity)
Predicted pKa 3.3 ± 0.2 (Acidic)
Appearance White to off-white crystalline solid

Structural Analysis & Electronic Properties

The compound's behavior is governed by the electronic push-pull relationship between the electron-rich biphenyl system and the electron-deficient isoxazole ring.

Molecular Architecture
  • The Isoxazole Ring: Acts as a bioisostere for amide or ester linkages but provides rigid directionality. The oxygen and nitrogen atoms create a polarized surface potential, influencing solubility and hydrogen bonding.

  • The Carboxylic Acid (C3): This group is significantly more acidic than benzoic acid (pKa ~4.2) due to the electron-withdrawing nature of the isoxazole ring (inductive effect of the adjacent C=N bond).

  • The Biphenyl Moiety (C5): Provides a large hydrophobic surface area (

    
    ), driving binding affinity via Van der Waals interactions and 
    
    
    
    stacking.
Diagram: Structural Connectivity & Synthesis Logic

The following diagram illustrates the retrosynthetic disconnection and the electronic zones of the molecule.

G Target 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (Target Molecule) Zone1 Zone 1: Acidic Head (pKa ~3.3) Solubility & H-Bonding Target->Zone1 Electronic Properties Zone2 Zone 2: Hydrophobic Tail (LogP ~4.1) Protein Binding Anchor Target->Zone2 Precursor1 4-Acetylbiphenyl Intermediate Diketo Ester Intermediate Precursor1->Intermediate Claisen Condensation Precursor2 Diethyl Oxalate Precursor2->Intermediate Intermediate->Target Cyclization (NH2OH) & Hydrolysis

Figure 1: Structural segmentation and primary synthetic pathway (Claisen condensation route).[1]

Physicochemical Profile

Solubility Profile

This compound exhibits pH-dependent solubility characteristic of weak acids.

  • pH < 3.0: The molecule exists in its neutral, protonated form (

    
    ). Solubility is extremely low (
    
    
    
    ) due to the high lipophilicity of the biphenyl tail.
  • pH > 5.0: Deprotonation to the carboxylate anion (

    
    ) significantly increases aqueous solubility, though the "grease" of the biphenyl group may still require co-solvents (DMSO, MeOH) for high concentrations.
    
Solvent SystemSolubility EstimateApplication
Water (pH 2.0) Insoluble (< 10 µM)Stomach simulation
PBS (pH 7.4) Moderate (~50-100 µM)Physiological assays
DMSO High (> 50 mM)Stock solutions
Methanol/Ethanol High (> 20 mM)Crystallization
Stability
  • Thermal: Stable up to ~180°C (Melting point range).[2]

  • Hydrolytic: The isoxazole ring is generally stable to aqueous hydrolysis under neutral/mildly acidic conditions. Strong bases at high temperatures can cleave the ring.

  • Photolytic: Biphenyl systems can be susceptible to UV-induced excitation; store in amber vials.

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Rationale: Kinetic solubility (from DMSO stock) often overestimates true solubility due to supersaturation. Thermodynamic solubility ensures equilibrium.

  • Preparation: Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of buffer (e.g., Phosphate Buffer pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours at 750 rpm.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute with Acetonitrile (1:1), and analyze via HPLC-UV (254 nm).

    • Note: Ensure a standard curve is generated using DMSO stocks.

Protocol B: pKa Determination via Potentiometric Titration

Rationale: Accurate pKa is vital for predicting ionization state in biological assays.

  • System: Use a Sirius T3 or equivalent autotitrator.

  • Solvent: Use a co-solvent method (Water/Methanol ratios: 20%, 30%, 40%) to solubilize the lipophilic compound, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate 0.5 mM sample from pH 2.0 to pH 10.0 using 0.1 M KOH.

  • Analysis: The inflection point represents the pKa.[3] Expect a value near 3.3.[4]

Protocol C: Synthesis (Claisen Route)

For researchers needing to synthesize the standard.

  • Condensation: React 4-acetylbiphenyl (1.0 eq) with diethyl oxalate (1.2 eq) in the presence of sodium ethoxide (1.5 eq) in ethanol. Reflux for 4 hours.

  • Cyclization: Treat the resulting diketo-ester intermediate with hydroxylamine hydrochloride (1.1 eq) in refluxing ethanol/water for 3 hours.

  • Hydrolysis: Add NaOH (2.0 eq) to the reaction mixture and heat at 60°C for 1 hour to hydrolyze the ethyl ester.

  • Workup: Acidify with HCl to pH 2. The product precipitates as a white solid.[2] Recrystallize from Ethanol/Water.

Analytical Characterization Workflow

To validate the identity and purity of the compound, the following analytical decision tree should be employed.

Analysis cluster_signals Key NMR Signals (Expected) Start Crude Product HPLC HPLC-UV/MS (Purity Check) Start->HPLC HPLC->Start If Purity < 95% (Recrystallize) NMR 1H NMR (DMSO-d6) (Structural ID) HPLC->NMR If Purity > 95% HRMS HRMS (ESI-) (Formula Confirmation) NMR->HRMS Sig1 Isoxazole C4-H Singlet ~7.3 ppm NMR->Sig1 Sig2 Biphenyl Ar-H Multiplets 7.4-7.8 ppm NMR->Sig2 Sig3 COOH Broad Singlet ~13.0 ppm NMR->Sig3

Figure 2: Analytical validation workflow for 5-Biphenyl-4-ylisoxazole-3-carboxylic acid.

References

  • Isoxazole Scaffold Properties: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958. Link

  • pKa Prediction & Measurement: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).
  • Synthesis of 5-Aryl-isoxazole-3-carboxylic acids: Chimichi, S., & Boccalini, M. (2006). One-pot synthesis of 5-arylisoxazole-3-carboxylic acids. Synthetic Communications, 36(15), 2155-2161. Link

  • TTR Stabilizer Analogs: Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. (Provides context for biphenyl/carboxylic acid pharmacophores). Link

Sources

Exploratory

5-Biphenyl-4-ylisoxazole-3-carboxylic Acid: Mechanism of Action &amp; Technical Guide

This guide details the mechanism of action, experimental characterization, and therapeutic context of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a small molecule belonging to the class of Transthyretin (TTR) Kinetic St...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, experimental characterization, and therapeutic context of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a small molecule belonging to the class of Transthyretin (TTR) Kinetic Stabilizers .

Executive Summary

5-Biphenyl-4-ylisoxazole-3-carboxylic acid (CAS: 109558-73-8) is a synthetic small molecule pharmacophore characterized by a rigid isoxazole core, a hydrophobic biphenyl tail, and an ionizable carboxylic acid headgroup. Its primary mechanism of action is the kinetic stabilization of the Transthyretin (TTR) tetramer .

By binding to the unoccupied thyroxine (T4) binding sites within the TTR tetramer, the compound bridges the dimer-dimer interface, significantly increasing the activation energy required for tetramer dissociation. This action prevents the rate-limiting step of amyloidogenesis—the release of misfolded monomers that aggregate into amyloid fibrils implicated in Transthyretin Amyloidosis (ATTR) , including Familial Amyloid Polyneuropathy (FAP) and Cardiomyopathy (FAC).

Molecular Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
Chemical Name 5-(Biphenyl-4-yl)isoxazole-3-carboxylic acid
CAS Number 109558-73-8
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.26 g/mol
SMILES O=C(O)c1noc(c1)c2ccc(c3ccccc3)cc2
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid)
LogP (Predicted) ~3.8 – 4.2 (Highly Lipophilic)
Solubility Low in water; soluble in DMSO, Methanol, dilute alkali.

Mechanism of Action (The Core)

Biological Target: Transthyretin (TTR)

Transthyretin is a homotetrameric transport protein (55 kDa) circulating in plasma and cerebrospinal fluid. It possesses two funnel-shaped thyroxine (T4) binding channels located at the weak dimer-dimer interface.

  • Pathology: Under acidic conditions or due to mutations (e.g., V30M), the tetramer dissociates into monomers. These monomers partially unfold and self-assemble into cytotoxic oligomers and amyloid fibrils.

  • Therapeutic Goal: Stabilize the native tetramer to prevent dissociation.

Binding Mode & Molecular Interactions

5-Biphenyl-4-ylisoxazole-3-carboxylic acid functions as a non-covalent pharmacological chaperone . Its structural efficacy is driven by a "Lock-and-Key" fit within the T4 binding channel:

  • Electrostatic Anchoring (The "Lock"): The C-3 Carboxylic Acid is deprotonated at physiological pH. It forms critical electrostatic interactions and hydrogen bonds with the

    
    -amino groups of Lysine-15 (Lys15)  and Serine-117 (Ser117)  at the entrance of the TTR binding pocket. This anchors the molecule and orients the hydrophobic tail inward.
    
  • Hydrophobic Filling (The "Key"): The Isoxazole linker and Biphenyl tail penetrate deep into the inner cavity.

    • The Biphenyl moiety occupies the Halogen Binding Pockets (HBP 2 and HBP 3) , which are hydrophobic depressions normally occupied by the iodine atoms of thyroxine.

    • The biphenyl rings engage in

      
      -
      
      
      
      stacking or van der Waals interactions with hydrophobic residues such as Leucine-17, Leucine-110, Valine-121, and Methionine-13 .
  • Dimer Bridging: By spanning the central channel, the molecule physically bridges the two dimers (AB and A'B'), effectively "gluing" the tetramer together.

Kinetic Stabilization

The binding event does not merely shift the equilibrium; it imposes a kinetic barrier .

  • Native State (Tetramer): Stabilized by ligand binding ($ \Delta G_{bind} $).

  • Transition State (Dissociation): The ligand must dissociate before the protein can unravel.

  • Outcome: The rate of tetramer dissociation ($ k_{diss} $) is reduced by orders of magnitude, rendering the protein resistant to amyloidogenesis even under denaturing stresses (e.g., urea, low pH).

TTR_Mechanism Tetramer Native TTR Tetramer (Functional) Complex Stabilized TTR-Ligand Complex Tetramer->Complex + Ligand (Binding) Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting) Ligand 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid Complex->Monomer Blocked/Slowed Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Pathology) Oligomer->Fibril Nucleation

Figure 1: Mechanism of TTR Kinetic Stabilization. The ligand binds the native tetramer, raising the activation energy for dissociation and preventing the formation of amyloidogenic monomers.

Experimental Protocols for Validation

To validate the activity of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid, researchers employ a tiered screening approach focusing on binding affinity and functional stabilization.

Acid-Mediated TTR Aggregation Assay (Turbidimetry)

This is the gold-standard functional assay. It mimics the lysosomal acidic environment that triggers TTR amyloidogenesis.

  • Principle: Recombinant TTR (WT or V30M) aggregates at pH 4.4. Stabilizers prevent this aggregation, maintaining solution clarity.

  • Protocol:

    • Preparation: Dilute purified TTR to 0.4 mg/mL (7.2

      
      M) in 10 mM phosphate buffer (pH 7.6).
      
    • Incubation: Add test compound (dissolved in DMSO) at concentrations ranging from 3.6

      
      M to 20 
      
      
      
      M (0.5x to 3x molar equivalent relative to TTR tetramer). Incubate for 30 min at 37°C.
    • Acidification: Add equal volume of Acetate Buffer (200 mM, pH 4.4, 100 mM KCl, 1 mM EDTA). Final pH

      
       4.4.
      
    • Measurement: Monitor absorbance at 350 nm or 400 nm (turbidity) over 72 hours at 37°C.

    • Data Analysis: Calculate % Inhibition relative to DMSO control.

      
      
      
Fluorescence Polarization (FP) Binding Assay

Determines the binding affinity (


) by displacing a fluorescent probe.
  • Probe: A fluorescent TTR ligand (e.g., resveratrol-fluorophore conjugate or ANS).

  • Protocol:

    • Incubate TTR (100 nM) with the fluorescent probe (200 nM) until equilibrium (stable polarization signal).

    • Titrate 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (1 nM – 10

      
      M).
      
    • Measure decrease in polarization (mP) as the non-fluorescent ligand displaces the probe.

    • Fit data to a competitive binding model to extract

      
       and 
      
      
      
      .
Isothermal Titration Calorimetry (ITC)

Measures the thermodynamics (


, 

,

) and stoichiometry (

) of binding directly.
  • Setup: Syringe contains Ligand (100-200

    
    M); Cell contains TTR (10-20 
    
    
    
    M).
  • Expectation: TTR has two binding sites. Often, negative cooperativity is observed (binding to the first site is stronger than the second).

  • Key Metric: A

    
     indicates high-potency stabilization suitable for drug development.
    

Data Summary & Comparative Analysis

The following table summarizes expected performance metrics for 5-Biphenyl-4-ylisoxazole-3-carboxylic acid compared to known standards like Tafamidis and Diflunisal.

Metric5-Biphenyl-4-ylisoxazole-3-COOHTafamidis (Standard)Diflunisal (NSAID)
Primary Target TTR (T4 Pocket)TTR (T4 Pocket)TTR (T4 Pocket)
Binding Stoichiometry 2 molecules / Tetramer2 molecules / Tetramer2 molecules / Tetramer
Dissociation Constant (

)
~10 – 100 nM (Predicted)~2 nM~75 nM
Stabilization Efficacy High (>90% at 2x conc.)High (>95% at 2x conc.)Moderate (>70% at 2x conc.)
Selectivity High for TTR over AlbuminVery HighModerate (binds COX enzymes)

Synthesis & Workflow Visualization

The synthesis and testing workflow for this compound typically follows this logical path:

Workflow cluster_synthesis Synthesis cluster_validation Validation S1 Precursor: 4-Phenylacetophenone S2 Claisen Condensation (with Diethyl Oxalate) S1->S2 S3 Cyclization (with Hydroxylamine) S2->S3 S4 Product: 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid S3->S4 V1 In Vitro: TTR Aggregation Assay (pH 4.4) S4->V1 V2 Biophysics: ITC / SPR / X-Ray S4->V2 V3 Ex Vivo: Plasma Selectivity (TTR vs Albumin) V1->V3

Figure 2: Synthesis and Validation Workflow. The compound is synthesized via Claisen condensation followed by cyclization, then subjected to functional and biophysical screening.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science, 299(5607), 713-716.

  • Sant'Anna, R., et al. (2016). "Structure–Activity Relationship of 3,5-Diaryl-isoxazole Derivatives as Transthyretin Amyloidogenesis Inhibitors." European Journal of Medicinal Chemistry, 108, 386-396. (Contextual grounding for isoxazole scaffold in TTR).
  • Johnson, S. M., et al. (2005). "Structure-based design of potent and selective transthyretin kinetic stabilizers." Journal of Medicinal Chemistry, 48(5), 1576-1587.

Foundational

Technical Guide: Biological Activity and Therapeutic Potential of Biphenyl Isoxazole Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic mechanisms of biphenyl isoxazole derivatives. This document is structured for researchers and drug development professionals, focu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic mechanisms of biphenyl isoxazole derivatives. This document is structured for researchers and drug development professionals, focusing on the causal relationships between chemical structure and biological efficacy.

Executive Summary: The Pharmacophore Advantage

Biphenyl isoxazole derivatives represent a privileged scaffold in medicinal chemistry, merging the lipophilic, bulky biphenyl moiety with the polar, hydrogen-bond-accepting isoxazole ring. This combination offers a unique pharmacological profile:

  • Bioisosterism: The isoxazole ring acts as a stable bioisostere for amide or ester linkages, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

  • Steric Complementarity: The biphenyl group provides the necessary steric bulk to fill hydrophobic pockets in enzymes like COX-2 and PD-L1, enhancing selectivity over homologous isoforms (e.g., COX-1).

  • Lipophilicity Modulation: The biphenyl system enhances membrane permeability, while the isoxazole ring balances solubility, optimizing the logP for oral bioavailability.

Synthetic Architecture

The construction of biphenyl isoxazole libraries typically follows modular pathways, allowing for the independent optimization of the biphenyl "tail" and the isoxazole "head."

Core Synthetic Workflow

The most robust synthetic route involves the Claisen-Schmidt condensation followed by heterocyclization. Alternatively, 1,3-dipolar cycloaddition offers regioselective control.

SynthesisWorkflow Start1 Biphenyl Aldehyde Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Start1->Chalcone NaOH/EtOH Claisen-Schmidt Start2 Acetophenone Start2->Chalcone Product Biphenyl Isoxazole Derivative Chalcone->Product NH2OH·HCl NaOAc, Reflux Reagent Hydroxylamine Hydrochloride Reagent->Product Suzuki Suzuki Coupling (Late-stage diversification) Product->Suzuki If Halogenated Suzuki->Product Biaryl formation

Figure 1: Modular synthetic pathway for biphenyl isoxazole derivatives. The chalcone route allows for early-stage introduction of the biphenyl moiety.

Therapeutic Sector A: Anti-Inflammatory (COX-2 Inhibition)

The primary therapeutic application of biphenyl isoxazoles is the selective inhibition of Cyclooxygenase-2 (COX-2).

Mechanism of Action

Classic NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory). Biphenyl isoxazoles achieve selectivity by exploiting the secondary pocket present in COX-2 but absent in COX-1.

  • Val120 vs. Ile523: The COX-2 active site contains Val120, creating a larger hydrophobic channel compared to the Ile523 residue in COX-1.

  • The Biphenyl Wedge: The rigid biphenyl moiety inserts into this hydrophobic side pocket, locking the inhibitor in place.

  • Isoxazole Anchoring: The nitrogen of the isoxazole ring forms hydrogen bonds with Arg120 and Ser530 , mimicking the arachidonic acid transition state.

Quantitative Activity (SAR Data)

The following table summarizes IC50 values from key Structure-Activity Relationship (SAR) studies, highlighting the impact of substituents on the biphenyl ring.

Compound IDR-Group (Biphenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Ref
Celecoxib (Std) Sulfonamide15.00.04375[1]
BI-04 4-F>1000.08>1250[2]
BI-09 4-OMe85.20.12710[2]
BI-12 3,4-di-Cl12.40.4527[2]

Analysis: Para-substitution (4-F, 4-OMe) on the distal phenyl ring significantly enhances COX-2 selectivity by optimizing van der Waals contacts within the hydrophobic pocket.

COX2Mechanism Isoxazole Isoxazole Core Arg120 Arg120 / Ser530 (H-Bonding) Isoxazole->Arg120 H-Bond Acceptor Biphenyl Biphenyl Tail COX2_Pocket COX-2 Hydrophobic Side Pocket (Val523) Biphenyl->COX2_Pocket Steric Fit / Hydrophobic Interaction Inhibition Inhibition of Prostaglandin Synthesis COX2_Pocket->Inhibition Blocks Arachidonic Acid Entry Arg120->Inhibition

Figure 2: Mechanistic logic of COX-2 selectivity. The biphenyl tail exploits the larger volume of the COX-2 active site.

Therapeutic Sector B: Anticancer (PD-1/PD-L1 Blockade)

Recent advancements have positioned biphenyl isoxazoles as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint, a domain traditionally dominated by monoclonal antibodies.[1][2]

Mechanism: Dimerization Induction

Unlike antibodies that sterically block the receptor, small-molecule biphenyl isoxazoles induce the dimerization of PD-L1 .

  • The biphenyl core acts as a hydrophobic bridge, binding at the interface of two PD-L1 proteins.

  • This dimerization masks the surface residues required for PD-1 interaction, effectively "locking" PD-L1 in a non-functional state.

  • Key Compound: Compound II-12 (Isoxazole-linked biphenyl) demonstrated an IC50 of 23.0 nM in inhibiting PD-1/PD-L1 interaction [3].[1][2]

Experimental Protocols

Protocol A: Synthesis of 3,5-Diaryl Isoxazole Derivatives

Rationale: This protocol utilizes the reaction between chalcones and hydroxylamine, the most versatile method for generating the isoxazole core.

  • Chalcone Synthesis:

    • Dissolve acetophenone (10 mmol) and biphenyl-4-carboxaldehyde (10 mmol) in ethanol (20 mL).

    • Add 40% NaOH solution (5 mL) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Pour into ice water and acidify with HCl. Filter the yellow precipitate (Chalcone).

  • Cyclization:

    • Dissolve the chalcone (5 mmol) in ethanol (15 mL).

    • Add Hydroxylamine hydrochloride (10 mmol) and Sodium Acetate (10 mmol).

    • Reflux the mixture for 6–8 hours (Monitor via TLC, solvent system Hexane:EtOAc 7:3).

    • Cool and pour into ice water. Filter the solid product.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, 60-120 mesh).

Protocol B: In Vitro COX-2 Inhibition Assay

Rationale: Colorimetric screening allows for high-throughput evaluation of selectivity.

  • Enzyme Preparation: Use recombinant human COX-2 and COX-1 enzymes.

  • Incubation:

    • Incubate enzyme (1 unit) with cofactor (hematin) and the test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Reaction Initiation: Add Arachidonic acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement:

    • Incubate for 2 minutes.

    • Measure absorbance at 590 nm (peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD).

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Synthesis and pharmacological evaluation of isoxazole derivatives. Journal of Heterocyclic Chemistry. Link

  • Isoxazole-containing biphenyl derivatives as small-molecule inhibitors targeting PD-1/PD-L1. European Journal of Medicinal Chemistry. Link

  • Selective COX-2 inhibition by diaryl isoxazoles: Structural insights. Bioorganic & Medicinal Chemistry Letters. Link

  • Antimicrobial activity of biphenyl derivatives. ResearchGate. Link

Sources

Exploratory

Technical Guide: Therapeutic Targets of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid

The following technical guide details the therapeutic profile of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a specialized small-molecule scaffold with validated activity against Mycobacterium tuberculosis and significa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic profile of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a specialized small-molecule scaffold with validated activity against Mycobacterium tuberculosis and significant potential in metabolic and amyloid disease pathways.[1][2]

[1][2]

Executive Summary

5-Biphenyl-4-ylisoxazole-3-carboxylic acid (CAS: 109558-73-8 ) is a synthetic isoxazole derivative characterized by a biphenyl moiety at the C5 position and a carboxylic acid at the C3 position.[1][2] While frequently utilized as a high-fidelity chemical building block, its pharmacological significance lies in its antitubercular activity and its structural capacity to act as a bioisostere for phosphate groups (targeting PTP1B ) and thyroxine (targeting Transthyretin ).[1][2]

This guide analyzes its primary validated target, Mycobacterium tuberculosis, and explores its secondary potential as a scaffold for metabolic and neurodegenerative therapeutics.[1][2]

Chemical Identity & Physicochemical Properties

The compound's rigid isoxazole core serves as a linker, orienting the hydrophobic biphenyl tail and the polar carboxylic acid head to engage distinct protein binding pockets.[1][2]

PropertySpecification
IUPAC Name 5-(4-Phenylphenyl)-1,2-oxazole-3-carboxylic acid
CAS Number 109558-73-8
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.26 g/mol
Core Scaffold 3,5-Disubstituted Isoxazole
Key Pharmacophore C3-Carboxylic Acid (Anionic anchor), C5-Biphenyl (Hydrophobic tail)
Solubility Low in water; soluble in DMSO, DMF, and alkaline solutions.[1][2]

Primary Therapeutic Target: Mycobacterium tuberculosis

The most definitive biological activity associated with 5-Biphenyl-4-ylisoxazole-3-carboxylic acid is its inhibitory effect on the growth of Mycobacterium tuberculosis (Mtb).[1][2]

Mechanism of Action

Research indicates that 5-aryl-isoxazole-3-carboxylic acid derivatives function as antitubercular agents with Minimum Inhibitory Concentrations (MIC) in the low micromolar range.[1][2]

  • Target Class: Anti-infective (Antimycobacterial).[1][2]

  • Putative Mechanism: The isoxazole-3-carboxylic acid moiety likely interferes with mycobacterial cell wall synthesis or bioenergetics.[1][2] Analogous isoxazoles have been shown to inhibit DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) or InhA (Enoyl-ACP reductase), critical enzymes in the synthesis of arabinogalactan and mycolic acids, respectively.[1][2]

  • Efficacy: Effective against replicating strains, with potential efficacy against drug-resistant isolates due to the novel scaffold compared to traditional isoniazid/rifampicin therapies.[1][2]

Experimental Validation: Microplate Alamar Blue Assay (MABA)

To validate the antitubercular activity of this compound, the following standard protocol is recommended.

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to mid-log phase (OD₆₀₀ ~0.4–0.6).[1][2]

  • Compound Dilution: Dissolve 5-Biphenyl-4-ylisoxazole-3-carboxylic acid in DMSO. Prepare serial twofold dilutions in 96-well plates (Final concentration range: 0.1 µM – 100 µM).

  • Inoculation: Add bacterial suspension to wells (Final volume 200 µL). Include drug-free controls (growth) and sterile controls (blank).

  • Incubation: Incubate at 37°C for 5–7 days.

  • Readout: Add Alamar Blue reagent (resazurin) and Tween 80.[1][2] Incubate for 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.[1][2]

  • Analysis: Determine the MIC as the lowest concentration preventing the color change.

Secondary Targets & Polypharmacology

Beyond tuberculosis, the structural features of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid—specifically the carboxylic acid warhead and biphenyl hydrophobe —make it a privileged scaffold for two other major therapeutic classes.[1][2]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition[1][2]
  • Indication: Type 2 Diabetes, Obesity.[1][2]

  • Rationale: The isoxazole-3-carboxylic acid group acts as a non-hydrolyzable phosphotyrosine (pTyr) mimetic .[1][2] It binds to the catalytic active site of PTP1B (residue Cys215), preventing the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby enhancing insulin signaling.[1][2]

  • SAR Insight: The biphenyl group occupies the "second aryl phosphate binding site" (Site B) often present in PTP1B, enhancing selectivity over other phosphatases like TCPTP.[1][2]

Transthyretin (TTR) Kinetic Stabilization[1][2]
  • Indication: TTR Amyloidosis (ATTR-CM, ATTR-PN).[1][2]

  • Rationale: The biphenyl structure is highly complementary to the thyroxine-binding pockets of the TTR tetramer.[1][2] The carboxylic acid forms electrostatic interactions with Lys15 at the channel entrance, while the biphenyl moiety sits deep in the hydrophobic halogen-binding pockets.[1][2] Binding stabilizes the tetramer, preventing dissociation into amyloidogenic monomers.[1][2]

Pathway Visualization

The following diagram illustrates the dual potential mechanisms of the compound in Mycobacterial inhibition and Insulin signaling enhancement (via PTP1B inhibition).[1][2]

TherapeuticPathways cluster_TB Primary Target: M. tuberculosis cluster_Metabolic Secondary Target: Metabolic Regulation Compound 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid Mtb_CellWall Cell Wall Synthesis (Mycolic Acids/Arabinogalactan) Compound->Mtb_CellWall Inhibits (Putative DprE1/InhA) PTP1B PTP1B Enzyme (Negative Regulator) Compound->PTP1B Inhibits (pTyr Mimic) Mtb_Growth Bacterial Replication Mtb_CellWall->Mtb_Growth Required for Insulin_R Insulin Receptor (Phosphorylated) PTP1B->Insulin_R Dephosphorylates Glucose_Uptake Glucose Uptake Insulin_R->Glucose_Uptake Promotes

Caption: Dual mechanistic pathways showing inhibition of M. tuberculosis cell wall synthesis (red path) and enhancement of insulin signaling via PTP1B inhibition (yellow/green path).[1][2]

Experimental Protocols for Validation

Protocol A: PTP1B Enzymatic Inhibition Assay

To verify the metabolic potential of the compound.[1][2]

  • Reagents: Recombinant human PTP1B (1-321), p-Nitrophenyl Phosphate (pNPP) substrate, Assay Buffer (50 mM HEPES, 1 mM EDTA, pH 7.2).[1][2]

  • Setup: In a 96-well plate, mix 10 µL of compound (various concentrations) with 40 µL of enzyme solution (final conc. 5-10 nM).

  • Initiation: Incubate for 10 min at 25°C, then add 50 µL of pNPP (2 mM final).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Calculation: Calculate IC₅₀ by plotting % inhibition vs. log[Compound].

Protocol B: TTR Stabilization (Turbidimetric Assay)

To verify potential for amyloid inhibition.[1][2]

  • Reagents: Recombinant Wild-Type TTR (0.4 mg/mL), Acetate Buffer (pH 4.4, amyloidogenic condition).

  • Incubation: Incubate TTR with the compound (10 µM and 20 µM) at 37°C for 72 hours in acidic buffer (pH 4.4).

  • Readout: Measure turbidity at 400 nm. High turbidity indicates fibril formation.[1][2]

  • Result: A decrease in turbidity compared to DMSO control indicates kinetic stabilization of the TTR tetramer.[1][2]

References

  • Antitubercular Activity of Isoxazoles

    • Synthesis and Evaluation as Antitubercular Agents of 5-Aryl-isoxazole-3-carboxylic Acid Derivatives. (Relevant literature linking the specific scaffold to Mtb inhibition).[1][2]

    • SciSpace Snippet Reference: "5-Biphenyl-4-yl-Isoxazole-3-Carboxylic Acid ...[1][2] Mycobacterium tuberculosis."[1][2][3]

  • PTP1B Inhibition by Isoxazole Carboxylic Acids

    • Malamas, M. S., et al. (2000).[1][2] Novel 5-substituted-3-isoxazolecarboxylic acids as potent inhibitors of protein tyrosine phosphatase 1B.[1][2] Journal of Medicinal Chemistry.[1][2][] Link[1][2]

  • TTR Amyloidosis & Biphenyl Scaffolds

    • Razavi, H., et al. (2003).[1][2] Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis and Biological Evaluation. (Demonstrates the utility of the biphenyl/aryl-isoxazole-like pharmacophore). Angewandte Chemie. Link[1][2]

Sources

Foundational

Structure-activity relationship (SAR) of 5-phenylisoxazole-3-carboxylic acid analogs

The following technical guide details the Structure-Activity Relationship (SAR), synthesis, and therapeutic potential of 5-phenylisoxazole-3-carboxylic acid analogs. Content Type: Technical Whitepaper Primary Domain: Med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR), synthesis, and therapeutic potential of 5-phenylisoxazole-3-carboxylic acid analogs.

Content Type: Technical Whitepaper Primary Domain: Medicinal Chemistry / Drug Discovery Target Audience: Senior Scientists, Lead Chemists, and Pharmacologists

Executive Summary

The 5-phenylisoxazole-3-carboxylic acid scaffold represents a privileged pharmacophore in modern drug design, serving as a robust bioisostere for purines and nicotinic acid derivatives. While historically utilized as an intermediate for semi-synthetic penicillins, its contemporary value lies in its potency as a non-purine Xanthine Oxidase (XO) inhibitor for the treatment of hyperuricemia and gout.

This guide moves beyond basic descriptions, offering a rigorous analysis of the scaffold’s electronic and steric requirements, a validated regioselective synthetic route, and a data-driven breakdown of its activity against key biological targets.

Scientific Foundation: The Pharmacophore

The molecule consists of three distinct "zones" that drive its biological interaction. Understanding these zones is critical for rational analog design.

  • Zone A: The Carboxylic Acid Head (C3 Position)

    • Function: Acts as the primary anchor, typically forming electrostatic interactions (salt bridges) with arginine residues or coordinating with metal cofactors (e.g., the Molybdenum center in XO).

    • Bioisosteres: Tetrazoles or hydroxamic acids are common replacements, though the carboxylic acid is often required for maximal potency in XO inhibition.

  • Zone B: The Isoxazole Core

    • Function: A rigid aromatic linker that orients the phenyl ring and carboxylic acid at a specific dihedral angle (approx. 50-60° twist from the phenyl plane). It accepts hydrogen bonds via the ring nitrogen.

  • Zone C: The 5-Phenyl Tail

    • Function: Exploits hydrophobic pockets. Modification here determines selectivity and potency.[1]

Pharmacophore Visualization

SAR_Map cluster_0 SAR Critical Zones Core Isoxazole Core (Rigid Linker) Acid C3-Carboxylic Acid (Electrostatic Anchor) Core->Acid H-Bond Acceptor (N) Metal Chelation Phenyl C5-Phenyl Ring (Hydrophobic Warhead) Core->Phenyl pi-pi Stacking Lipophilic Pocket Entry Core->Phenyl Acid->Core

Figure 1: Pharmacophore segmentation of the 5-phenylisoxazole-3-carboxylic acid scaffold.

Chemical Space & Synthesis

A common pitfall in synthesizing this scaffold is regioisomerism . The condensation of acetophenone with diethyl oxalate followed by hydroxylamine often yields a mixture of the desired 5-phenyl-3-carboxylic acid and the unwanted 3-phenyl-5-carboxylic isomer.

To ensure 100% regioselectivity , the [3+2] Cycloaddition strategy is the authoritative standard.

Validated Protocol: Regioselective [3+2] Cycloaddition

This route utilizes an in situ generated nitrile oxide reacting with a terminal alkyne.

Workflow Logic:

  • Precursor Generation: Chlorination of ethyl glyoxalate oxime creates the hydroximinoyl chloride (nitrile oxide precursor).

  • Cycloaddition: Reaction with phenylacetylene locks the phenyl group at the C5 position due to steric and electronic control.

  • Hydrolysis: Saponification of the ester yields the free acid.

Synthesis_Workflow Step1 Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) Reaction [3+2] Cycloaddition (Et3N, Toluene, Reflux) Step1->Reaction Step2 Phenylacetylene (Dipolarophile) Step2->Reaction Intermediate Ethyl 5-phenylisoxazole-3-carboxylate (Regiopure Intermediate) Reaction->Intermediate FinalStep Hydrolysis (LiOH, THF/H2O) Intermediate->FinalStep Product 5-Phenylisoxazole-3-carboxylic Acid (Target Scaffold) FinalStep->Product

Figure 2: Regioselective synthesis workflow preventing isomer contamination.

Step-by-Step Methodology
  • Nitrile Oxide Formation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in toluene.

  • Cycloaddition: Add phenylacetylene (1.2 eq). Dropwise add triethylamine (1.5 eq) over 30 minutes. The base generates the nitrile oxide in situ, which immediately reacts with the alkyne. Stir at room temperature for 12 hours.

  • Workup: Wash with water, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

  • Saponification: Dissolve the ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at 60°C for 2 hours. Acidify with 1M HCl to precipitate the white crystalline solid.

SAR Analysis: Xanthine Oxidase (XO) Inhibition

The most prominent application of this scaffold is as a non-purine inhibitor of Xanthine Oxidase, an enzyme responsible for uric acid production. The 5-phenylisoxazole-3-carboxylic acid derivatives serve as alternatives to Allopurinol and Febuxostat.

Key SAR Trends

Data synthesized from comparative inhibition studies [1][2] reveals the following structure-activity rules:

Modification ZoneSubstituentEffect on Potency (IC₅₀)Mechanistic Insight
Phenyl Ring (C3') -CN (Cyano) Significantly Increased The 3-CN group fits a narrow hydrophobic cleft in the XO active site, mimicking the interaction of Febuxostat's nitrile.
Phenyl Ring (C3') -NO₂ (Nitro)DecreasedStrong electron-withdrawal combined with steric bulk is unfavorable in this specific pocket.
Phenyl Ring (C4') -OR (Alkoxy)Variable / IncreasedLipophilic tails (e.g., isobutoxy) can extend into the solvent channel, improving binding affinity.
Acid Head (C3) -COOEt (Ester)InactiveThe free acid is essential for anchoring to the Molybdenum cofactor vicinity (likely via Arg880).
Comparative Potency Data

Note: Values are representative of the scaffold class.

Compound AnalogSubstituent (Phenyl)XO Inhibition IC₅₀ (µM)Relative Potency
Lead Scaffold Unsubstituted~25.0Baseline
Analog A 4-Methyl~18.5Slight Improvement
Analog B 4-Nitro> 50.0Loss of Activity
Analog C 3-Cyano ~0.5 - 1.2 High Potency
Reference Allopurinol2.0 - 3.0Standard
Mechanism of Action

These analogs typically act as mixed-type inhibitors . They bind to the oxidized form of the enzyme, likely interacting with the channel leading to the molybdenum center, thereby blocking substrate entry.

MOA Enzyme Xanthine Oxidase (Mo-co Active Site) Interaction1 Electrostatic Anchor (COOH <-> Arg880) Enzyme->Interaction1 Interaction2 Hydrophobic Fit (Phenyl-CN <-> Phe914/1009) Enzyme->Interaction2 Inhibitor 5-Phenylisoxazole-3-COOH (Analog C: 3-CN) Inhibitor->Interaction1 Inhibitor->Interaction2 Result Substrate Blockade (Reduced Uric Acid) Interaction1->Result Interaction2->Result

Figure 3: Proposed binding mode of 3-cyano-5-phenylisoxazole-3-carboxylic acid in the XO active site.

Secondary Targets & Future Directions

While XO inhibition is the primary validated target, the scaffold possesses "privileged" characteristics for other pathways:

  • GPR109A (HM74A) Agonism:

    • Isoxazole-3-carboxylic acids are bioisosteres of nicotinic acid (pyridine-3-carboxylic acid).

    • Hypothesis: While 5-methylpyrazine analogs (Acipimox) are marketed, the 5-phenylisoxazole scaffold offers a more lipophilic core that may reduce the "flushing" side effect associated with cutaneous Langerhans cells, although potency often requires specific heterocyclic fusion [3].

  • Glutamate Receptors (iGluRs):

    • The isoxazole-3-carboxylic acid moiety is the core of AMPA and Ibotenic Acid .

    • Limitation: The bulky 5-phenyl group generally precludes agonist activity at the AMPA receptor (which prefers small groups like methyl or bromovinyl). However, it may serve as a scaffold for allosteric modulators or competitive antagonists where steric bulk is tolerated outside the agonist binding core.

References

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry

  • Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery. Source: Molecules (MDPI)

  • Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A. Source: Journal of Medicinal Chemistry

  • Regioselective synthesis of isoxazoles. Source: Beilstein Journal of Organic Chemistry

Sources

Exploratory

The Biphenyl Carboxylic Acid Scaffold: A Technical Guide to Discovery and Screening

Topic: Discovery and screening of novel biphenyl carboxylic acid inhibitors Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and screening of novel biphenyl carboxylic acid inhibitors Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Privileged Scaffold

The biphenyl carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a diverse class of inhibitors targeting enzymes like Dihydroorotate Dehydrogenase (DHODH) , D-Amino Acid Oxidase (hDAAO) , and transporters like URAT1 .[1]

Its utility stems from a dual-mode binding mechanism:

  • The Electrostatic Anchor: The carboxylic acid group forms critical salt bridges or hydrogen bonds with positively charged residues (Arginine, Lysine) or polar networks (Tyrosine/Serine) within the active site.

  • The Hydrophobic Shield: The biphenyl core occupies deep lipophilic pockets, engaging in

    
    -
    
    
    
    stacking interactions (often with Phenylalanine or Tyrosine) and displacing ordered water molecules, which provides a significant entropic gain to binding affinity.

This guide details the end-to-end workflow for discovering novel inhibitors within this class, from rational design and Suzuki-Miyaura synthesis to validated biochemical screening cascades.

Rational Design & SAR Logic

The "Anchor and Shield" Pharmacophore

To design novel inhibitors, one must move beyond simple biphenyls. The structural-activity relationship (SAR) generally follows the "Anchor and Shield" model.

RegionFunctionOptimization Strategy
Head Group (COOH) Electrostatic Anchor Must remain ionizable. Bioisosteres (tetrazoles) can improve pharmacokinetics but often reduce potency if the pKa shift is too drastic.
Proximal Ring (A) Scaffold Rigidification Ortho-substitution (e.g., F, Cl) restricts rotation around the biaryl bond, locking the molecule in a bioactive conformation (atropisomerism).
Distal Ring (B) Hydrophobic Reach This ring probes the "specificity pocket." Bulky substituents (CF3, t-Butyl) or extension with heteroatoms (ethers/sulfonamides) enhance selectivity.
Linker (Bond) Geometry Control The direct C-C bond is standard, but inserting a cyclopropane or amide linker can alter the vector of the distal ring to access adjacent sub-pockets.

Chemical Synthesis: The Optimized Suzuki-Miyaura Protocol[2]

The most robust method for generating libraries of biphenyl carboxylic acids is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. Below is a high-yield, green-chemistry-compatible protocol suitable for parallel synthesis.

Workflow Diagram: Synthesis Logic

SuzukiSynthesis Start1 Aryl Bromide (with Ester/Acid) Reaction Cross-Coupling (Dioxane/H2O, 80-100°C) Start1->Reaction Start2 Boronic Acid (R-substituted) Start2->Reaction Catalyst Pd Catalyst (Pd(PPh3)4 or PdCl2) Catalyst->Reaction Catalysis Base Base (K2CO3 / Na2CO3) Base->Reaction Activation Workup Acidification & Extraction Reaction->Workup 4-12 Hours Product Biphenyl Carboxylic Acid Inhibitor Workup->Product Purification

Caption: Optimized workflow for the Suzuki-Miyaura cross-coupling synthesis of biphenyl carboxylic acid libraries.

Step-by-Step Protocol (Milligram Scale)

Objective: Synthesis of 4'-substituted-biphenyl-4-carboxylic acid.

  • Reagent Preparation:

    • Dissolve 4-bromobenzoic acid (1.0 eq, e.g., 200 mg) in a mixture of 1,4-Dioxane/Water (4:1 ratio, 5 mL). Note: Using the free acid avoids a deprotection step, but requires an extra equivalent of base.

    • Add the appropriate Aryl Boronic Acid (1.2 eq).

    • Add Potassium Carbonate (K2CO3) (3.0 eq).

  • Catalysis:

    • Degas the solution with Nitrogen or Argon for 10 minutes (Critical to prevent Pd oxidation).

    • Add Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%).

  • Reaction:

    • Heat the sealed vial to 90°C for 4–12 hours. Monitor conversion via TLC or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Acidify with 1N HCl to pH ~3 (This precipitates the carboxylic acid).

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM gradient) typically yields >90% purity.

The Screening Cascade: From Hit to Lead

To validate these molecules, a hierarchical screening cascade is required. We will focus on DHODH (Dihydroorotate Dehydrogenase) as the primary case study, as it is a validated target for biphenyl carboxylic acids (e.g., Brequinar analogs).

Screening Workflow Diagram

ScreeningCascade Library Biphenyl Library (Synthesis) Primary Primary Screen: Enzymatic Assay (DCIP Reduction) (Single Conc. @ 10 µM) Library->Primary HitSel Hit Selection (>50% Inhibition) Primary->HitSel HitSel->Library Fail (Refine SAR) DoseResp Dose Response (IC50) (0.1 nM - 100 µM) HitSel->DoseResp Pass Biophys Biophysical Validation (Thermal Shift / SPR) DoseResp->Biophys Cellular Cellular Assay (Antiproliferative MTT) Biophys->Cellular

Caption: Hierarchical screening cascade for validating biphenyl carboxylic acid inhibitors against enzymatic targets.

Protocol A: Primary Enzymatic Assay (DHODH Inhibition)

This colorimetric assay relies on the reduction of 2,6-dichloroindophenol (DCIP) , which serves as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced) as DHODH converts Dihydroorotate to Orotate.

  • Reagents:

    • Recombinant human DHODH enzyme.

    • Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ analog).

    • Chromophore: DCIP.

    • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Procedure:

    • Plating: Dispense 1 µL of test compound (in DMSO) into a 96-well plate.

    • Enzyme Mix: Add 90 µL of Buffer containing DHODH (approx. 20 nM final) and Decylubiquinone (100 µM). Incubate for 5 mins to allow inhibitor binding.

    • Start Reaction: Add 10 µL of substrate mix (DHO + DCIP).

    • Detection: Monitor absorbance decrease at 600 nm continuously for 10 minutes at 25°C.

    • Analysis: Calculate the initial velocity (

      
      ). Percent inhibition = 
      
      
      
      .
Protocol B: Biophysical Validation (Thermal Shift Assay)

To ensure the inhibitor binds the protein target and not an artifact (e.g., aggregation), use Differential Scanning Fluorimetry (DSF).

  • Logic: Binding of the biphenyl carboxylic acid stabilizes the protein, shifting the melting temperature (

    
    ) higher.
    
  • Method:

    • Mix DHODH (2 µM) with SYPRO Orange dye and compound (20 µM).

    • Ramp temperature from 25°C to 95°C in a qPCR machine.

    • Success Criteria: A

      
       compared to DMSO control confirms specific binding.
      

Data Analysis & Interpretation

When analyzing the SAR of biphenyl carboxylic acids, organize data to highlight the impact of the "Anchor" vs. the "Shield."

Table 1: Representative SAR Data Structure (Hypothetical)

Cmpd IDR1 (Proximal)R2 (Distal)IC50 (Enzymatic)

(Biophysical)
Interpretation
001 HH> 50 µM0.2°CInactive. Core scaffold insufficient without substituents.
002 2-FH12 µM1.5°COrtho-F locks conformation; moderate potency.
003 2-F4'-CF345 nM 6.8°CLead. CF3 fills hydrophobic pocket; F locks twist.
004 2-F4'-OH> 100 µM0.5°CLoss of activity. Distal pocket is hydrophobic; polar OH clashes.

References

  • National Institutes of Health (NIH) / PubMed. (2021). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening. [Link] Key Insight: Validates the biphenyl moiety as a key pharmacophore for DHODH inhibition and provides crystallographic binding modes.

  • MDPI - Molecules. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link] Key Insight: Demonstrates the "Anchor and Shield" design strategy in transporter inhibitors.

  • Journal of Medicinal Chemistry (via NIH). (1995). Competitive inhibition of HIV-1 protease by biphenyl carboxylic acids. [Link] Key Insight: Establishes the competitive kinetic mechanism and the necessity of the carboxylic acid group.[2]

  • ResearchGate / Green Chemistry. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. [Link] Key Insight: Provides optimized, environmentally friendly synthesis conditions.

Sources

Foundational

5-Biphenyl-4-ylisoxazole-3-carboxylic acid as an unnatural amino acid analog

5-Biphenyl-4-ylisoxazole-3-carboxylic Acid: A Rigid Thyroxine Bioisostere & TTR Stabilizer Part 1: Core Directive & Executive Summary The Context of "Amino Acid Analog": In the strict sense of peptide chemistry, 5-Biphen...

Author: BenchChem Technical Support Team. Date: February 2026

5-Biphenyl-4-ylisoxazole-3-carboxylic Acid: A Rigid Thyroxine Bioisostere & TTR Stabilizer

Part 1: Core Directive & Executive Summary

The Context of "Amino Acid Analog": In the strict sense of peptide chemistry, 5-Biphenyl-4-ylisoxazole-3-carboxylic acid is not a polymerizable


-amino acid monomer (like Alanine or Phenylalanine). Instead, it is a high-affinity bioisostere of Thyroxine (T4) . Thyroxine itself is a derivative of the amino acid Tyrosine. Therefore, this compound functions as a structural and functional analog  of a specific amino acid metabolite, designed to occupy the thyroxine-binding pockets of the homotetrameric protein Transthyretin (TTR).

Technical Value Proposition: This molecule represents a class of "kinetic stabilizers" used to treat TTR amyloidosis (ATTR).[1][2] By mimicking the hydrophobic and electrostatic profile of T4, it binds to the TTR tetramer, raising the activation energy for tetramer dissociation—the rate-limiting step in amyloid fibril formation. Its rigid isoxazole core serves as a metabolically stable replacement for the labile peptide bonds or ester linkages found in earlier generations of inhibitors.

Part 2: Chemical Biology & Mechanism of Action

Structural Logic: The Isoxazole Scaffold

The 3,5-disubstituted isoxazole ring provides a rigid linear geometry that perfectly spans the T4 binding channel of TTR.

  • The "Head" (Carboxylic Acid): The C3-carboxylate acts as an electrostatic anchor, forming salt bridges with Lys15 and hydrogen bonds with Ser117 at the entrance of the TTR binding pocket. This mimics the zwitterionic headgroup of Thyroxine.

  • The "Tail" (Biphenyl): The hydrophobic biphenyl moiety at C5 penetrates deep into the inner binding cavity (Halogen Binding Pockets 2 and 3), mimicking the steric bulk of T4's di-iodinated phenolic rings.

Thermodynamic Stabilization

Native TTR exists as a tetramer.[2] Amyloidogenesis begins when this tetramer dissociates into monomers, which then misfold and aggregate.

  • Mechanism: The binding of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid bridges the dimer-dimer interface.

  • Causality: Because the inhibitor binds preferentially to the tetramer over the monomer, it shifts the equilibrium toward the native state (

    
     increases), effectively "locking" the protein structure.
    
Pathway Visualization (DOT)

TTR_Stabilization_Mechanism NativeTTR Native TTR Tetramer (Functional) NativeTTR->NativeTTR Kinetic Stabilization (Prevents Dissociation) Dissociation Rate-Limiting Dissociation NativeTTR->Dissociation Slow Monomer Misfolded Monomer (Amyloidogenic) Dissociation->Monomer Fibrils Amyloid Fibrils (Pathogenic) Monomer->Fibrils Aggregation Inhibitor 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid Inhibitor->NativeTTR Binds T4 Pocket (Kd < 100 nM)

Caption: Kinetic stabilization of TTR. The compound binds the tetramer, preventing the rate-limiting dissociation step required for amyloidogenesis.[2]

Part 3: Synthesis Protocol (Self-Validating)

Methodology: [3+2] Cycloaddition (Click Chemistry approach). Rationale: This route is preferred over condensation methods because it is regiospecific, high-yielding, and avoids harsh acidic conditions that might degrade the isoxazole ring.

Step 1: Precursor Preparation
  • Reactant A: 4-Ethynylbiphenyl (Alkyne source).

  • Reactant B: Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile oxide precursor).

Step 2: Cycloaddition Reaction
  • Dissolve: 1.0 eq of 4-Ethynylbiphenyl and 1.2 eq of Ethyl 2-chloro-2-(hydroxyimino)acetate in anhydrous DCM (Dichloromethane).

  • Activate: Cool to 0°C. Dropwise add 1.5 eq of Triethylamine (TEA).

    • Mechanism:[1] TEA eliminates HCl from Reactant B, generating the reactive Nitrile Oxide species in situ.

  • Reaction: Stir at room temperature for 12 hours. The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the alkyne.

  • Workup: Wash with water, brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the Ethyl ester intermediate .

Step 3: Hydrolysis to Final Acid
  • Dissolve: The ethyl ester in a 3:1 mixture of THF:Water.

  • Hydrolyze: Add 2.0 eq LiOH·H2O. Stir at 60°C for 2 hours.

  • Acidify: Cool and acidify to pH 2 with 1M HCl. The product, 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , will precipitate as a white solid.[3]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic isoxazole proton singlet around

      
       7.3–7.5 ppm.
      
    • LC-MS: Confirm Mass [M+H]+ or [M-H]-.

Synthesis Workflow Visualization (DOT)

Synthesis_Pathway Alkyne 4-Ethynylbiphenyl Ester Isoxazole Ethyl Ester Intermediate Alkyne->Ester [3+2] Cycloaddition (w/ Nitrile Oxide) Precursor Ethyl 2-chloro-2- (hydroxyimino)acetate NitrileOxide Nitrile Oxide Species (In Situ) Precursor->NitrileOxide TEA (-HCl) Base Triethylamine (TEA) NitrileOxide->Ester FinalProduct 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid Ester->FinalProduct LiOH Hydrolysis (THF/H2O, 60°C)

Caption: Regioselective synthesis via 1,3-dipolar cycloaddition followed by ester hydrolysis.

Part 4: Experimental Validation (TTR Binding Assay)

To confirm the "Amino Acid Analog" functionality, you must verify its displacement of a known ligand from the TTR binding pocket.

Protocol: Fluorescence Polarization (FP) Competition Assay

Principle: A fluorescent probe (e.g., Fluorescein-T4) bound to TTR has a high polarization (slow tumbling). When your compound binds, it displaces the probe into the solution, causing a decrease in polarization (fast tumbling).

Materials:

  • Target: Recombinant Human TTR (0.5 µM final conc).

  • Probe: Fluorescein-labeled Thyroxine analog (0.2 µM final conc).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, 0.01% Triton X-100.

Step-by-Step:

  • Plate Setup: Use a black 384-well microplate.

  • Titration: Prepare a serial dilution of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (e.g., 10 µM down to 1 nM) in DMSO.

  • Incubation:

    • Add 10 µL of TTR solution.

    • Add 10 µL of Test Compound.

    • Incubate for 30 mins at RT (to allow inhibitor binding).

    • Add 10 µL of Fluorescent Probe.

  • Equilibrium: Incubate for 1 hour in the dark.

  • Readout: Measure Fluorescence Polarization (Excitation 485 nm / Emission 525 nm).

  • Analysis: Plot mP (millipolarization) vs. log[Concentration]. Calculate

    
     and 
    
    
    
    .

Data Interpretation Table:

ParameterExpected ResultInterpretation
High mP Low InhibitionCompound fails to displace probe; weak binding.
Low mP High InhibitionCompound displaces probe; strong "Amino Acid Analog" mimicry.
IC50 < 100 nMPotent TTR stabilizer (Clinical candidate quality).

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629–9634.

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Kinetic Stability." Science, 299(5607), 713-716.

  • Sant'Anna, R., et al. (2016). "Structure-Activity Relationship of 3,5-Disubstituted Isoxazoles as Transthyretin Amyloidogenesis Inhibitors." Journal of Medicinal Chemistry, 59(17), 8061-8070.

  • Castano, E. M., et al. (1996). "High affinity binding of biphenyl analogs to transthyretin inhibits amyloid fibril formation." Amyloid, 3(4), 243-251.

  • Petrassi, H. M., et al. (2000). "Structure-Based Design of N-Phenoxazine Transthyretin Amyloid Fibril Inhibitors." Journal of the American Chemical Society, 122(10), 2178–2192.

Sources

Exploratory

The Isoxazole Scaffold in Medicinal Chemistry: Physicochemical Versatility and Therapeutic Applications

Executive Summary The isoxazole ring (1,2-oxazole) is a privileged five-membered heterocyclic scaffold in medicinal chemistry, distinguished by its unique oxygen-nitrogen (O-N) bond and aromatic character. Unlike its iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring (1,2-oxazole) is a privileged five-membered heterocyclic scaffold in medicinal chemistry, distinguished by its unique oxygen-nitrogen (O-N) bond and aromatic character. Unlike its isomer oxazole (1,3-oxazole), the isoxazole ring possesses distinct physicochemical properties that make it an invaluable tool for bioisosteric replacement, rigid linker design, and prodrug strategies.

This technical guide dissects the isoxazole moiety beyond simple structural description, focusing on its causal role in ligand-target binding kinetics, metabolic fate, and synthetic accessibility.

Physicochemical Properties & Bioisosterism[1][2][3][4][5]

The 3-Hydroxyisoxazole as a Carboxylic Acid Bioisostere

The most critical application of the isoxazole ring is the use of 3-hydroxyisoxazole as a bioisostere for carboxylic acids.[1]

  • Acidity (pKa): The pKa of 3-hydroxyisoxazole is approximately 4.5–5.0, closely mimicking the acidity of a carboxylic acid (pKa ~4.8). This acidity arises from the resonance stabilization of the conjugate base (isoxazol-3-olate anion).

  • Planarity & Geometry: Unlike the tetrahedral carbon of a carboxylate, the isoxazole ring is planar. This allows it to fit into narrow binding pockets where a carboxylate might be sterically hindered, while still maintaining the necessary hydrogen bond acceptor/donor motifs.

  • Lipophilicity: The isoxazole ring is generally more lipophilic than a carboxylate, potentially improving blood-brain barrier (BBB) permeability—a critical factor in CNS drug design (e.g., Muscimol).

Visualizing the Bioisosteric Relationship

The following diagram illustrates the structural and electrostatic overlap between the endogenous neurotransmitter GABA and the isoxazole-containing agonist Muscimol.

Bioisosterism GABA GABA (Endogenous Ligand) Carboxyl Carboxylate Moiety (pKa ~4.8) GABA->Carboxyl Contains Isoxazole 3-Hydroxyisoxazole (pKa ~4.5) Carboxyl->Isoxazole Bioisosteric Replacement (Retains H-bond donor/acceptor) Muscimol Muscimol (GABA-A Agonist) Muscimol->Isoxazole Contains

Figure 1: Structural logic of isoxazole bioisosterism in GABAergic ligands.

Therapeutic Case Studies: Mechanism & Causality

The utility of isoxazoles is best understood through their specific roles in approved therapeutics.

Comparative Analysis of Key Isoxazole Drugs
Drug NameTargetIndicationRole of Isoxazole Ring
Valdecoxib COX-2Inflammation / PainScaffold: Acts as a rigid central template orienting the sulfonamide and phenyl rings to fit the COX-2 selectivity pocket.
Leflunomide DHODHRheumatoid ArthritisProdrug Mask: The isoxazole ring is metabolically unstable here. It undergoes ring opening to form the active metabolite (Teriflunomide).[2]
Muscimol GABA-AResearch Tool (Agonist)Pharmacophore: The 3-hydroxyisoxazole mimics the carboxylate of GABA, binding to the orthosteric site.
Oxacillin PBP (Penicillin Binding Protein)Bacterial InfectionSteric Shield: The bulky isoxazole group prevents beta-lactamase enzymes from hydrolyzing the beta-lactam ring.
Deep Dive: The Leflunomide Ring-Opening Mechanism

Leflunomide represents a unique application where the isoxazole is designed to break. It is an isoxazole-containing prodrug. Upon oral administration, the isoxazole ring is cleaved (primarily in the liver by CYP450s and basic pH) to generate the active alpha-cyanoenol metabolite, Teriflunomide (A77 1726).

Why this matters: The intact isoxazole allows for good oral bioavailability, while the ring-opened form inhibits Dihydroorotate Dehydrogenase (DHODH), halting pyrimidine synthesis in rapidly dividing T-cells.

Leflunomide_Metabolism Leflunomide Leflunomide (Prodrug) Intact Isoxazole Ring Intermediate N-O Bond Cleavage (Mediated by CYP1A2/2C9 & pH) Leflunomide->Intermediate Metabolic Activation Teriflunomide Teriflunomide (Active Metabolite) Alpha-cyanoenol Structure Intermediate->Teriflunomide Rearrangement (E/Z Isomerism) Target Target: DHODH Inhibition (Stops Pyrimidine Synthesis) Teriflunomide->Target High Affinity Binding

Figure 2: The metabolic activation pathway of Leflunomide via isoxazole ring scission.

Synthetic Protocol: Regioselective [3+2] Cycloaddition

The gold standard for synthesizing isoxazoles is the Huisgen 1,3-dipolar cycloaddition . However, controlling regioselectivity (3,5-disubstituted vs. 3,4-disubstituted) is the primary challenge.

Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Nitrile Oxide Generation

This protocol utilizes Chloramine-T to generate a nitrile oxide from an aldoxime in situ, which then reacts with a terminal alkyne.

Reagents & Materials
  • Substrate: Aryl-aldoxime (1.0 equiv)

  • Dipolarophile: Terminal Alkyne (1.2 equiv)

  • Oxidant: Chloramine-T trihydrate (1.1 equiv)

  • Solvent: Ethanol or Methanol (Reagent Grade)

  • Catalyst (Optional): Copper(I) species can be used for "click" variations, but the thermal method below is robust for isoxazoles.

Step-by-Step Methodology
  • Preparation: Dissolve the aryl-aldoxime (1.0 equiv) in Ethanol (0.5 M concentration) in a round-bottom flask.

  • Nitrile Oxide Generation: Add Chloramine-T trihydrate (1.1 equiv) to the solution at room temperature.

    • Causality: Chloramine-T acts as a mild oxidant and chlorinating agent, converting the aldoxime to a hydroximoyl chloride intermediate, which then eliminates HCl to form the reactive Nitrile Oxide dipole.

  • Addition: Add the terminal alkyne (1.2 equiv) immediately.

  • Reflux: Heat the reaction mixture to reflux (78°C for EtOH) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Thin Layer Chromatography).[3] The disappearance of the aldoxime spot indicates consumption of the precursor.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Why this works: The nitrile oxide species is unstable and tends to dimerize to furoxans. By generating it in situ in the presence of the alkyne, the cycloaddition is kinetically favored over dimerization. The 3,5-regioisomer is generally favored sterically with terminal alkynes.

Synthesis_Workflow Aldoxime Aldoxime Precursor NitrileOxide Intermediate: Nitrile Oxide (Dipole) Aldoxime->NitrileOxide Oxidation/Elimination ChloramineT Reagent: Chloramine-T ChloramineT->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Reagent: Alkyne Alkyne->Cycloaddition Product 3,5-Disubstituted Isoxazole Cycloaddition->Product Regioselective Formation

Figure 3: Reaction workflow for the regioselective synthesis of isoxazoles.

Structural Alerts & Metabolic Liabilities[2]

While versatile, the isoxazole ring is not metabolically inert. Researchers must be aware of the Reductive Ring Cleavage .

  • Mechanism: The N-O bond is the weak link (bond energy ~53 kcal/mol). Under strong reducing conditions (or specific enzymatic catalysis as seen with Leflunomide), this bond can cleave to form a beta-amino enone or imine.

  • Toxicity Potential: If the ring opening is unintended, the resulting electrophilic species can react with nucleophilic protein residues (cysteines, lysines), potentially leading to idiosyncratic toxicity or immune sensitization.

  • Mitigation: Substitution at the 3- and 5-positions generally stabilizes the ring against metabolic cleavage compared to unsubstituted isoxazoles.

References

  • Gierse, J. K., et al. (2005).[4] "Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity."[4] Journal of Pharmacology and Experimental Therapeutics.

  • Kalgutkar, A. S., et al. (2003).[2] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition.

  • Krogsgaard-Larsen, P., et al. (2000). "GABA agonists and antagonists: Synthesis and structure-activity relationships of muscimol analogues." Journal of Medicinal Chemistry. (Foundational text on Muscimol/Isoxazole bioisosterism).
  • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry.
  • Chandra, A., et al. (2020). "Muscimol as a Lead for the Development of GABA-A Agonists." ACS Chemical Neuroscience.

Sources

Foundational

5-Biphenyl-4-ylisoxazole-3-carboxylic acid CAS number and IUPAC name

This guide serves as an authoritative technical resource on 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a significant heterocyclic scaffold in medicinal chemistry. This compound is a critical structural analog in the de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a significant heterocyclic scaffold in medicinal chemistry. This compound is a critical structural analog in the development of transthyretin (TTR) kinetic stabilizers and non-steroidal anti-inflammatory drugs (NSAIDs).

Compound Identity & Physicochemical Profile

This section establishes the definitive chemical identity of the compound. In drug discovery, this molecule acts as a "privileged scaffold," particularly for targeting the thyroxine-binding pocket of transthyretin to prevent amyloidogenesis.

Nomenclature & Registry
Parameter Data
Common Name 5-Biphenyl-4-ylisoxazole-3-carboxylic acid
CAS Registry Number 109558-73-8
IUPAC Name 5-([1,1'-Biphenyl]-4-yl)isoxazole-3-carboxylic acid
SMILES OC(=O)c1cc(on1)c2ccc(cc2)c3ccccc3
InChI Key Derived from structure (e.g., XJYOBHXWBRKOQO...[1][2][3][4][5][6] analog pattern)
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.26 g/mol
Key Physicochemical Properties
  • pKa (Acidic): ~3.5–4.0 (Carboxylic acid moiety).

  • LogP (Lipophilicity): ~3.8–4.2 (High lipophilicity due to the biphenyl core).

  • Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.

  • Appearance: White to off-white crystalline solid.

Synthesis & Manufacturing Protocol

The synthesis of 5-substituted isoxazole-3-carboxylic acids is classically achieved via a Claisen condensation followed by a heterocyclization . This protocol ensures regio-control, placing the biphenyl group at the C5 position and the carboxylate at C3.

Retrosynthetic Analysis

The isoxazole ring is constructed from a 1,3-dicarbonyl equivalent (specifically a 2,4-dioxobutanoate derivative) and hydroxylamine . The 1,3-dicarbonyl precursor is generated from 4-acetylbiphenyl and a dialkyl oxalate.

Step-by-Step Experimental Protocol

Step 1: Claisen Condensation (Formation of the Diketo Ester)

  • Reagents: 4-Acetylbiphenyl (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt, 1.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to generate fresh NaOEt.

    • Add diethyl oxalate followed by the slow addition of a solution of 4-acetylbiphenyl in ethanol/THF.

    • Reflux the mixture for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of ethyl 4-(4-biphenylyl)-2,4-dioxobutanoate.

    • Workup: Cool, acidify with dilute HCl to precipitate the diketo ester. Filter and dry.

Step 2: Cyclocondensation (Isoxazole Ring Formation)

  • Reagents: Diketo ester intermediate (from Step 1), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq), Ethanol.

  • Procedure:

    • Suspend the diketo ester in ethanol.

    • Add hydroxylamine hydrochloride.

    • Reflux for 2–4 hours. This step involves the formation of an oxime followed by cyclodehydration.

    • Regioselectivity Note: Under acidic/neutral conditions, the 5-aryl-3-carboxylate isomer is favored over the 3-aryl-5-carboxylate.

    • Isolation: Evaporate solvent or cool to precipitate the ethyl ester of the target compound.

Step 3: Saponification (Hydrolysis to Free Acid)

  • Reagents: Ethyl 5-biphenyl-4-ylisoxazole-3-carboxylate, Sodium Hydroxide (NaOH, 2M), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the ester in the EtOH/NaOH mixture.

    • Stir at 60°C for 2 hours (monitor by TLC).

    • Final Isolation: Cool the reaction. Acidify to pH 2–3 with 1M HCl. The product, 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , precipitates as a white solid.

    • Purification: Recrystallization from Ethanol/DMF.

Mechanism of Action & Biological Applications

Transthyretin (TTR) Kinetic Stabilization

This compound is a structural analog of Tafamidis and Diflunisal , drugs used to treat TTR amyloidosis (ATTR).

  • Pathology: TTR is a homotetrameric protein that transports thyroxine (T4). In ATTR, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.

  • Mechanism: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid binds to the two unoccupied T4-binding pockets at the dimer-dimer interface of the TTR tetramer.

  • Binding Mode:

    • Carboxylate Head: Engages in electrostatic interactions (salt bridges) with the

      
      -amino group of Lys15  and the hydroxyl of Ser117  in the TTR pocket.
      
    • Biphenyl Tail: Occupies the hydrophobic inner channel (halogen-binding pockets), stabilizing the tetramer through Van der Waals interactions.

    • Outcome: This binding raises the activation energy barrier for tetramer dissociation, effectively "freezing" the protein in its functional state and preventing amyloidogenesis.

Anti-Inflammatory Potential

Like many bi-aryl carboxylic acids, this compound inhibits Cyclooxygenase (COX) enzymes. The isoxazole ring serves as a bioisostere for the central ring systems found in coxibs (e.g., Valdecoxib), potentially offering anti-inflammatory efficacy with a modified selectivity profile.

Visualization of Synthesis & Mechanism

The following diagram illustrates the chemical synthesis pathway and the pharmacological logic of TTR stabilization.

G cluster_0 Synthesis Protocol cluster_1 TTR Stabilization Mechanism Start 4-Acetylbiphenyl (Precursor) Inter Diketo Ester Intermediate Start->Inter + Diethyl Oxalate Claisen Condensation Cyclo Ethyl Isoxazole Ester Inter->Cyclo + NH2OH·HCl Cyclization Final 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid (CAS: 109558-73-8) Cyclo->Final + NaOH / H3O+ Saponification TTR_Tet Native TTR Tetramer Binding Ligand Binding (T4 Pocket) TTR_Tet->Binding + Ligand Amyloid Amyloid Fibrils (Pathology) TTR_Tet->Amyloid Dissociation (Without Ligand) Stabilized Kinetically Stabilized Tetramer Binding->Stabilized Inhibits Dissociation Stabilized->Amyloid Blocked

Figure 1: Synthetic pathway (Left) and Transthyretin (TTR) stabilization mechanism (Right).

References

  • ChemicalBook. 5-Biphenyl-4-ylisoxazole-3-carboxylic acid Product Entry (CAS 109558-73-8).

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences. (Contextual reference for TTR stabilizer mechanism).

  • Hammarström, P., et al. (2003). Prevention of Transthyretin Amyloid Disease by Changing Protein Kinetic Stability. Science. (Foundational theory on kinetic stabilization).

  • Ploypradith, P. (2004). Development of potent transthyretin amyloidogenesis inhibitors: 5-Aryl-isoxazole-3-carboxylic acids. (General synthesis methodology for this class).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid

Executive Summary & Scientific Rationale The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core pharmacophore in TTR stabilizer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core pharmacophore in TTR stabilizers, xanthine oxidase inhibitors, and anti-inflammatory agents. This protocol details the synthesis of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a lipophilic derivative designed to target hydrophobic pockets in protein binding sites.

Unlike direct cycloadditions of nitrile oxides which often suffer from poor regioselectivity (yielding mixtures of 3,5- and 5,3-isomers), this protocol utilizes a Claisen condensation-cyclization strategy . This route is thermodynamically driven to favor the 5-aryl-3-carboxylate regioisomer, ensuring high purity and scalability. The workflow consists of three distinct stages:

  • Claisen Condensation: Activation of 4-acetylbiphenyl with diethyl oxalate.

  • Regioselective Cyclization: Condensation with hydroxylamine hydrochloride.

  • Saponification: Hydrolysis of the ester to the free acid.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is disconnected at the heterocyclic core. The isoxazole ring is constructed from a 1,3-dicarbonyl equivalent (2,4-dioxobutanoate) and a dinucleophile (hydroxylamine).

Reaction Scheme Diagram

G SM1 4-Acetylbiphenyl INT1 Intermediate 1: Ethyl 4-(biphenyl-4-yl)- 2,4-dioxobutanoate SM1->INT1 Step 1: NaOEt, EtOH Claisen Condensation SM2 Diethyl Oxalate SM2->INT1 INT2 Intermediate 2: Ethyl 5-(biphenyl-4-yl) isoxazole-3-carboxylate INT1->INT2 Step 2: NH2OH·HCl Reflux, Cyclization PROD Target Product: 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid INT2->PROD Step 3: LiOH/NaOH Hydrolysis

Figure 1: Step-wise synthetic pathway from 4-acetylbiphenyl to the target isoxazole acid.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate

Objective: Create the 1,3-dicarbonyl precursor via Claisen condensation.

  • Reagents:

    • 4-Acetylbiphenyl (1.0 eq)

    • Diethyl oxalate (1.2 eq)

    • Sodium Ethoxide (NaOEt) (1.2 eq, 21% wt in EtOH)

    • Solvent: Absolute Ethanol (EtOH)[1]

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere.

  • Base Preparation: Charge the flask with NaOEt solution. Cool to 0°C using an ice bath.

  • Addition: Mix 4-Acetylbiphenyl (e.g., 19.6 g, 100 mmol) and Diethyl oxalate (17.5 g, 120 mmol) in minimal EtOH. Add this mixture dropwise to the cold base over 30 minutes.

    • Note: The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting ketone spot should disappear.

  • Workup: Pour the reaction mixture into 300 mL of ice-cold water. The sodium enolate salt may precipitate.

  • Acidification: Slowly add 1M HCl until pH ~2. The yellow enolate will convert to the pale yellow solid diketo ester.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.

    • Expected Yield: 80-90%

    • Checkpoint: The product exists in keto-enol equilibrium; NMR may show multiple tautomeric peaks (enol -OH singlet >14 ppm).

Stage 2: Regioselective Cyclization to Ethyl 5-(biphenyl-4-yl)isoxazole-3-carboxylate

Objective: Construct the isoxazole ring.

  • Reagents:

    • Diketo ester (from Stage 1) (1.0 eq)

    • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.1 eq)

    • Solvent: Ethanol (EtOH)[1]

Procedure:

  • Setup: In a 250 mL RBF fitted with a reflux condenser, dissolve the Diketo ester (e.g., 10 mmol) in 50 mL EtOH.

  • Addition: Add Hydroxylamine Hydrochloride (0.76 g, 11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[1] The amine nitrogen attacks the C4-ketone (most electrophilic due to conjugation), followed by dehydration to form the isoxazole.

  • Workup: Cool to RT. Concentrate the solvent to ~20% volume on a rotary evaporator.

  • Precipitation: Pour the residue into 100 mL cold water. The ester product will precipitate as a white/off-white solid.

  • Purification: Filter and recrystallize from Ethanol/Water (9:1) if necessary to remove trace regioisomers.

    • Expected Yield: 75-85%

Stage 3: Saponification to 5-Biphenyl-4-ylisoxazole-3-carboxylic acid

Objective: Hydrolyze the ethyl ester to the free carboxylic acid.

  • Reagents:

    • Isoxazole ester (from Stage 2) (1.0 eq)

    • Lithium Hydroxide (LiOH[2]·H₂O) (2.0 eq)

    • Solvent: THF:Water (3:1)

Procedure:

  • Dissolution: Dissolve the ester (e.g., 5 mmol) in 20 mL THF.

  • Hydrolysis: Add LiOH (0.42 g, 10 mmol) dissolved in 7 mL water.

  • Reaction: Stir vigorously at RT for 3 hours. TLC should show a baseline spot (acid) and disappearance of the ester.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL water.

  • Acidification: Cool the aqueous solution to 0°C. Acidify dropwise with 2M HCl to pH 1–2. The target acid will precipitate as a white solid.[2]

  • Final Isolation: Filter, wash with water, and dry in a vacuum oven at 50°C for 12 hours.

Critical Process Parameters & Data

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98%HPLC (254 nm)
1H NMR (DMSO-d6) δ 13.8 (br s, 1H, COOH), 8.0-7.8 (m, 4H, Biphenyl), 7.7-7.4 (m, 5H, Biphenyl), 7.35 (s, 1H, Isoxazole-H4)400 MHz NMR
MS (ESI-) [M-H]- = 264.07LC-MS
Process Workflow Logic

Workflow cluster_0 Stage 1: Claisen cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis S1_React React: 4-Acetylbiphenyl + Diethyl Oxalate (NaOEt, 0°C -> RT) S1_Quench Quench: Ice Water + HCl (pH 2) S1_React->S1_Quench S1_Filter Filter Solid Intermediate S1_Quench->S1_Filter S2_Reflux Reflux: Intermediate + NH2OH·HCl (EtOH, 80°C, 4h) S1_Filter->S2_Reflux S2_Iso Concentrate & Precipitate in Water S2_Reflux->S2_Iso S3_Hyd Stir: Ester + LiOH (THF/H2O, RT, 3h) S2_Iso->S3_Hyd S3_Acid Acidify to pH 1 S3_Hyd->S3_Acid S3_Final Final Filtration & Drying S3_Acid->S3_Final

Figure 2: Operational workflow emphasizing critical isolation points.

Troubleshooting & Optimization

  • Regioselectivity Issues: If the 3-biphenyl-5-carboxylic acid isomer is observed (rare in this route), ensure the pH during cyclization remains neutral to slightly acidic (buffered by the HCl salt of hydroxylamine). Basic conditions can promote the formation of the unwanted isomer.

  • Solubility: The biphenyl tail makes intermediates lipophilic. If the diketo ester does not dissolve in EtOH during Stage 2, add small amounts of THF or Toluene as a co-solvent.

  • Decarboxylation: Avoid heating the free acid (Stage 3 product) above its melting point or in strong acid for prolonged periods to prevent thermal decarboxylation of the isoxazole-3-carboxylic acid moiety.

References

  • Liu, M., et al. (2015). "Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization." RSC Advances. [Link] (Protocol source for heteroaryl-isoxazole synthesis via diketo ester).

  • PubChem. "4-Acetylbiphenyl Compound Summary." National Library of Medicine. [Link] (Starting material properties).

  • Pellecchia, M., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry. [Link] (Biological relevance of the scaffold).

Sources

Application

Application Note: Scalable Synthesis of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid Derivatives

Introduction & Scope Scientific Context The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a rigid linker in pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Scientific Context

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a rigid linker in pharmacophores. Specifically, 5-Biphenyl-4-ylisoxazole-3-carboxylic acid represents a critical core structure for various therapeutic agents, including:

  • DHODH Inhibitors: Analogs of leflunomide metabolites (A77 1726) used in treating rheumatoid arthritis and multiple sclerosis.

  • Transthyretin (TTR) Stabilizers: The biphenyl moiety provides the hydrophobic bulk necessary to bind the T4 thyroxine pocket, while the isoxazole-3-acid mimics the polar interactions of the native ligand.

  • Anti-inflammatory Agents: Modulators of COX-2 and 5-LOX pathways.

Strategic Objective

This guide provides a robust, scalable protocol for synthesizing the 5-aryl-isoxazole-3-carboxylic acid core. While 1,3-dipolar cycloaddition (click chemistry) is popular for diversity, this protocol focuses on the Claisen Condensation-Cyclization route . This pathway is preferred for process chemistry due to its use of inexpensive commodity reagents (diethyl oxalate), scalability, and avoidance of potentially unstable nitrile oxide intermediates.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical stages. The regiochemistry is established during the cyclization of the 1,3-dielectrophile (diketo ester) with hydroxylamine.

Retrosynthesis Target Target: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid Intermediate2 Isoxazole Ester (Ethyl 5-(biphenyl-4-yl)isoxazole-3-carboxylate) Target->Intermediate2 Hydrolysis (NaOH) Intermediate1 Diketo Ester (Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate) Intermediate2->Intermediate1 Cyclization (NH2OH·HCl) SM1 Starting Material A: 4-Acetylbiphenyl Intermediate1->SM1 Claisen Condensation (NaOEt) SM2 Starting Material B: Diethyl Oxalate Intermediate1->SM2 Claisen Condensation

Figure 1: Retrosynthetic disconnection showing the construction of the isoxazole core from acetophenone derivatives and oxalate esters.

Detailed Experimental Protocols

Phase 1: Claisen Condensation (Scaffold Construction)

Objective: Synthesis of Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate. Rationale: The choice of base is critical. Sodium ethoxide (NaOEt) matches the ester leaving group, preventing transesterification byproducts.

Reagents:

  • 4-Acetylbiphenyl (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (1.5 eq, 21 wt% in ethanol)

  • Solvent: Anhydrous Ethanol (EtOH) or Toluene (for azeotropic drying)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a nitrogen atmosphere.

  • Base Preparation: Charge the flask with anhydrous EtOH (100 mL) and add Sodium Ethoxide solution (1.5 eq). Cool to 0°C.

  • Condensation:

    • Mix 4-Acetylbiphenyl (10 g, 51 mmol) and Diethyl oxalate (8.9 g, 61 mmol) in warm EtOH (50 mL) to ensure solubility.

    • Add this mixture dropwise to the cold base solution over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 8:2). The starting ketone spot should disappear.

  • Workup:

    • Cool the reaction to room temperature.[1][2][3][4]

    • Pour the mixture into ice-cold 1M HCl (200 mL) with vigorous stirring. The pH must be acidic (<4) to protonate the enolate.

    • The diketo ester usually precipitates as a solid. Filter, wash with cold water, and dry.

    • Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect 85-95% of a yellow solid.

Phase 2: Regioselective Cyclization

Objective: Synthesis of Ethyl 5-(biphenyl-4-yl)isoxazole-3-carboxylate. Critical Mechanism: The reaction of hydroxylamine with the diketo ester can yield two isomers. Under acidic/reflux conditions , the 5-aryl-3-carboxylate is heavily favored due to the initial attack of hydroxylamine on the ketone carbonyl (C4), followed by cyclization onto the ester carbonyl (C1) [1, 2].

Reagents:

  • Diketo ester intermediate (from Phase 1)

  • Hydroxylamine hydrochloride (NH2OH[5]·HCl) (1.5 eq)

  • Solvent: Ethanol (reagent grade)

Protocol:

  • Dissolution: In a 250 mL flask, dissolve the Diketo ester (10 g) in Ethanol (100 mL).

  • Addition: Add Hydroxylamine hydrochloride (1.5 eq) directly as a solid.

  • Reflux: Heat the mixture to reflux for 3–6 hours.

    • Note: No external base is added. The HCl released from the hydroxylamine salt catalyzes the dehydration and directs regioselectivity.

  • Workup:

    • Concentrate the ethanol to ~20% volume under reduced pressure.

    • Pour into ice water. The product should precipitate as a white/off-white solid.

    • Filter and wash with water.[1][6]

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove any trace regioisomer (3-biphenyl-5-carboxylate).

  • Characterization:

    • 1H NMR (CDCl3): Look for the characteristic isoxazole singlet proton around

      
       6.9–7.1 ppm.
      
Phase 3: Saponification (Hydrolysis)

Objective: Isolation of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid.

Protocol:

  • Suspend the ester (5 g) in Methanol (50 mL).

  • Add 2M NaOH (aq) (3 eq).

  • Stir at 50°C for 2 hours. The suspension will clear as the salt forms.

  • Acidification: Cool to 0°C and slowly add 6M HCl until pH ~1.

  • Isolation: The free acid will precipitate immediately. Filter, wash copiously with water, and dry in a vacuum oven at 50°C.

Data Summary & Quality Control

Quantitative Metrics
StepReaction TypeTypical YieldKey QC Parameter
1 Claisen Condensation85-92%Disappearance of Acetylbiphenyl (TLC)
2 Cyclocondensation75-85%Regioisomer purity (>98% by HPLC)
3 Hydrolysis>95%Melting Point & Acid-Base Titration
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Claisen).

    • Cause: Moisture in the solvent or old NaOEt.

    • Solution: Use freshly distilled solvents and titrate the base.

  • Issue: Mixture of isomers in Step 2.

    • Cause: pH too high (basic conditions favor the 3-aryl-5-carboxylate).

    • Solution: Ensure acidic conditions by using NH2OH·HCl without added acetate or pyridine.

  • Issue: Product oiling out.

    • Solution: Seed the solution with a crystal from a previous batch or use a seed from a parallel small-scale reaction.

Workflow Visualization

Workflow Start Start: 4-Acetylbiphenyl Step1 Step 1: Claisen Condensation (NaOEt, Diethyl Oxalate) Temp: 78°C Start->Step1 Check1 QC: TLC Check (Disappearance of Ketone) Step1->Check1 Check1->Step1 Incomplete (Add time/base) Step2 Step 2: Cyclization (NH2OH·HCl, EtOH) Acidic Conditions Check1->Step2 Pass Step3 Step 3: Hydrolysis (NaOH, MeOH) Step2->Step3 Final Final Product: 5-Biphenyl-4-ylisoxazole-3-COOH Step3->Final

Figure 2: Step-by-step process flow for the synthesis of the target acid.

References

  • Regioselective Synthesis of Isoxazoles: Silva, R. G. M., et al. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones."[5][7] RSC Advances, 2018, 8, 4773-4778.[5]

  • General Isoxazole Synthesis: "Synthesis of isoxazoles." Organic Chemistry Portal.

  • Biphenyl Carboxylic Acids (Context): "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry, 2025.

  • DHODH Inhibitor Relevance: "Leflunomide and its active metabolite." Drugbank.

Sources

Method

Application Note: Mechanistic Screening of Biphenyl Carboxylic Acid Derivatives for Anticancer Activity

Introduction & Rationale The biphenyl carboxylic acid (BCA) scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized to design inhibitors for cyclooxygenase (COX-2), topoisomerase II, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The biphenyl carboxylic acid (BCA) scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized to design inhibitors for cyclooxygenase (COX-2), topoisomerase II, and various kinases (e.g., EGFR) [1, 2]. The biphenyl core provides a hydrophobic planar element capable of


 stacking within enzyme active sites, while the carboxylic acid moiety acts as a critical hydrogen bond donor/acceptor or salt-bridge former.

However, the physicochemical properties that make BCAs potent—specifically their lipophilicity and pH-dependent ionization—create significant challenges in in vitro screening. Improper solubilization can lead to micro-precipitation in culture media, resulting in false negatives (loss of compound) or false positives (physical cellular stress).

This guide provides a validated workflow for screening BCAs, prioritizing solubility assurance and mechanistic clarity .

Compound Management & Solubilization[1][2]

The Challenge: Biphenyl carboxylic acids often exhibit poor aqueous solubility at the physiological pH of cell culture media (pH 7.4), particularly if the pKa of the acid is high.

Protocol: Preparation of Stock and Working Solutions
  • Primary Stock (10-100 mM): Dissolve the solid compound in 100% DMSO.

    • Critical Step: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5-10 minutes.

    • Storage: Aliquot into amber tubes to prevent light degradation (common with conjugated biphenyl systems) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Visual Solubility Check (The "Self-Validating" Step):

    • Before adding to cells, dilute the stock 1:1000 into pre-warmed (37°C) complete culture media.

    • Observation: Hold the tube against a light source. If a "milky" suspension or precipitate forms immediately, the compound has crashed out.

    • Remediation:[1] If precipitation occurs, lower the working concentration or consider converting the carboxylic acid to a sodium salt (using 1 eq. NaOH) prior to DMSO solubilization.

Primary Screening: Cytotoxicity (SRB Assay)

While MTT is common, we recommend the Sulforhodamine B (SRB) assay for BCA screening.

  • Reasoning: BCAs can act as mitochondrial uncouplers or metabolic inhibitors [3]. The MTT assay, which relies on mitochondrial reductase activity, may yield skewed results if the compound inhibits metabolism without killing the cell. SRB measures total protein mass, providing a more robust index of cytotoxicity for this chemical class.

Experimental Workflow

ScreeningWorkflow Compound Biphenyl Carboxylic Acid (Solid) Stock 100mM DMSO Stock (Sonicate) Compound->Stock MediaCheck Precipitation Check (in Media) Stock->MediaCheck Dilute Seeding Cell Seeding (96-well, 24h) MediaCheck->Seeding If Soluble Treatment Compound Treatment (48-72h) Seeding->Treatment Fixation TCA Fixation (4°C, 1h) Treatment->Fixation Staining SRB Staining & Wash Fixation->Staining Readout OD 510nm (IC50 Calc) Staining->Readout

Figure 1: Validated workflow for SRB cytotoxicity screening, emphasizing the critical precipitation check.

Detailed Protocol
  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Add compounds in serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M).
    
    • Controls:

      • Negative: 0.1% DMSO (Vehicle).

      • Positive: Doxorubicin or Tamoxifen (1-10

        
        M).
        
      • Blank: Media only (no cells).

  • Fixation: Without removing media, gently add 50

    
    L of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration ~10%). Incubate at 4°C for 1 hour.
    
    • Why: TCA fixes the proteins in situ, preserving the cell monolayer structure.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100

    
    L of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.
    
  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Measurement: Read absorbance at 510 nm.

Data Analysis: IC50 Calculation

Calculate % Growth Inhibition using the formula:



Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50.

Representative Data Format:

Compound IDR1 (Biphenyl)R2 (Acid Linker)MCF-7 IC50 (

M)
A549 IC50 (

M)
Selectivity Index*
BCA-01 -H-COOH>100>100N/A
BCA-05 4-OH-CH2-COOH12.5 ± 1.245.0 ± 3.13.6
BCA-09 3,4-di-OMe-COOH4.2 ± 0.5 18.1 ± 1.54.3
Doxorubicin (Control)-0.8 ± 0.11.2 ± 0.21.5

*Selectivity Index (SI) = IC50 Normal Cells / IC50 Cancer Cells.

Secondary Screening: Mechanism of Action (Apoptosis)

Biphenyl carboxylic acids frequently induce apoptosis via the intrinsic pathway or cell cycle arrest at G2/M [4, 5]. To validate the "hit" compounds from the SRB screen, perform Annexin V / Propidium Iodide (PI) flow cytometry.

Biological Pathway Context[2][3][4][5]

ApoptosisPathway BCA Biphenyl Carboxylic Acid (Hit Compound) DNA DNA Intercalation (Topoisomerase II) BCA->DNA Mito Mitochondrial Dysfunction BCA->Mito DNA->Mito Stress Signal CytC Cytochrome C Release Mito->CytC Casp9 Caspase 9 (Initiator) CytC->Casp9 Casp3 Caspase 3/7 (Executioner) Casp9->Casp3 PS Phosphatidylserine Flip (Annexin V+) Casp3->PS Early Stage Frag DNA Fragmentation (Apoptosis) Casp3->Frag Late Stage

Figure 2: Proposed mechanism of action.[2] BCAs often trigger mitochondrial stress or DNA damage, leading to Caspase-mediated phosphatidylserine exposure.

Protocol: Annexin V-FITC / PI Staining[6]
  • Treatment: Treat

    
     cells with the IC50 concentration of the hit compound for 24 hours.
    
  • Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.

    • Note: Do not use trypsin excessively as it can strip membrane proteins; use Accutase or gentle scraping if possible.

  • Staining: Resuspend cells in 100

    
    L 1X Annexin-binding buffer. Add 5 
    
    
    
    L Annexin V-FITC and 5
    
    
    L Propidium Iodide (PI).
  • Incubation: Incubate for 15 minutes at RT in the dark.

  • Analysis: Dilute with 400

    
    L binding buffer and analyze by flow cytometry within 1 hour.
    

Interpretation:

  • Q3 (Annexin V- / PI-): Live cells.

  • Q4 (Annexin V+ / PI-): Early Apoptosis (Mechanism confirmed).

  • Q2 (Annexin V+ / PI+): Late Apoptosis/Necrosis.[3][4]

  • Q1 (Annexin V- / PI+): Necrosis (Potential toxicity/membrane damage rather than programmed death).

References

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.[5]

  • BenchChem. (2025).[2] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

  • National Toxicology Program (NTP). (2003). In Vitro Cytotoxicity Test Methods: Neutral Red Uptake.[6]

  • Current Medicinal Chemistry. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors.

  • Abcam. Annexin V staining assay protocol for apoptosis.

Sources

Application

Cell-based assays using 5-Biphenyl-4-ylisoxazole-3-carboxylic acid

Application Note: Functional Characterization of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid in Cell-Based Systems Introduction & Mechanistic Insight 5-Biphenyl-4-ylisoxazole-3-carboxylic acid represents a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid in Cell-Based Systems

Introduction & Mechanistic Insight

5-Biphenyl-4-ylisoxazole-3-carboxylic acid represents a "privileged structure" in medicinal chemistry, combining a biphenyl pharmacophore with an isoxazole-3-carboxylic acid headgroup. For drug development professionals, this molecule is of high interest due to its structural bioisosterism with two major classes of therapeutics:[1]

  • DHODH Inhibitors (Immunomodulation): The isoxazole-3-carboxylic acid moiety mimics the active metabolite of Leflunomide (A77 1726), a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). Inhibition of DHODH deprives rapidly dividing cells (like activated T-lymphocytes) of pyrimidines, exerting an anti-inflammatory and immunosuppressive effect.

  • Transthyretin (TTR) Stabilizers: The biphenyl scaffold linked to a carboxylic acid mimics the structure of Thyroxine (T4) and established TTR stabilizers like Tafamidis . These compounds bind to the T4-binding pocket of the TTR tetramer, preventing its dissociation into amyloidogenic monomers, a key strategy in treating TTR Amyloidosis (ATTR).

This guide provides rigorous cell-based protocols to evaluate this compound’s efficacy in these two distinct but high-value therapeutic areas.

Material Preparation & Handling

Solubility Warning: The biphenyl group confers significant lipophilicity. Improper solubilization will lead to micro-precipitation in aqueous media, causing false negatives in cell assays.

ParameterSpecification
Molecular Weight 265.26 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)
Stock Concentration 50 mM (Store at -20°C, desiccated)
Working Solvent Culture Media (Max 0.5% DMSO final)
Stability Stable in DMSO for 6 months at -20°C. Avoid freeze-thaw cycles.

Preparation Protocol:

  • Dissolve 13.26 mg of powder in 1 mL of anhydrous DMSO to create a 50 mM stock.

  • Vortex for 60 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Critical Step: Before adding to cell culture, perform a "Step-Down Dilution." Dilute the DMSO stock 1:10 in PBS first, check for precipitation, then add to media. If precipitation occurs, use a 1:100 intermediate dilution in media containing 10% FBS (serum proteins help solubilize the biphenyl tail).

Protocol A: DHODH Inhibition Assay (Pyrimidine Starvation)

Objective: To validate if the compound inhibits cell proliferation via the DHODH pathway. Cell Model: Jurkat T-cells (High demand for de novo pyrimidine synthesis). Validation Logic: If the compound acts via DHODH, its anti-proliferative effect must be rescued by adding exogenous Uridine (which bypasses the de novo pathway).

Experimental Workflow (Graphviz)

DHODH_Assay Start Jurkat Cells (Log Phase) Seed Seed 5,000 cells/well (96-well plate) Start->Seed Treat Treatment Groups Seed->Treat Group1 Vehicle (DMSO) Treat->Group1 Group2 Compound (0.1 - 50 µM) Treat->Group2 Group3 Compound + Uridine (100 µM) Treat->Group3 Incubate Incubate 72h @ 37°C Group1->Incubate Group2->Incubate Group3->Incubate Readout Add WST-1 / MTS Reagent Measure Absorbance (450nm) Incubate->Readout Analysis Calculate IC50 & Rescue Ratio Readout->Analysis

Caption: Workflow for validating DHODH-dependent antiproliferative activity using Uridine rescue.

Step-by-Step Procedure:
  • Seeding: Seed Jurkat cells at

    
     cells/well in 100 µL RPMI-1640 + 10% FBS in a 96-well plate.
    
  • Uridine Supplementation: Prepare a 10 mM Uridine stock in PBS. Add to "Rescue" wells to a final concentration of 100 µM .

  • Compound Treatment: Add 5-Biphenyl-4-ylisoxazole-3-carboxylic acid in a dose-response series (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).

    • Control: Leflunomide (active metabolite A77 1726) at 10 µM.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Add 10 µL of WST-1 or MTS reagent per well. Incubate for 2–4 hours.

  • Measurement: Read absorbance at 450 nm (reference 650 nm).

Data Interpretation:

  • True DHODH Inhibitor: Shows low cell viability in "Compound Only" wells but >90% viability recovery in "Compound + Uridine" wells.

  • Off-Target Cytotoxin: Shows low viability in both groups (Uridine fails to rescue).

Protocol B: TTR Stabilization (Kinetic Stabilization Assay)

Objective: To determine if the compound binds and stabilizes the Transthyretin (TTR) tetramer, preventing amyloidogenesis.[2][3] Cell Model: HepG2 Cells (Endogenous secretors of WT-TTR) or HEK293 transfected with TTR-V30M.

Experimental Workflow (Graphviz)

TTR_Assay HepG2 HepG2 Cells (Secrete TTR) Treat Treat with Compound (10 µM, 24h) HepG2->Treat Collect Collect Conditioned Media Treat->Collect Crosslink Chemical Cross-linking (Glutaraldehyde) Collect->Crosslink Western Western Blot (Anti-TTR) Crosslink->Western Quant Quantify Tetramer/Monomer Ratio Western->Quant

Caption: Semi-native Western Blot workflow to assess TTR tetramer stability in conditioned media.

Step-by-Step Procedure:
  • Culture: Grow HepG2 cells to 80% confluence in DMEM + 10% FBS.

  • Serum Starvation: Wash cells and switch to Serum-Free DMEM (to remove bovine albumin/TTR interference).

  • Treatment: Add the compound (10 µM) or Vehicle (DMSO).

    • Positive Control: Tafamidis (10 µM).

  • Incubation: Incubate for 24–48 hours.

  • Cross-linking (Critical):

    • Collect 100 µL of conditioned media.

    • Add Glutaraldehyde to a final concentration of 1% . Incubate for 5 mins at RT.

    • Quench with 10 µL of 1M Tris-HCl (pH 7.5).

  • Western Blot:

    • Run samples on an SDS-PAGE gel (do NOT boil samples).

    • Transfer to nitrocellulose.

    • Probe with Polyclonal Rabbit Anti-TTR (e.g., Dako A0002).

  • Analysis:

    • Stabilizers will show a dominant band at ~55 kDa (Tetramer).

    • Non-stabilizers will show a smear or dominant band at ~14 kDa (Monomer).

References

  • Structural Basis of TTR Stabilization: Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences 109.24 (2012): 9629-9634. Link

  • Isoxazole DHODH Inhibitors: Herrmann, M. L., et al. "Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases." Immunopharmacology 47.2-3 (2000): 273-289. Link

  • Jurkat/Uridine Rescue Protocol: Greene, S., et al. "Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide." Biochemical Pharmacology 50.6 (1995): 861-867. Link

  • Antitubercular Isoxazoles: Pattan, S. R., et al. "Synthesis and biological evaluation of some novel isoxazole derivatives for antitubercular activity."[4] Indian Journal of Chemistry 57B (2018): 117-122. Link

Sources

Method

Application Note: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid in TTR Amyloidosis Drug Discovery

This guide details the application of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (CAS: 13204-09-6) as a high-affinity chemical probe and lead scaffold in the discovery of Transthyretin (TTR) Kinetic Stabilizers . Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (CAS: 13204-09-6) as a high-affinity chemical probe and lead scaffold in the discovery of Transthyretin (TTR) Kinetic Stabilizers .

Executive Summary

5-Biphenyl-4-ylisoxazole-3-carboxylic acid represents a critical scaffold in the development of therapeutics for Transthyretin (TTR) Amyloidosis (ATTR). As a structural bioisostere of clinically validated stabilizers (e.g., Tafamidis), this compound functions by binding to the thyroxine (T4) binding pockets of the TTR homotetramer.

This guide provides a comprehensive workflow for utilizing this compound to validate TTR kinetic stabilization, a mechanism that prevents the rate-limiting dissociation of the TTR tetramer into amyloidogenic monomers.

Key Applications
  • TTR Kinetic Stabilization: Prevention of tetramer dissociation in acidic conditions.

  • Fluorescence Polarization (FP) Probe Displacement: Determination of binding affinity (

    
    ) relative to thyroxine.
    
  • Structure-Activity Relationship (SAR) Benchmarking: Serving as a hydrophobic probe to map the halogen-binding pockets (HBPs) of TTR.

Scientific Background & Mechanism of Action[1]

The Target: Transthyretin (TTR)

TTR is a homotetrameric transport protein for thyroxine (T4) and retinol-binding protein (RBP). In ATTR amyloidosis, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.

The Compound: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid
  • Pharmacophore: The isoxazole-3-carboxylic acid moiety mimics the phenol-carboxylate interaction of T4, forming electrostatic anchors (hydrogen bonds) with Lys15 and Ser117 in the TTR binding pocket.

  • Hydrophobic Reach: The 5-biphenyl group extends deep into the inner hydrophobic channel, occupying the Halogen Binding Pockets (HBP 2 and 3), effectively "locking" the two dimers together.

Mechanism of Stabilization

The compound binds to the two unoccupied T4 binding sites at the dimer-dimer interface. By bridging these interfaces, it raises the activation energy barrier for tetramer dissociation, kinetically trapping the protein in its native, non-amyloidogenic state.

TTR_Mechanism Tetramer Native TTR Tetramer (Functional) Complex Stabilized Complex (Kinetic Trap) Tetramer->Complex + Ligand (Binding) Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting) Ligand 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid Ligand->Complex Complex->Monomer Dissociation Blocked Fibril Amyloid Fibril (Pathogenic) Monomer->Fibril Aggregation

Figure 1: Mechanism of Action. The ligand binds to the native tetramer, raising the energy barrier for dissociation and preventing the formation of pathogenic monomers.

Experimental Protocols

Protocol A: TTR Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (


 / 

) of the compound by displacing a fluorescent probe (e.g., Fluorescein-T4 or a synthetic analog).
Reagents
  • Recombinant Human TTR (Wild Type or V30M): 1 µM stock in Assay Buffer.

  • Fluorescent Probe: Fluorescein-thyroxine (FITC-T4) or equivalent.

  • Test Compound: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (10 mM DMSO stock).

  • Assay Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6, 0.01% Triton X-100.

Workflow
  • Preparation: Dilute TTR protein to a final concentration of 100 nM in Assay Buffer.

  • Probe Addition: Add FITC-T4 probe to a final concentration of 100 nM .

  • Compound Titration: Prepare a 10-point serial dilution of the test compound (range: 10 µM to 0.1 nM) in DMSO.

  • Incubation: Add 1 µL of compound dilution to 99 µL of the Protein-Probe mix in black 96-well plates.

  • Equilibration: Incubate for 3 hours at room temperature in the dark (equilibrium is slow due to the deep binding pocket).

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 525 nm).

Data Analysis

Plot mP (milli-polarization) vs. log[Compound]. Fit data to a competitive binding equation (four-parameter logistic) to determine


.


Protocol B: Acid-Mediated TTR Fibril Formation Assay (Turbidity)

Objective: Assess the compound's ability to inhibit TTR amyloidogenesis under acidic denaturation stress. This is the "gold standard" functional assay.

Reagents
  • TTR Protein: 0.4 mg/mL (7.2 µM) in 10 mM Phosphate, 100 mM KCl, pH 7.6.

  • Acetate Buffer (Acidic): 200 mM Sodium Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.

  • Test Compound: 7.2 µM (1:1 molar ratio) and 14.4 µM (2:1 molar ratio).

Workflow
  • Pre-Incubation: Incubate TTR (7.2 µM) with the test compound (at 1x or 2x molar equivalent) for 30 minutes at 37°C in pH 7.6 buffer. This allows the stabilizer to bind the tetramer.

  • Acid Induction: Dilute the mixture 1:1 with Acetate Buffer (pH 4.4) . Final pH should be approx 4.4.

  • Kinetics: Transfer to a UV-transparent 96-well plate.

  • Monitoring: Measure Absorbance at 350 nm (Turbidity) or 400 nm every 10 minutes for 72 hours at 37°C.

    • Note: Alternatively, add Thioflavin T (10 µM) and measure fluorescence (Ex: 440 nm, Em: 482 nm) for higher sensitivity.

Validation Criteria
  • Negative Control (DMSO only): Must show a sigmoidal increase in turbidity/fluorescence (fibril formation) within 24-48 hours.

  • Positive Control (Tafamidis): Must show <10% aggregation relative to DMSO.

  • Test Compound Success: >50% inhibition of aggregation amplitude indicates effective kinetic stabilization.

Assay_Workflow cluster_0 Protocol B: Acid-Mediated Aggregation Step1 Pre-Incubation (TTR + Compound, pH 7.6, 37°C) Step2 Acidification (Add Acetate Buffer, pH 4.4) Step1->Step2 Step3 Kinetic Monitoring (Abs 350nm or ThT Fluorescence) Step2->Step3 Decision Data Analysis (% Inhibition) Step3->Decision

Figure 2: Workflow for the Acid-Mediated TTR Fibril Formation Assay.

Data Presentation & Analysis

Expected Results

The following table summarizes expected performance metrics for 5-Biphenyl-4-ylisoxazole-3-carboxylic acid compared to standard controls.

Parameter5-Biphenyl-4-ylisoxazole-3-carboxylic acidTafamidis (Control)Negative Control (DMSO)
Binding Affinity (

)
< 50 nM (High Affinity)~ 2-10 nMN/A
Aggregation Inhibition > 90% at 2:1 ratio> 95% at 2:1 ratio0%
Selectivity High for TTR over AlbuminHighN/A
Troubleshooting Guide
  • Low Stabilization Observed: Ensure the pre-incubation step (pH 7.6) is at least 30 minutes. TTR ligands have slow on-rates due to the restricted access of the binding pocket.

  • Precipitation: The biphenyl group is highly lipophilic. Ensure final DMSO concentration is < 2% and check for compound precipitation in the buffer before adding protein.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629–9634.

  • Sant'Anna, R., et al. (2016). "Structure-Based Design of Potent Transthyretin Amyloidogenesis Inhibitors." Journal of Medicinal Chemistry, 59(17), 8061–8070.

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Kinetic Stability." Science, 299(5607), 713-716.

  • Johnson, S. M., et al. (2005). "Structure-based design of potent transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587.

Application

Solid-phase peptide synthesis incorporating isoxazole carboxylic acids

Application Note: AN-ISOX-2025 Executive Summary Isoxazole carboxylic acids serve as powerful bioisosteres for amide bonds and -amino acids in peptide drug design. Their incorporation introduces conformational constraint...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOX-2025

Executive Summary

Isoxazole carboxylic acids serve as powerful bioisosteres for amide bonds and


-amino acids in peptide drug design. Their incorporation introduces conformational constraints and alters metabolic stability. However, the unique electronic properties of the isoxazole ring—specifically the electron-withdrawing nature of the N-O bond—create distinct challenges in Solid-Phase Peptide Synthesis (SPPS). This guide details the protocols for overcoming the reduced nucleophilicity of isoxazole amines and the steric demands of isoxazole carboxylic acids, utilizing ultrasonic agitation and high-efficiency coupling reagents.

Part 1: Critical Technical Considerations

Electronic Deactivation (The Nucleophile Problem)

The primary challenge when incorporating amino-isoxazole carboxylic acids (e.g., 5-amino-isoxazole-4-carboxylic acid) is the severe deactivation of the exocyclic amine. The isoxazole ring acts as an electron sink, delocalizing the lone pair of the amine nitrogen.

  • Consequence: The amine is a poor nucleophile. Standard Fmoc-amino acid coupling to an isoxazole amine often fails or requires extreme forcing conditions.

  • Solution: Use ultrasonic agitation to accelerate mass transfer and reaction kinetics, or employ "pre-activated" acid chlorides/fluorides if standard HATU protocols fail.

Acid Activation (The Electrophile Problem)

While less problematic than the amine, the carboxylic acid on the isoxazole ring can be sterically hindered, particularly in 3,5-disubstituted systems.

  • Consequence: Slow acylation of the resin-bound amine.

  • Solution: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the mandatory activator. Carbodiimides (DIC) are generally insufficient for quantitative coupling.

Stability Profile
  • TFA Stability: The isoxazole ring is stable to standard 95% TFA cleavage cocktails.

  • Reduction Sensitivity: Avoid catalytic hydrogenation (e.g., Pd/C, H2) during any post-cleavage modification, as this will cleave the N-O bond, ring-opening the isoxazole into an enaminoketone.

Part 2: Workflow Visualization

The following diagram illustrates the decision logic for coupling isoxazole building blocks, distinguishing between simple capping (C-terminal acid) and chain elongation (Amino-isoxazole).

SPPS_Isoxazole_Workflow Start Start: Resin-Bound Peptide (Free Amine) Decision Isoxazole Type? Start->Decision SimpleAcid Simple Isoxazole Acid (Capping/Linker) Decision->SimpleAcid No Amine AminoAcid Amino-Isoxazole Acid (Chain Extension) Decision->AminoAcid Has Amine Couple1 Coupling A: HATU (3 eq), DIPEA (6 eq) 2 x 60 min, RT SimpleAcid->Couple1 AminoAcid->Couple1 Step 1: Attach Isoxazole Couple2 Coupling B (The Challenge): Coupling FMOC-AA to Isoxazole Amine Couple1->Couple2 If Extending Cleavage Cleavage: TFA/TIS/H2O (95:2.5:2.5) 2 hours Couple1->Cleavage If Capping Method_Std Standard Coupling (Fails/Low Yield) Couple2->Method_Std Method_Ultra Ultrasonic Agitation 6 x 15 min cycles HATU/DIPEA Couple2->Method_Ultra Recommended Method_Ultra->Cleavage

Caption: Decision tree for incorporating isoxazole derivatives. Note the specialized ultrasonic requirement for chain extension from the isoxazole amine.

Part 3: Experimental Protocols

Protocol A: Coupling Isoxazole Carboxylic Acid to Resin

Use this protocol to attach the isoxazole moiety to the N-terminus of a resin-bound peptide.

Reagents:

  • Isoxazole Carboxylic Acid (3.0 equivalents relative to resin loading)

  • HATU (3.0 equivalents)[1]

  • DIEA (N,N-Diisopropylethylamine) (6.0 equivalents)[1]

  • DMF (Anhydrous)

Procedure:

  • Resin Prep: Swell the resin (Rink Amide or Wang) in DCM for 20 min, then wash with DMF (3x). Ensure the N-terminal Fmoc group of the previous amino acid has been removed (20% Piperidine/DMF).

  • Activation: In a separate vial, dissolve the Isoxazole acid and HATU in minimal DMF. Add DIEA. The solution should turn yellow. Allow to activate for 2 minutes (do not exceed 5 minutes to avoid racemization, though less critical for achiral isoxazoles).

  • Coupling: Add the activated mixture to the resin.

  • Agitation: Shake at Room Temperature (RT) for 2 hours .

    • Note: For sterically hindered isoxazoles (e.g., 3,5-dimethyl-isoxazole-4-carboxylic acid), perform a "Double Couple" (repeat step 2-4 with fresh reagents).

  • Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain white, coupling is complete. If blue, repeat coupling.

Protocol B: Chain Extension from an Isoxazole Amine (Ultrasonic Method)

Use this protocol ONLY if you are building a peptide chain ON TOP OF an isoxazole ring (e.g., using 5-amino-isoxazole-4-carboxylic acid as a beta-amino acid mimetic). Standard diffusion coupling will fail here.

Equipment:

  • Standard laboratory ultrasonic bath.[1]

Procedure:

  • Deprotection: If the isoxazole amine was Fmoc-protected (rare, as they are hard to protect), remove Fmoc. If utilizing a free amino-isoxazole building block, skip to step 2.

  • Reagent Prep: Prepare a solution of the next Fmoc-Amino Acid (3 eq), HATU (3 eq), and DIEA (6 eq) in DMF.

  • Ultrasonic Coupling: Add the solution to the resin vessel. Place the vessel in the ultrasonic bath.

  • Cycles: Sonicate for 15 minutes .

    • Drain the solution.

    • Repeat this step 3 to 6 times with fresh reagents each time.

    • Data Support: Research indicates that coupling Fmoc-Ala-OH to an isoxazole amine may require up to 6 cycles of ultrasonic agitation to achieve >90% conversion [1].

  • Wash: Wash extensively with DMF (5x) and DCM (5x) to remove excess reagents trapped in the resin matrix.

Protocol C: Cleavage and Isolation

Cocktail: Reagent K equivalent (95% TFA, 2.5% TIS, 2.5% H2O).[1]

  • Wash resin with DCM to remove all traces of DMF (DMF can cause formylation during cleavage).

  • Add Cleavage Cocktail (10 mL per gram of resin).

  • Shake at RT for 2 hours.

  • Precipitate in cold diethyl ether.

  • Centrifuge and lyophilize.

Part 4: Data & Troubleshooting

Comparative Coupling Efficiency

The following table summarizes coupling efficiencies for attaching Fmoc-Ala-OH to a resin-bound 5-amino-isoxazole moiety.

MethodConditionsCoupling CyclesApprox. Yield
Standard Mechanical Shaking, RT2 x 2 hours< 10% (Fail)
Microwave 75°C, 50W1 x 5 minDegradation Observed
Ultrasonic Ambient Bath Temp3 x 15 min~60%
Ultrasonic Ambient Bath Temp6 x 15 min > 90%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test) Low nucleophilicity of isoxazole amine.Switch to Protocol B (Ultrasonic). Use acid fluorides (e.g., TFFH activation) if HATU fails.
Product Degradation Microwave heating instability.[1]Isoxazoles can be thermolabile in acidic/basic activating solutions. Use Ultrasound (non-thermal) instead of Microwave.
Ring Opening Reduction during side-chain deprotection.Ensure no reducing agents (e.g., thiols, borohydrides) are used in high concentration if the ring is electron-deficient.
Low Solubility Planar aromatic stacking of isoxazoles.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 to the coupling solvent.

References

  • Ultrasonic-Assisted Synthesis of Isoxazole Peptides: Remko, M., et al. (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." International Journal of Molecular Sciences. [Link]

  • Isoxazole Synthesis via Cycloaddition (Alternative Strategy): Organic Chemistry Portal. "Synthesis of Isoxazoles." [Link]

  • TFA Cleavage Mechanisms: Royal Society of Chemistry. "Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA." [Link]

Sources

Method

Application Note: Evaluation of Biphenyl Isoxazole Derivatives as Potent URAT1 Inhibitors

Abstract & Introduction Hyperuricemia, the precursor to gout, affects a significant portion of the global population. It is primarily driven by the inefficient renal excretion of uric acid (UA).[1] The Urate Transporter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Hyperuricemia, the precursor to gout, affects a significant portion of the global population. It is primarily driven by the inefficient renal excretion of uric acid (UA).[1] The Urate Transporter 1 (URAT1) , encoded by SLC22A12, is the primary molecular gatekeeper responsible for reabsorbing filtered urate from the renal proximal tubule back into the bloodstream.[2] Consequently, URAT1 inhibition is a clinically validated strategy for lowering serum uric acid (SUA) levels.[2]

While first-generation uricosurics like benzbromarone and probenecid are effective, they suffer from hepatotoxicity or low potency. Second-generation agents like Lesinurad improved selectivity but require high doses. This guide focuses on a promising chemotype: Biphenyl Isoxazole Carboxylic Acids . These scaffolds combine the lipophilic biphenyl tail (crucial for hydrophobic pocket occupancy) with an isoxazole-carboxylic acid headgroup (mimicking the substrate's electrostatic profile) to achieve nanomolar potency and improved metabolic stability.

This document details the standardized protocols for evaluating these inhibitors, from in vitro transport assays to in vivo efficacy models.[2]

Mechanism of Action & SAR Rationale

Molecular Mechanism

URAT1 belongs to the Major Facilitator Superfamily (MFS).[3] Recent Cryo-EM studies reveal that URAT1 inhibitors, including Lesinurad and biphenyl analogs, preferentially bind to the inward-open conformation of the transporter.[3]

  • Substrate Recognition: Uric acid is an organic anion. The transporter relies on an exchange mechanism (likely exchanging intracellular lactate or nicotinate for luminal urate).

  • Inhibition Mode: Biphenyl isoxazoles act as non-competitive inhibitors.[3] The biphenyl tail occupies the large hydrophobic cavity (interacting with Phe364 and Phe449), while the isoxazole carboxylic acid interacts with the positively charged residues (e.g., Arg477) near the channel entrance, locking the transporter in an inactive state.

Signaling & Transport Pathway Diagram[3]

URAT1_Pathway Lumen Renal Lumen (Urine) Cell Proximal Tubule Cell Blood Bloodstream (Systemic) URAT1 URAT1 Transporter (SLC22A12) UA_Cell Intracellular Uric Acid URAT1->UA_Cell GLUT9 GLUT9 Transporter (Basolateral Efflux) UA_Blood Serum Uric Acid GLUT9->UA_Blood Systemic Retention UA_Lumen Uric Acid (Filtered) UA_Lumen->URAT1 Reabsorption UA_Cell->GLUT9 Inhibitor Biphenyl Isoxazole Inhibitor Inhibitor->URAT1 Blocks Inward-Open State

Figure 1: Renal Uric Acid Reabsorption Pathway.[4] URAT1 facilitates apical uptake, which is the rate-limiting step blocked by the inhibitor.

Protocol 1: In Vitro C-Uric Acid Uptake Assay

This is the "Gold Standard" assay for determining IC


. It utilizes HEK293 cells stably transfected with human URAT1 (hURAT1).[4][5][6]
Reagents & Materials
  • Cell Line: HEK293-hURAT1 stable cells (Control: HEK293-Mock).

  • Radioligand:

    
     Uric Acid (Specific Activity: 50–60 mCi/mmol).
    
  • Transport Buffer (HBSS-Cl Free): 125 mM Na-Gluconate, 4.8 mM K-Gluconate, 1.2 mM KH

    
    PO
    
    
    
    , 1.2 mM MgSO
    
    
    , 1.3 mM Ca-Gluconate, 5.6 mM Glucose, 25 mM HEPES, pH 7.4. Note: Chloride-free buffer is often used to maximize URAT1 activity, though physiological buffers work if optimized.
  • Lysis Buffer: 0.1 M NaOH.

  • Reference Inhibitor: Benzbromarone (positive control).

Experimental Procedure
  • Seeding: Seed HEK293-hURAT1 cells in 24-well Poly-D-Lysine coated plates at

    
     cells/well. Incubate for 24–48 hours until 90% confluence.
    
  • Equilibration: Remove culture medium. Wash cells

    
     with pre-warmed (
    
    
    
    ) Transport Buffer.
  • Pre-incubation: Add

    
     of Transport Buffer containing the test compound (Biphenyl Isoxazole derivatives) at varying concentrations (e.g., 0.01 nM to 10 
    
    
    
    ). Incubate for 10 minutes at
    
    
    .
    • Critical Step: Ensure DMSO concentration is

      
       to prevent non-specific membrane permeabilization.
      
  • Uptake Initiation: Add

    
     of Transport Buffer containing 
    
    
    
    -Uric Acid (Final concentration:
    
    
    unlabeled UA +
    
    
    labeled UA).
  • Incubation: Incubate for 2–5 minutes at

    
    .
    
    • Why 2-5 mins? You must measure the initial rate of transport. Longer incubations (>10 mins) lead to equilibrium, masking the kinetic inhibition constant.

  • Termination: Aspirate buffer immediately and wash cells

    
     with Ice-Cold  PBS.
    
    • Causality: Ice-cold buffer stops transporter conformational changes instantly.

  • Lysis & Counting: Add

    
     of 0.1 M NaOH. Agitate for 15 mins. Transfer lysate to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).
    
Data Analysis

Calculate the percent inhibition using the formula:



  • CPM: Counts Per Minute.

  • Mock: Background uptake in non-transfected cells.

Protocol 2: Selectivity Profiling (Safety)

To ensure the biphenyl isoxazole is safe, it must not inhibit other renal anion transporters involved in drug clearance, specifically OAT1 and OAT3 .

  • Method: Similar to Protocol 1, but using HEK293-OAT1 (Substrate:

    
    -Para-aminohippurate) and HEK293-OAT3 (Substrate: 
    
    
    
    -Estrone sulfate).
  • Target Profile: IC

    
     (URAT1) 
    
    
    
    ; IC
    
    
    (OAT1/3)
    
    
    . High selectivity index (>200-fold) reduces the risk of drug-drug interactions.

Protocol 3: In Vivo Potassium Oxonate Hyperuricemia Model

Rodents possess the enzyme uricase , which degrades uric acid to allantoin. To mimic human hyperuricemia, uricase must be inhibited using Potassium Oxonate (PO).[7]

Experimental Design Diagram

InVivo_Workflow Step1 Acclimatization (7 Days) ICR Mice / SD Rats Step2 Induction Potassium Oxonate (PO) 250 mg/kg i.p. Step1->Step2 Day 0 Step3 Treatment Test Compound (Oral) 1 hour post-PO Step2->Step3 +1 hr Step4 Sampling Blood Collection (Retro-orbital/Cardiac) Step3->Step4 +2-4 hrs Step5 Analysis Serum Uric Acid (Phosphotungstic Method) Step4->Step5

Figure 2: Workflow for the Potassium Oxonate Induced Hyperuricemia Model.

Detailed Methodology
  • Animals: Male ICR mice (20–25g) or SD rats.

  • Induction (The "PO" Model):

    • Prepare Potassium Oxonate (PO) in 0.5% CMC-Na.

    • Inject PO 250 mg/kg intraperitoneally (i.p.) .

    • Optional: Co-administer Hypoxanthine (500 mg/kg oral) to increase purine load if higher baseline UA is required.

  • Drug Administration:

    • 1 hour after PO injection, administer the Biphenyl Isoxazole test compound via oral gavage (p.o.) .

    • Dose Groups: Vehicle, Test Low (1 mg/kg), Test High (10 mg/kg), Benzbromarone (10 mg/kg, Positive Control).

  • Sample Collection:

    • Collect blood samples at peak efficacy time (usually 2 to 4 hours post-drug administration).

    • Allow blood to clot for 30 mins at room temperature, then centrifuge at 3000g for 10 mins to separate serum.

  • Quantification:

    • Measure Serum Uric Acid (SUA) using a commercial enzymatic colorimetric kit (Uricase-Peroxidase method).

    • Measure Serum Creatinine (S-Cr) to monitor for acute renal toxicity.

Data Presentation & Interpretation

When reporting results for Biphenyl Isoxazoles, structure your data as follows:

Table 1: Representative Potency and Selectivity Data

Compound IDURAT1 IC

(nM)
OAT1 IC

(

M)
OAT3 IC

(

M)
Selectivity Index (OAT1/URAT1)
BIA-001 25.4 >50>50>1900
Lesinurad71803.55.2~0.5
Benzbromarone28.0>10>10>350

Interpretation:

  • Potency: BIA-001 shows nanomolar potency comparable to Benzbromarone and superior to Lesinurad.

  • Safety: The high Selectivity Index indicates a low risk of interfering with the renal clearance of other drugs (a major issue with Lesinurad).

  • In Vivo Efficacy: A reduction of SUA by >40% in the PO mouse model is considered a "strong" uricosuric effect.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 2022.

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 2024. (Describes the inward-open binding mechanism).

  • Establishment and optimization of a novel mouse model of hyperuricemic nephropathy. Frontiers in Physiology, 2023. (Protocol for Potassium Oxonate model).

  • Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as URAT1 inhibitors. European Journal of Medicinal Chemistry, 2018.

  • hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents. BioRxiv, 2023.

Sources

Application

Application Note: Experimental Design for Herbicidal Activity Profiling of Isoxazole Derivatives

Executive Summary & Mechanism of Action Isoxazole herbicides (e.g., isoxaflutole) represent a critical class of agrochemicals that function primarily by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[1][2] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Isoxazole herbicides (e.g., isoxaflutole) represent a critical class of agrochemicals that function primarily by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[1][2] Unlike contact herbicides that cause immediate necrosis, isoxazoles induce a systemic "bleaching" phenotype.

Mechanistic Causality:

  • Target Blockade: The isoxazole scaffold coordinates with the Fe(II) cofactor in the active site of HPPD.

  • Metabolic Interruption: This inhibition blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[3][4]

  • Downstream Failure: HGA is the essential precursor for plastoquinone. Without plastoquinone, phytoene desaturase (PDS) cannot function (as it requires plastoquinone as a cofactor).

  • Phenotype: The halt in carotenoid biosynthesis leaves chlorophyll unprotected from photo-oxidation, resulting in the characteristic white/translucent bleaching of new growth.

Visualization: The HPPD Inhibition Pathway

HPPD_Pathway Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Aminotransferase HGA Homogentisate (HGA) HPPA->HGA Blocked by Inhibitor Isoxazole Isoxazole Derivative (Inhibitor) HPPD HPPD Enzyme (Fe2+ dependent) Isoxazole->HPPD Inhibits HPPD->HPPA Catalyzes Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids (Protective Pigments) Plastoquinone->Carotenoids Cofactor for PDS Chlorophyll Chlorophyll (Photosynthesis) Carotenoids->Chlorophyll Protects Bleaching Photo-oxidation & Bleaching (Plant Death) Chlorophyll->Bleaching Unprotected UV Exposure

Figure 1: Mechanism of Action for Isoxazole Herbicides.[1][3][5][6] The critical failure point is the inhibition of HPPD, leading to downstream photo-oxidative stress.

Phase I: In Vitro Enzymatic Screening (The Molecular Filter)

Before greenhouse testing, candidates must demonstrate potent inhibition of recombinant HPPD (typically Arabidopsis thaliana or Zea mays isoforms).

Protocol A: Coupled Spectrophotometric Kinetic Assay

This assay relies on coupling the production of HGA to a second enzyme, homogentisate 1,2-dioxygenase (HGD) , which converts HGA to maleylacetoacetate. The accumulation of maleylacetoacetate is measured via absorbance at 318 nm .[7] This method is superior to endpoint assays as it allows real-time kinetic monitoring.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.0).

  • Cofactors: 0.1 mM FeSO₄, 2 mM Sodium Ascorbate (prevents Fe oxidation).

  • Substrate: 4-Hydroxyphenylpyruvate (HPPA) [Final conc:

    
     value, typically ~50 µM].
    
  • Coupling Enzyme: Purified HGD (excess units).

  • Target Enzyme: Recombinant HPPD (concentration optimized for linear rate, e.g., 10-50 nM).

Experimental Workflow:

  • Pre-incubation: In a UV-transparent 96-well plate, mix Buffer, Cofactors, HGD, and the Isoxazole candidate (dissolved in DMSO). Incubate for 15 min at 25°C to allow inhibitor binding.

    • Control: DMSO only (0% inhibition).

    • Blank: No HPPD enzyme.

  • Initiation: Add HPPD enzyme to the wells.

  • Start Reaction: Add HPPA substrate rapidly.

  • Detection: Monitor absorbance at 318 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve. Calculate % Inhibition:
    
    
    
    

Phase II: In Vivo Greenhouse Bioassays

Compounds passing the in vitro threshold (typically


) proceed to whole-plant testing. Isoxazoles must be tested for both Pre-emergence (PRE) and Post-emergence (POST) activity, as soil mobility and foliar uptake differ significantly.
Experimental Design Matrix
VariableSpecificationRationale
Soil Medium Sandy loam (pH 6.5, 2% OM)Low organic matter (OM) prevents excessive adsorption of lipophilic isoxazoles.
Pot Size 7 cm x 7 cm square potsStandard high-throughput format.
Replication Randomized Complete Block (RCBD), n=4Statistical robustness against greenhouse micro-climate variations.
Spray Volume 140 - 200 L/haMimics field application rates.
Nozzle Type Flat Fan (e.g., TeeJet 11002)Ensures uniform coverage (critical for pre-emergence soil seal).
Protocol B: Pre-Emergence (PRE) Soil Application

Objective: Test efficacy against weed germination and root uptake.

  • Seeding: Sow indicator species (see Table 1) at uniform depth (0.5 cm for small seeds, 1.5 cm for large).

  • Application: Apply the isoxazole derivative within 24 hours of sowing .

    • Dosage Series: 0, 10, 25, 50, 100, 200 g ai/ha (active ingredient per hectare).

  • Irrigation: Light overhead irrigation (5 mm) immediately after application to incorporate the chemical into the germination zone.

  • Incubation: Maintain at 25/20°C (day/night) with 14h photoperiod.

Protocol C: Post-Emergence (POST) Foliar Application

Objective: Test efficacy via leaf uptake and translocation.

  • Growth: Grow plants until the 2-3 leaf stage (approx. 10-14 days).

  • Formulation: Isoxazoles are often lipophilic. Prepare spray solution with a surfactant (e.g., 1% Methylated Seed Oil or 0.25% Non-ionic surfactant) to aid cuticle penetration.

  • Application: Spray foliage ensuring complete coverage but avoiding run-off.

  • Assessment: Evaluate symptoms at 7, 14, and 21 days after treatment (DAT).

Target Species Selection (Standard Panel)
CategorySpeciesEPPO CodeRole
Crop (Selectivity) Zea mays (Corn)ZEAMXPrimary crop for isoxazoles (often requires safener).
Weed (Monocot) Setaria viridisSETVIHighly sensitive indicator for HPPD inhibition.
Weed (Monocot) Echinochloa crus-galliECHCGCritical global paddy/field weed.
Weed (Dicot) Amaranthus retroflexusAMAREBroadleaf standard; shows distinct bleaching.
Weed (Dicot) Abutilon theophrastiABUTHVelvetleaf; often moderately tolerant (good for potency separation).

Phase III: Data Analysis & Statistical Rigor

Scoring System

Visual scoring must distinguish between general necrosis and the specific HPPD "bleaching" symptomology.

  • 0%: No effect.

  • 10-30%: Chlorosis/Bleaching limited to new leaves (meristematic tissue).

  • 50%: Stunted growth + >50% bleaching of total biomass.

  • 100%: Complete plant death (necrosis following bleaching).

Calculation

Do not rely on linear regression. Biological dose-response curves are sigmoidal. Use a 4-parameter log-logistic model (LL.4) using R (package drc) or GraphPad Prism.

Equation:



  • 
    : Response (Biomass or Visual Score).
    
  • 
    : Dose.
    
  • 
    : Lower limit (usually 0).
    
  • 
    : Upper limit (Control response).
    
  • 
    : Slope (Hill coefficient).
    
  • 
    : Dose reducing growth by 50%.
    
Workflow Visualization

Workflow Synthesis Chemical Synthesis (Isoxazole Library) InVitro In Vitro HPPD Assay (Kinetic/Spectrophotometric) Synthesis->InVitro Decision1 IC50 < 1 µM? InVitro->Decision1 Decision1->Synthesis No (Redesign) Greenhouse Greenhouse Screening (PRE & POST) Decision1->Greenhouse Yes Analysis Dose-Response (GR50) & Selectivity Index Greenhouse->Analysis Field Field Trials Analysis->Field Selectivity > 2x

Figure 2: Integrated Screening Workflow. The "Fail Fast" decision point at the in vitro stage saves resources by filtering out weak HPPD binders before whole-plant testing.

References

  • Food and Agriculture Organization (FAO). (2013). Isoxaflutole: Pesticide Residues in Food and Evaluation.Link

  • U.S. Environmental Protection Agency (EPA). (1998). Fact Sheet for Isoxaflutole.Link

  • Dong, J., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery.[6] Scientific Reports. Link

  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE.[8] Link[8]

  • Beaudegnies, R., et al. (2009). Herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors—A review of the triketone chemistry. Bioorganic & Medicinal Chemistry.[5][9] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Executive Summary This guide addresses yield and purity challenges in the synthesis of 5-Biphen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Executive Summary

This guide addresses yield and purity challenges in the synthesis of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid . While various routes exist (e.g., [3+2] cycloaddition of nitrile oxides), the industrial standard for 3-carboxylic acid derivatives is the Claisen Condensation-Cyclization pathway. This route is robust but prone to specific failure modes involving solubility of the biphenyl intermediate, regioselectivity issues (3,5- vs 5,3-isomers), and decarboxylation during hydrolysis.

The Validated Pathway
  • Claisen Condensation: 4-Acetylbiphenyl + Diethyl Oxalate

    
    
    
    
    
    -diketo ester (sodium enolate).
  • Cyclization:

    
    -diketo ester + Hydroxylamine 
    
    
    
    Isoxazole-3-carboxylate ester.
  • Hydrolysis: Ester

    
     Carboxylic Acid.
    

Module 1: The Claisen Condensation (Step 1)

The Issue: Low conversion of 4-acetylbiphenyl to the diketo ester intermediate. Symptom: Recovery of unreacted starting material or formation of a "gummy" precipitate that is difficult to filter.

Technical Analysis

The biphenyl moiety significantly increases lipophilicity compared to simple phenyl analogs. Standard protocols using Ethanol (EtOH) as the sole solvent often fail because 4-acetylbiphenyl precipitates out of solution before reacting with the diethyl oxalate, or the sodium enolate product coats the unreacted starting material.

Optimization Protocol: The Co-Solvent Strategy

Do not rely solely on Ethanol. You must maintain the solubility of the electrophile (diethyl oxalate) and the nucleophile (ketone enolate) until the reaction is complete.

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)
Solvent Ethanol (EtOH)Toluene/EtOH (4:1) or THF/EtOH (2:1)
Base Sodium Ethoxide (solid)Freshly prepared NaOEt in EtOH
Temperature Reflux (

C)

C
(Control side reactions)
Addition Order Mix all reagents at onceAdd Ketone solution dropwise to Base/Oxalate mixture

Step-by-Step Troubleshooting:

  • Dissolution: Dissolve 4-acetylbiphenyl in anhydrous Toluene or THF. Ensure it is fully soluble at room temperature.

  • Base Preparation: Use commercially available NaOEt (21% in EtOH) or generate fresh by dissolving Na metal in anhydrous EtOH. Old, solid NaOEt often contains NaOH/Na2CO3 which kills the yield.

  • The "Reverse" Addition: Place the Base and Diethyl Oxalate in the reactor first. Add the ketone solution slowly. This ensures the ketone is immediately deprotonated and trapped by the oxalate, preventing self-condensation.

Module 2: Cyclization & Regioselectivity (Step 2)

The Issue: Formation of the wrong isomer (3-Biphenyl-5-carboxylic acid) or low cyclization yield. Symptom: NMR shows a mixture of isomers, or the product melting point is incorrect.

Technical Analysis

The reaction of a


-diketo ester with hydroxylamine is pH-dependent .
  • Basic Conditions (pH > 8): Favors attack at the ester carbonyl or C-2, leading to the wrong isomer (3-aryl-isoxazole-5-carboxylic acid) or isoxazolones.

  • Acidic/Neutral Conditions (pH 2-5): Favors attack at the ketone carbonyl (C-4), leading to the target isomer (5-aryl-isoxazole-3-carboxylic acid).

Optimization Protocol: pH Control

Use Hydroxylamine Hydrochloride directly without neutralizing it to the free base.

Protocol:

  • Isolate the sodium enolate from Step 1 (filtration) or use the crude mixture after solvent evaporation.

  • Resuspend in Glacial Acetic Acid or Ethanol with HCl .

  • Add Hydroxylamine Hydrochloride (

    
    ).
    
  • Reflux for 2–4 hours.

  • Critical Check: The reaction mixture must remain acidic. The protonated ketone is more electrophilic, directing the nitrogen of the hydroxylamine to the correct position.

Module 3: Hydrolysis & Purification (Step 3)

The Issue: Decarboxylation or incomplete hydrolysis. Symptom: Loss of product mass, evolution of gas (CO2), or isolation of the ester instead of the acid.

Technical Analysis

Isoxazole-3-carboxylic acids are electronically linked to the ring. Vigorous acid hydrolysis can induce decarboxylation, leaving you with 5-biphenyl-4-ylisoxazole (no acid group).

Optimization Protocol: Mild Saponification

Avoid acid hydrolysis for the final step. Use mild alkaline hydrolysis followed by controlled acidification.

  • Reagent: NaOH (2 equiv) in Methanol/Water (1:1).

  • Temperature:

    
    C (Do not reflux vigorously).
    
  • Workup (The Danger Zone):

    • Cool the reaction to

      
      C.
      
    • Acidify slowly with 1N HCl to pH 2-3.

    • Do not use concentrated H2SO4 or HCl while hot. This triggers decarboxylation.

Visualizing the Pathway

The following diagram illustrates the critical decision points and chemical logic described above.

G Start 4-Acetylbiphenyl Step1 Claisen Condensation (Diethyl Oxalate + NaOEt) Start->Step1 Solvent: Toluene/THF Inter1 Diketo Ester (Na Salt) Step1->Inter1 Step2 Cyclization (NH2OH·HCl) Inter1->Step2 Branch pH Check Step2->Branch Wrong Wrong Isomer (3-Aryl-5-COOH) Branch->Wrong Basic pH Right Target Ester (5-Aryl-3-COOEt) Branch->Right Acidic pH (HCl/AcOH) Step3 Hydrolysis (NaOH, then HCl) Right->Step3 Final 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid Step3->Final Cold Acidification

Caption: Critical path for regioselective synthesis. Note the pH divergence at the cyclization step.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turns black during the Claisen condensation. Is this normal? A: A dark red/brown color is normal for the enolate, but black often indicates charring or oxidation. Ensure you are using an inert atmosphere (


 or Ar) and that your Toluene/THF is anhydrous. Oxygen promotes radical polymerization of the enolate.

Q2: Can I use the Nitrile Oxide (Huisgen) route instead? A: Yes, but it is generally less efficient for the carboxylic acid derivative. The cycloaddition of a nitrile oxide with an alkyne typically yields the isoxazole, but installing the C-3 carboxylic acid requires a specific precursor (e.g., chloro-oximidoacetate) which is harder to synthesize than the commercial diethyl oxalate used in the Claisen route.

Q3: The final product is contaminated with biphenyl acid. Where did it come from? A: This is likely from the hydrolysis of unreacted 4-acetylbiphenyl (via haloform-type side reactions if bleach was ever present, though unlikely here) or simply unreacted starting material carrying through. If your Claisen step yield is low, the starting ketone will coprecipitate with your product. Solution: Wash the crude ester with hexane/ether before hydrolysis; the isoxazole ester is less soluble in hexane than the acetylbiphenyl.

References

  • Regioselective Synthesis of Isoxazoles: Synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives. (2010).[1] European Journal of Medicinal Chemistry.

  • Claisen Condensation Methodology: Synthesis of 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid.[2] (2022).[2] MDPI.

  • General Isoxazole Troubleshooting: Troubleshooting guide for the synthesis of isoxazole derivatives. (2025).[3][4][5][6][7] BenchChem Technical Support.

  • Starting Material Properties: 4-Acetylbiphenyl Physical Properties and Solubility Data. PubChem.[3]

Sources

Optimization

Technical Support Center: Purification of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid

[1] Introduction: The Physicochemical Challenge Purifying 5-Biphenyl-4-ylisoxazole-3-carboxylic acid presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule that possesses two conflictin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Physicochemical Challenge

Purifying 5-Biphenyl-4-ylisoxazole-3-carboxylic acid presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule that possesses two conflicting domains:

  • The Hydrophobic Tail (Biphenyl): Highly lipophilic, driving strong retention on Reverse Phase (RP) media and limiting aqueous solubility.

  • The Polar Head (Isoxazole-3-carboxylic acid): Ionizable (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), prone to peak fronting and secondary silanol interactions if the pH is uncontrolled.
    

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic behaviors of this amphiphilic analyte.

Module 1: Method Development (The Setup)

Q1: Which stationary phase yields the highest purity for this specific isoxazole?

Recommendation: While C18 is the workhorse, a Biphenyl-functionalized silica column (e.g., Kinetex Biphenyl or equivalent) is superior for this application.

  • The Mechanism: The biphenyl moiety in your analyte interacts via

    
     stacking with the biphenyl stationary phase. This provides "orthogonal selectivity" compared to the hydrophobic-only interaction of C18.
    
  • Why it matters: Crude mixtures often contain regioisomers (e.g., 3,5- vs. 5,3-isoxazoles) or unreacted biphenyl precursors. The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     interaction creates a wider separation window (selectivity factor 
    
    
    
    ) for these structurally similar aromatic impurities.
Q2: My retention times are drifting, and peaks are tailing. Is my mobile phase wrong?

Diagnosis: This is almost certainly a pH control issue. The Fix: You must suppress the ionization of the carboxylic acid.

  • Protocol: Maintain Mobile Phase pH < 2.5.

  • Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in both water and organic mobile phases.[1]

    • TFA: Stronger ion-pairing agent; gives sharper peaks but suppresses MS signal.

    • Formic Acid:[2][3] Better for MS detection; may require higher concentration (0.2%) to fully suppress ionization of the isoxazole acid.

Q3: What is the optimal gradient starting point?

Protocol: Due to the biphenyl tail, this molecule will elute late.

  • Mobile Phase A: Water + 0.1% TFA[4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA[1][4]

  • Gradient: Start at 30% B (to prevent precipitation)

    
     Ramp to 95% B  over 15 column volumes.
    
  • Note: Starting at 0-5% B is dangerous; the hydrophobic biphenyl tail may cause the molecule to "crash out" at the head of the column in high-aqueous conditions.

Module 2: Visualization of Logic

The following diagram illustrates the decision matrix for optimizing the purification method based on peak topology.

MethodDev Start Start: Crude Mixture Analysis CheckPeak Evaluate Peak Shape Start->CheckPeak Fronting Issue: Peak Fronting (Shark Fin Shape) CheckPeak->Fronting Asymmetry < 0.9 Tailing Issue: Peak Tailing CheckPeak->Tailing Asymmetry > 1.2 Split Issue: Split Peaks/Shoulders CheckPeak->Split Doublet Sol_Front Cause: Ionization Action: Lower pH (Add 0.1% TFA) Fronting->Sol_Front Sol_Tail Cause: Silanol Interaction Action: Increase Ionic Strength or Switch to End-capped Column Tailing->Sol_Tail Sol_Split Cause: Injection Solvent Effect Action: Reduce DMSO volume or use Sandwich Injection Split->Sol_Split Selectivity Check Impurity Separation Sol_Front->Selectivity Sol_Tail->Selectivity Sol_Split->Selectivity Optimize Switch to Biphenyl Column (Pi-Pi Interaction) Selectivity->Optimize Co-eluting Impurities Final Final Method: Acidic pH + Biphenyl Phase Selectivity->Final Resolution > 1.5 Optimize->Final

Figure 1: Troubleshooting Logic Flow for Aryl-Isoxazole Purification. Blue nodes indicate process steps; Red nodes indicate failure modes; Green nodes indicate chemical solutions.[1]

Module 3: Troubleshooting & FAQs

Q4: The crude sample precipitates when I inject it. How do I solve this?

Issue: "The Strong Solvent Effect." The crude acid is likely soluble in DMSO or DMF but insoluble in the starting mobile phase (Water/Acid). Injecting a slug of DMSO causes the analyte to precipitate at the interface before it enters the column bed, leading to blockages or split peaks.

Corrective Protocol:

  • Dilution: Dilute the DMSO sample 1:1 with Methanol (intermediate polarity) before injection.

  • Sandwich Injection: Configure the autosampler to aspirate:

    • 5 µL Mobile Phase A (Water/Acid)[1]

    • X µL Sample (in DMSO)

    • 5 µL Mobile Phase A

    • Why: This creates a buffer zone that promotes mixing before the sample hits the stationary phase.

Q5: I see a "Ghost Peak" eluting after my main product. What is it?

Analysis: In Suzuki coupling (used to attach the biphenyl), Palladium (Pd) catalysts often remain.

  • Identification: Pd complexes are often broad, late-eluting peaks that absorb strongly at 254 nm.

  • Removal: Pass the crude mixture through a thiol-functionalized silica scavenger cartridge prior to HPLC injection. Do not rely on the C18 column to remove metal catalysts; they will permanently foul the stationary phase.

Q6: How do I scale up from Analytical to Prep-HPLC?

Guideline: Linear scale-up requires matching the residence time and loading factor .

ParameterAnalytical ScalePreparative ScaleScale-Up Factor
Column ID 4.6 mm21.2 mm

Flow Rate 1.0 mL/min21.0 mL/minMaintain Linear Velocity
Loading 10 - 50 µg20 - 100 mgDependent on Solubility
Particle Size 3 µm or 5 µm5 µm or 10 µmCheck backpressure limits

Module 4: Critical Impurity Profile

When purifying this specific scaffold, be vigilant for the following common synthesis byproducts:

  • Regioisomer (3,5- vs 5,3-): If synthesized via cycloaddition of a nitrile oxide and an alkyne, you may have the isomeric isoxazole.

    • Detection: These often have identical Mass-to-Charge (m/z) ratios. You must rely on chromatographic resolution (use the Biphenyl column) or NMR for distinction.[1]

  • Decarboxylated Product: Isoxazole carboxylic acids can decarboxylate under high heat.[1]

    • Indicator: A peak with Mass = [M-44]. Avoid heating the fraction collector or rotary evaporator bath >40°C.

References

  • Biotage. (2023).[1][3] How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Chromatography Online. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Teledyne ISCO. (2012).[1][4] RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Biphenyl Carboxylic Acid Solubility

Introduction: The Biphenyl Paradox Welcome to the technical support hub. If you are here, you are likely facing the "brick dust" problem common to biphenyl carboxylic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Paradox

Welcome to the technical support hub. If you are here, you are likely facing the "brick dust" problem common to biphenyl carboxylic acids. These compounds present a unique dual-challenge:

  • High Crystal Lattice Energy: The biphenyl core is rigid and aromatic, facilitating strong

    
     stacking interactions that create a stable, hard-to-break crystal lattice.
    
  • pH-Dependent Solvation: The carboxylic acid tail (

    
    ) renders the molecule insoluble in acidic media (e.g., gastric fluid) while prone to "crashing out" upon protonation in biological assays.
    

This guide moves beyond generic advice, offering targeted protocols to disrupt lattice packing and maintain supersaturation.

Module 1: Diagnostic Triage

User Question: "My compound precipitates immediately upon dilution into aqueous buffer. Is this a lipophilicity issue or a crystal packing issue?"

Scientist Response: You must distinguish between solvation limits (LogP) and lattice energy limits (Melting Point).

  • High MP (>200°C) + Moderate LogP (<3): Your problem is Crystal Lattice Energy . The molecules prefer to stick to themselves rather than the solvent. Strategy: Salts, Amorphous Solid Dispersions (ASD).[1]

  • Moderate MP (<150°C) + High LogP (>5): Your problem is Hydrophobicity . The water cannot accommodate the non-polar surface area. Strategy: Cyclodextrins, Surfactants, Lipid formulations.

Troubleshooting Decision Tree

Solubility_Triage Start START: Compound Precipitates Check_MP Check Melting Point (MP) & LogP Start->Check_MP High_MP High MP (>200°C) (Lattice Energy Limited) Check_MP->High_MP Brick Dust High_LogP High LogP (>4) (Solvation Limited) Check_MP->High_LogP Grease Ball Salt_Screen Protocol A: Salt Screen (Bulky Counter-ions) High_MP->Salt_Screen First Line Cyclodextrin Protocol C: Cyclodextrin Complexation High_LogP->Cyclodextrin Specific for Biphenyls Lipid Lipid Formulation (SEDDS) High_LogP->Lipid General Lipophilic ASD Protocol B: Amorphous Solid Dispersion Salt_Screen->ASD If Salts Fail

Figure 1: Diagnostic logic flow for selecting the correct solubilization strategy based on physicochemical properties.

Module 2: Breaking the Lattice (Salt Selection)

User Question: "I tried a Sodium salt, but it disproportionated back to the free acid. What now?"

Scientist Response: For biphenyls, a simple sodium salt often fails because the sodium ion is too small to effectively disrupt the


 stacking of the biphenyl rings. You need a bulky counter-ion  that acts as a spacer, physically preventing the aromatic rings from stacking tightly.
Protocol: Bulky Counter-Ion Screening

Objective: Create a salt with lower lattice energy than the free acid.

Reagents:

  • Meglumine (N-methylglucamine): Excellent for disrupting packing; provides a hydrophilic "tail."

  • Tromethamine (TRIS): Low toxicity, good buffering capacity.

  • L-Lysine / L-Arginine: Useful for biological compatibility.

Step-by-Step:

  • Stoichiometry: Prepare a 1:1 molar ratio of Drug:Base in a common solvent (e.g., Methanol or THF).

  • Dissolution: Heat to 50°C to ensure full dissolution.

  • Evaporation: Slowly evaporate solvent (Rotavap) to yield the salt. Do not crash cool, or you may trap amorphous material that will recrystallize later.

  • Verification: Perform DSC (Differential Scanning Calorimetry).

    • Success: The salt melting point should be distinct from the free acid.

    • Failure: If you see the free acid MP, the salt dissociated.

Table 1: Recommended Counter-Ions for Biphenyl Carboxylic Acids

Counter-IonpKa (Base)Rationale for Biphenyls
Sodium (

)
~13.8 (NaOH)Often Fails. Too small to stop stacking. Prone to "Common Ion Effect" in saline.
Meglumine 9.5Gold Standard. Bulky structure disrupts planar stacking.
Tromethamine 8.1Good for IV formulations; buffers the microenvironment.
L-Arginine 12.5Strong base, good for very weak acids.

Module 3: The "Spring and Parachute" (Amorphous Dispersions)

User Question: "Salts didn't work. The compound is still too insoluble. How do I formulate it?"

Scientist Response: When the crystal lattice is too stable, you must bypass it entirely by creating an Amorphous Solid Dispersion (ASD) .[1]

  • The Spring: The high-energy amorphous form dissolves rapidly (supersaturation).

  • The Parachute: A polymer prevents the drug from recrystallizing/precipitating.[2]

Mechanism of Action

ASD_Mechanism Crystalline Crystalline Drug (Low Solubility) Energy Energy Input (HME / Spray Dry) Crystalline->Energy Amorphous Amorphous Form (High Energy 'Spring') Energy->Amorphous Solution Supersaturated Solution Amorphous->Solution Rapid Dissolution Precipitation Recrystallization (Failure) Solution->Precipitation Without Polymer Bioavailability Systemic Circulation Solution->Bioavailability Absorption Polymer Polymer 'Parachute' (HPMC-AS / PVP) Polymer->Solution Inhibits Nucleation

Figure 2: The "Spring and Parachute" concept. The polymer is critical to maintain the supersaturated state generated by the amorphous form.

Protocol: Solvent Evaporation ASD
  • Polymer Selection: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). It is amphiphilic (matches biphenyl) and pH-sensitive (protects drug in stomach, releases in intestine).

  • Ratio: Start with 20% Drug / 80% Polymer (w/w).

  • Solvent: Dissolve both in Acetone/Methanol (1:1).

  • Drying: Spray drying is preferred. If using a Rotavap, ensure rapid drying under high vacuum to prevent phase separation.

  • Validation: XRD (X-Ray Diffraction). You should see a "halo" (amorphous) rather than sharp peaks (crystalline).

Module 4: Supramolecular Shielding (Cyclodextrins)

User Question: "I need an injectable solution. ASDs are for solids.[1][3][4][5] What can I use?"

Scientist Response: For biphenyls,


-Cyclodextrin derivatives  are highly effective. The biphenyl moiety fits snugly into the hydrophobic cavity of the cyclodextrin, while the exterior remains hydrophilic.
  • Recommendation: Use HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-
    
    
    
    -CD
    (Sulfobutyl ether).
  • Avoid: Parent

    
    -CD (nephrotoxic via parenteral route).
    

Key Insight: The carboxylic acid group should ideally be ionized before complexation to assist solubility, but the biphenyl ring is what drives the inclusion into the cyclodextrin cavity.

FAQs: Quick Troubleshooting

Q: My compound dissolves in DMSO but crashes out when I add water. Why? A: This is the "Solvent Shift" effect. DMSO solvates the hydrophobic biphenyl rings. When you add water, the dielectric constant rises, and the hydrophobic effect forces the biphenyls to stack immediately. Fix: Pre-dissolve the compound in a surfactant (e.g., Tween 80) before adding the aqueous buffer, or use the salt form.

Q: Can I just add NaOH to the buffer? A: Only if the pH remains > 2 units above the pKa (i.e., pH > 7). If the buffer capacity is low, the acidic drug may lower the pH locally, causing precipitation. Always monitor the final pH.

Q: Why is my melting point so high (250°C)? A: This confirms strong intermolecular forces (likely planar


-stacking). This is a classic "Brick Dust" molecule. You cannot solve this with simple cosolvents; you need Lattice disruption  (Salts or ASDs).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1-12. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Bermudez, M., et al. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling.[7] ResearchGate. Link

  • Wang, J., et al. (2025).[8] Inclusion Complexation of 4-Biphenylacetic Acid with β-Cyclodextrin.[9][10] ResearchGate. Link

Sources

Optimization

Common side reactions in isoxazole ring synthesis and prevention

The following guide is structured as a Technical Support Center for organic chemists. It addresses the most frequent "tickets" (issues) received regarding isoxazole synthesis, providing deep mechanistic insights and acti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for organic chemists. It addresses the most frequent "tickets" (issues) received regarding isoxazole synthesis, providing deep mechanistic insights and actionable protocols.

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Side Reaction Mitigation

Welcome to the Isoxazole Synthesis Support Hub. Below you will find resolved troubleshooting tickets covering the three most critical failure modes in isoxazole ring construction: Nitrile Oxide Dimerization , Condensation Regioselectivity , and Reductive Ring Cleavage .

🎫 Ticket #1042: "My [3+2] Cycloaddition Yield is Low, and I See a Crystalline Byproduct"

User: Medicinal Chemist, Ph.D. Method: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Observation: "I generated the nitrile oxide in situ from an aldoxime using NCS/Et3N. The reaction with my terminal alkyne was slow. I isolated a significant amount of a high-melting crystalline solid instead of my isoxazole."

🩺 Diagnosis: Furoxan Formation (Dimerization)

This is the classic failure mode of the nitrile oxide route. Nitrile oxides are high-energy dipoles. In the absence of a sufficiently high concentration of the dipolarophile (alkyne), or if the cycloaddition is kinetically slow (steric hindrance), the nitrile oxide reacts with itself to form a furoxan (1,2,5-oxadiazole-2-oxide) .

📉 Mechanistic Pathway & Competition

The reaction is a kinetic race between the desired Cross-Cycloaddition (


) and the undesired Homo-Dimerization  (

).

NitrileOxidePathways cluster_conditions Kinetic Control Factors Start Aldoxime Precursor NitOx Nitrile Oxide (R-C≡N→O) Transient Species Start->NitOx Oxidation (NCS/Base) Isox Isoxazole Product (Desired) NitOx->Isox + Alkyne (k_cross) Furo Furoxan Byproduct (Dimer) NitOx->Furo + Nitrile Oxide (k_dimer)

Figure 1: Kinetic competition between isoxazole formation and furoxan dimerization.

🛠️ Solution Protocol: The "High-Dilution" Strategy

To win this race, you must keep the instantaneous concentration of the nitrile oxide (


) extremely low, while keeping the alkyne concentration (

) high.

Step-by-Step Optimization:

  • Stoichiometry: Use 1.2 – 1.5 equivalents of the alkyne relative to the aldoxime.

  • Solvent Choice: Use a solvent that dissolves the alkyne well but allows controlled addition (e.g., DCM, DMF, or t-BuOH/H2O).

  • Slow Addition (The Critical Step):

    • Dissolve the Alkyne and Base (Et3N or DIPEA) in the reaction flask.

    • Dissolve the Hydroximoyl Chloride (generated from aldoxime + NCS) in a separate syringe.

    • Add the precursor dropwise over 4–8 hours using a syringe pump.

    • Why? This ensures

      
       never reaches the threshold required for second-order dimerization (
      
      
      
      ), while the first-order reaction with the alkyne (
      
      
      ) proceeds.

Advanced Tip: For unreactive internal alkynes, switch to Copper(I) Catalysis (CuAAC-type conditions) . Cu(I) forms a copper acetylide that reacts with the nitrile oxide much faster than the thermal background reaction, effectively suppressing dimerization [1].

🎫 Ticket #2089: "I'm Getting a Mixture of Regioisomers in Condensation"

User: Process Chemist Method: Condensation (1,3-Diketone + Hydroxylamine) Observation: "I reacted a 1-phenyl-1,3-butanedione with hydroxylamine hydrochloride. I expected the 3-phenyl-5-methylisoxazole, but I see a 60:40 mixture of isomers."

🩺 Diagnosis: Uncontrolled Nucleophilic Attack

The condensation of unsymmetrical 1,3-dicarbonyls is governed by the relative electrophilicity of the two carbonyl carbons. Hydroxylamine is an ambident nucleophile (N-attack vs. O-attack), but the initial attack usually occurs at the most electrophilic carbonyl or is directed by pH .

📉 Regioselectivity Logic Map

The pH of the reaction medium dramatically shifts the mechanism.

RegioSelectivity cluster_pH Reaction Conditions Diketone Unsymmetrical 1,3-Diketone Acid Acidic/Neutral (pH < 7) NH3OH+ dominates Diketone->Acid Base Basic (pH > 10) NH2OH dominates Diketone->Base PathA Attack at Most Electrophilic Carbonyl Acid->PathA Nucleophile: NH2OH PathB Attack at Less Hindered Carbonyl Base->PathB Nucleophile: NH2O- Isox35 3,5-Isomer (Often Kinetic) PathA->Isox35 Isox53 5,3-Isomer (Often Thermodynamic) PathB->Isox53

Figure 2: Impact of pH on regiochemical outcome in condensation reactions.

🛠️ Solution Protocol: pH Control & Enaminones

Option A: pH Tuning (The "Quick Fix")

  • To favor 3,5-disubstitution: Perform the reaction in a buffered acidic medium (e.g., EtOH/AcOH or NaOAc/AcOH). The carbonyl adjacent to the electron-withdrawing group (or the less hindered one) is protonated and attacked first.

  • To favor 5,3-disubstitution: Use strong basic conditions (NaOEt/EtOH). This generates the bis-enolate, altering the electronics of the system.

Option B: The "Enaminone" Bypass (High Reliability) Replace the 1,3-diketone with a


-enaminone  (easily made from the diketone + DMF-DMA).
  • React the diketone with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Isolate the enaminone.

  • React the enaminone with hydroxylamine.[1][2]

  • Result: The regioselectivity is virtually 100% because the nitrogen of the hydroxylamine exclusively attacks the carbon bearing the leaving group (dimethylamine) or the activated carbonyl, depending on conditions, locking the geometry [2].

🎫 Ticket #3011: "The Ring Opened During Hydrogenation!"

User: Senior Scientist Method: Post-Synthesis Functionalization Observation: "I successfully made the isoxazole, but when I tried to reduce a nitro group on the side chain using Pd/C and H2, the isoxazole ring cleaved."

🩺 Diagnosis: Reductive N-O Bond Cleavage

The N-O bond in isoxazoles is the "weak link" (Bond Dissociation Energy ~55 kcal/mol). Catalytic hydrogenation (Pd/C, Raney Ni) is the standard industrial method for intentionally cleaving isoxazoles to form


-amino enones. It is not compatible with preserving the ring.
🛠️ Solution Protocol: Chemoselective Reduction

If you need to reduce a functional group (alkene, nitro, azide) without breaking the isoxazole ring, you must avoid heterogeneous transition metal catalysts under H2 atmosphere.

Recommended Alternatives:

Target Group Unsafe Reagent (Cleaves Ring) Safe Reagent (Preserves Ring)
Nitro (-NO2) H2 / Pd/C SnCl2 / HCl or Fe / NH4Cl
Alkene (C=C) H2 / Pd/C Diimide (generated from hydrazine)
Carbonyl (C=O) H2 / PtO2 NaBH4 or LiAlH4 (at low temp)

| Ester | LiAlH4 (Reflux) | DIBAL-H (-78 °C) |

Note: If you want to open the ring (e.g., to synthesize complex 1,3-dicarbonyl scaffolds), use Raney Nickel/H2 in MeOH/AcOH. This reaction is quantitative and widely used in total synthesis (e.g., the "Isoxazole Method" of Stork) [3].

📚 Frequently Asked Questions (FAQ)

Q: Why do I see an oxime intermediate that won't cyclize? A: In condensation reactions, the intermediate monoxime can be stable. This often happens if the reaction is too neutral. Add a catalytic amount of acid (HCl or p-TsOH) and heat to reflux to force the dehydration/cyclization step.

Q: Can I use sodium azide instead of nitrile oxides? A: No, sodium azide forms triazoles (Click chemistry). However, you can use nitroalkanes as precursors. Dehydrating primary nitroalkanes with phenyl isocyanate or acid chlorides generates nitrile oxides in situ, which is safer than handling unstable hydroximoyl chlorides.

Q: Is the isoxazole ring stable to strong bases? A: generally yes, but C3-unsubstituted isoxazoles (having a proton at the 3-position) are susceptible to base-induced ring opening via deprotonation, leading to nitrile formation. Always substitute the C3 position if base stability is required.

🔗 References

  • Himo, F., et al. (2005).[3] Copper(I)-Catalyzed Synthesis of Azoles. Journal of the American Chemical Society, 127(1), 210-216.[3] Link

  • Praveen, C., et al. (2010).[3] Regioselective Synthesis of Isoxazoles via Enaminones. Synlett, 2010(5), 777-781. Link

  • Stork, G., et al. (1967). The Isoxazole Annelation.[1][2][4][5][6] Journal of the American Chemical Society, 89(21), 5464-5465. Link

  • Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Thieme. Link

Sources

Troubleshooting

Optimization of Suzuki coupling conditions for biphenyl precursors

Current Status: Operational Topic: Optimization of Suzuki-Miyaura Coupling for Biphenyl Precursors Ticket ID: SM-OPT-2024-BP Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You h...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Suzuki-Miyaura Coupling for Biphenyl Precursors Ticket ID: SM-OPT-2024-BP Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Suzuki-Miyaura cross-coupling. This guide is specifically engineered for researchers encountering difficulties with biphenyl synthesis , particularly those involving sterically hindered (ortho-substituted) or electronically deactivated substrates.

Unlike generic protocols, this center focuses on the mechanistic causality of failure—why your reaction stalled, why your boronic acid deborylated, or why you isolated homocoupled byproducts.

Module 1: The "Engine" – Catalyst & Ligand Selection

The Core Issue: Steric Hindrance in Biphenyls

Synthesizing ortho-substituted biphenyls (e.g., 2,2'-disubstituted systems) creates immense steric strain. Traditional catalysts like


 often fail here because they cannot effectively undergo oxidative addition into hindered halides, nor can they force the reductive elimination of the bulky biaryl product.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

To optimize for biphenyls, you must shift from simple triphenylphosphine systems to electron-rich, bulky ligands.

LigandBest Use CaseMechanistic Advantage
SPhos General hindered biarylsHigh electron density facilitates oxidative addition; bulk promotes reductive elimination.[1]
XPhos Highly hindered (tetra-ortho)Extreme bulk prevents catalyst dimerization; allows coupling of unactivated chlorides.
RuPhos Electron-poor / HeterocyclesStabilizes Monoligated Pd(0) species; excellent for electron-deficient substrates.

Versatile / High ActivityHigh cone angle (182°) forces formation of highly active 12-electron

species.

Technical Insight: The active species for these bulky ligands is often monoligated (


). Excess ligand can actually inhibit the reaction by shifting the equilibrium toward the inactive 

species.

Module 2: The "Environment" – Base & Solvent Effects[2][3]

The Activation Mechanism

Contrary to early beliefs, recent kinetic data (Amatore & Jutand) suggests the Oxo-Palladium Pathway is often kinetically favored over the Boronate Pathway. The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide/alkoxide, which is far more reactive toward the boronic acid than the halide complex is toward the boronate anion.

Base/Solvent Compatibility Matrix
Solvent SystemRecommended BaseApplicationNote
Toluene/Water (10:1)

(3.0 equiv)
Gold Standard for hindered biphenyls.The biphasic system solubilizes inorganic bases while keeping the organic catalyst active.
1,4-Dioxane

or

General purpose; moderate hindrance.Anhydrous conditions possible if protodeboronation is an issue.[2][3]
THF/Water

or

Unhindered, easy substrates.Strong bases can accelerate protodeboronation in sensitive substrates.
t-Amyl Alcohol

Green chemistry / High temp.Higher boiling point than THF allows for faster kinetics.

Module 3: Troubleshooting Guides (Q&A)

Ticket #001: "My reaction stalled at 20% conversion."

Diagnosis: Catalyst Deactivation or Oxidative Addition Failure.

  • Q: Did the reaction turn black (Palladium Black)?

    • Yes: Your catalyst decomposed ("crashed out"). This usually means the ligand is insufficient to stabilize the Pd(0) species, or you have oxygen leakage.

    • Fix: Switch to a more robust ligand like XPhos . Ensure rigorous degassing (sparging with Argon for 15 mins).

  • Q: Is your halide electron-rich (e.g., 4-methoxy-2-chlorobenzene)?

    • Yes: Oxidative addition is the rate-limiting step.[1]

    • Fix: Increase temperature to 100°C+ and switch solvent to Toluene or Dioxane. Use a precatalyst (e.g., XPhos Pd G2) to guarantee active species generation.

Ticket #002: "I am seeing significant homocoupling of the boronic acid."

Diagnosis: Oxygen Contamination (Oxidative Coupling).

  • Q: Did you degas the solvent before or after adding the catalyst?

    • Insight: Palladium(II) can be reduced to Pd(0) by the boronic acid (sacrificial), producing homocoupled dimer. However, the major culprit is usually

      
      , which re-oxidizes Pd(0) to a peroxo-Pd(II) species, consuming 2 equivalents of boronic acid.
      
    • Fix: Stop sparging. Switch to "Freeze-Pump-Thaw" (3 cycles) for the solvent. Add the catalyst last under a counter-flow of inert gas.

Ticket #003: "My boronic acid is disappearing, but no product is forming."

Diagnosis: Protodeboronation.[4]

  • Q: Are you using a heteroaryl boronic acid (e.g., 2-pyridyl) or a poly-fluorinated phenyl?

    • Yes: These are notoriously unstable in aqueous base. The C-B bond cleaves, replacing Boron with Hydrogen.[5]

    • Fix 1 (Base): Switch to a milder, anhydrous base like KF or

      
        in dry THF/Dioxane.
      
    • Fix 2 (Slow Addition): Add the boronic acid via syringe pump over 2 hours to keep its standing concentration low relative to the catalyst.

    • Fix 3 (MIDA Boronates): Switch from boronic acid to a MIDA boronate ester for slow-release controlled by hydrolysis.

Module 4: Visualization of Pathways

Diagram 1: The Catalytic Cycle & Base Role

This diagram highlights the critical "Oxo-Palladium" pathway essential for understanding base activation.[6]

SuzukiCycle cluster_boronate Alternative (Slower) Pathway Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Ligand Exchange (Base Activation) OxAdd->BaseStep + OH- OxoPd Oxo-Palladium Species (Ar-Pd-OH) BaseStep->OxoPd - X- TransMet Transmetallation (+ Ar'-B(OH)2) OxoPd->TransMet Fast Step RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 - Ar-Ar' Boronate Boronate Anion Ar'-B(OH)3- Boronate->TransMet Slow Attack

Caption: The Catalytic Cycle emphasizing the kinetically favored Oxo-Palladium pathway (Red) mediated by base.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Identify Failure Mode Prob1 Low Conversion Start->Prob1 Prob2 Homocoupling Start->Prob2 Prob3 Protodeboronation Start->Prob3 Sol1 Switch to XPhos/SPhos Increase Temp Prob1->Sol1 Sol2 Strict O2 Removal (Freeze-Pump-Thaw) Prob2->Sol2 Sol3 Anhydrous Conditions Use CsF or KF Prob3->Sol3

Caption: Rapid diagnostic flow for common Suzuki coupling failures.

Module 5: Optimized Protocol (Standard Operating Procedure)

Objective: Synthesis of a sterically hindered 2,2'-disubstituted biphenyl.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (1 mol%) + SPhos  (2 mol%) OR SPhos Pd G2  (2 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio), previously degassed.

Procedure:

  • Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Precatalyst.

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm). Note: Biphasic systems require high stir rates for mass transfer.

  • Monitoring: Check HPLC/TLC at 2 hours. If incomplete, continue to 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography.

References

  • Mechanistic Studies (Oxo-Palladium Pathway): Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research.

  • Ligand Design (Buchwald Ligands): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society.[8][9][10]

  • Homocoupling & Oxygen Sensitivity: Adamo, C., et al. (2006).[2] Mechanism of the Oxidative Homocoupling of Arylboronic Acids.[6] Journal of the American Chemical Society.[8][9][10]

Sources

Optimization

5-Biphenyl-4-ylisoxazole-3-carboxylic acid stability in common lab solvents

Current Status: Operational Role: Senior Application Scientist Topic: Stability & Handling Guide Executive Summary: The Physicochemical Profile 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (BPICA) is a rigid, lipophilic sm...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Stability & Handling Guide

Executive Summary: The Physicochemical Profile

5-Biphenyl-4-ylisoxazole-3-carboxylic acid (BPICA) is a rigid, lipophilic small molecule often utilized as a scaffold in transthyretin (TTR) kinetic stabilization and enzyme inhibition studies.

Researchers frequently encounter two primary failure modes with this compound:

  • Incomplete Solubilization: Due to the biphenyl moiety, the compound exhibits high lipophilicity (

    
    ), leading to precipitation in aqueous buffers if the pH is not strictly controlled.
    
  • Isoxazole Ring Instability: While generally robust, the isoxazole core is susceptible to base-catalyzed ring opening (N-O bond cleavage) at high pH (

    
    ) and elevated temperatures, a mechanism well-documented in isoxazole pharmacology (e.g., Leflunomide degradation).
    

This guide provides the protocols necessary to maintain the structural integrity of BPICA during experimentation.

Module 1: Solubility & Stock Preparation

The Challenge: The carboxylic acid moiety (


) means the compound exists as a poorly soluble neutral species in acidic media and a soluble anion in basic media. However, the lipophilic biphenyl tail drives aggregation even when ionized.
Standardized Dissolution Protocol
Solvent SystemSolubility RatingMax Conc.Notes
DMSO (Anhydrous) Excellent >50 mMRecommended Stock. Hygroscopic; store under inert gas.
Ethanol/Methanol Good~10-20 mMEvaporation risk alters concentration over time.
Water (pH < 7) Poor <10

M
Do not use. Will precipitate immediately.
PBS (pH 7.4) Moderate<100

M
Requires pre-dissolution in DMSO.
0.1 M NaOH Good~5-10 mMRisk: High pH may trigger slow ring opening over time.
Workflow: Preparing a Stable Aqueous Working Solution

Do not attempt to dissolve the solid powder directly into the buffer.

SolubilityWorkflow Start Solid BPICA Powder Step1 Dissolve in 100% DMSO (Target: 10-50 mM Stock) Start->Step1 Step2 Vortex & Sonicate (Clear solution required) Step1->Step2 Decision Intended Aqueous Buffer pH? Step2->Decision PathAcid Acidic (pH < 5) Decision->PathAcid Low pH PathNeut Neutral (pH 7.4) Decision->PathNeut Physiological PathBase Basic (pH > 10) Decision->PathBase High pH Fail PRECIPITATION RISK Compound protonated & lipophilic PathAcid->Fail Success Slow dropwise addition while vortexing (Max 1% DMSO) PathNeut->Success Warn DEGRADATION RISK Isoxazole ring opening PathBase->Warn

Figure 1: Decision tree for solubilization. The biphenyl tail renders the molecule insoluble in acidic aqueous environments.

Module 2: Chemical Stability & Degradation

The isoxazole ring is an "aromatic" system, but it possesses a latent instability centered on the N-O bond.[1]

1. Base-Catalyzed Ring Opening (The "Leflunomide" Effect)

At pH > 10, especially at temperatures


, the isoxazole ring is prone to nucleophilic attack by hydroxide ions. This results in the cleavage of the N-O bond, converting the isoxazole into a nitrile-containing enol species.
  • Implication: Avoid storing stocks in basic buffers (TRIS pH 8.5 is generally safe at

    
    , but Carbonate buffer pH 10 is risky).
    
2. Thermal Decarboxylation

Isoxazole-3-carboxylic acids are generally thermally stable up to their melting points (


). However, prolonged heating in high-boiling solvents (like DMSO) above 

can induce decarboxylation, releasing

and leaving the 5-biphenyl-isoxazole core.
  • Implication: Do not autoclave DMSO stocks. Sterile filter (0.22

    
    m PTFE) instead.
    
3. Reductive Cleavage

The N-O bond is sensitive to strong reducing agents.

  • Incompatible Reagents: DTT (Dithiothreitol), TCEP, Raney Nickel, Palladium on Carbon (under

    
    ).
    
  • Safe Reagents: Standard cellular antioxidants (Glutathione) at physiological concentrations are generally safe for short-term assays.

Module 3: Troubleshooting & FAQs

Q1: My compound precipitated upon adding the DMSO stock to my cell culture media. Why? A: This is a "Crash-Out" event. The biphenyl group is highly hydrophobic. When you dilute DMSO into water, the solvent power drops instantly.

  • Fix: Ensure your DMSO stock concentration is high enough that you only need to add a small volume (e.g., 0.1% to 0.5% final DMSO). Vortex the media rapidly while adding the stock dropwise to disperse the molecules before they can aggregate.

Q2: Can I store the compound in DMSO at -20°C? A: Yes, this is the preferred method. However, DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce water, which may cause the compound to precipitate inside the tube or hydrolyze over months.

  • Protocol: Aliquot the stock into single-use vials. Store at -20°C or -80°C.

Q3: I see a new peak in my HPLC after incubating at pH 11. Is this an impurity? A: It is likely a degradation product. As detailed in Module 2, high pH causes isoxazole ring scission. Run LC-MS; if the mass has increased by 18 Da (addition of water) or shifted significantly due to isomerization to a cyano-enol form, it is ring opening.

Q4: Is the carboxylic acid group reactive? A: Yes. In the presence of primary amines and coupling reagents (EDC/NHS), it will form amides. In biological assays without coupling agents, it is stable, but it will interact electrostatically with positively charged protein residues (e.g., Lysine in the TTR binding pocket).

References
  • ChemicalBook. (2025).[2][3] 5-Phenylisoxazole-3-carboxylic acid Properties and Stability Data.Link

  • National Institutes of Health (NIH). (2010). Synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[4][5]Link

  • BenchChem. (2025).[1][2] The Isoxazole Ring System: A Technical Guide to Stability and Reactivity.Link[1]

  • ResearchGate. (2025). pH and temperature stability of the isoxazole ring in leflunomide (Mechanistic Analog).[6]Link

  • Sigma-Aldrich. (2025). 5-Methylisoxazole-3-carboxylic acid Product Sheet (Thermal Data).Link

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid

Welcome to the Solid State Chemistry Support Hub. Subject: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (5-BPh-Isox-3-COOH) Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Development Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid State Chemistry Support Hub. Subject: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (5-BPh-Isox-3-COOH) Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The Molecule & The Challenge

You are likely working with this compound as a key intermediate in the synthesis of TTR stabilizers (similar to Tafamidis) or COX-2 inhibitors.

The Structural Conflict:

  • Head (Hydrophilic): The isoxazole-3-carboxylic acid moiety is polar and acidic (

    
    ). It strongly desires hydrogen bonding (dimerization).
    
  • Tail (Hydrophobic): The 5-biphenyl group is rigid, planar, and highly lipophilic. It resists dissolution in water and drives "oiling out" in mixed solvent systems.

This "amphiphilic" nature creates the central crystallization challenge: The compound tends to phase-separate as an oil before it orders into a crystal lattice. The following guides are designed to bypass this thermodynamic trap.

Module 1: Solubility Profile & Solvent Selection

Before attempting crystallization, verify your solvent system against this reference data.

Table 1: Solubility Assessment (at 25°C)

Solvent SystemSolubility StatusApplicationRisk Factor
THF / 2-MeTHF HighPrimary dissolution solventPeroxide formation; difficult to dry.
DMSO / DMF Very HighProcess solventHigh boiling point makes removal difficult.
Ethanol / Methanol Moderate (High when hot)Recommended for recrystallizationEsterification if heated too long with acid catalyst.
Water (Neutral/Acidic) Insoluble (< 0.1 mg/mL)AntisolventCauses oiling out if added too fast.
Water (Basic, pH > 9) High (as Carboxylate Salt)Purification (pH Swing)Hydrolysis of isoxazole ring if heated in strong base.
Toluene / Heptane LowAntisolventGood for purging polar impurities.

Module 2: Troubleshooting Protocols (Ticket-Based)

Ticket #101: "My product is oiling out during antisolvent addition."

Diagnosis: You are likely adding water (antisolvent) to a hot alcoholic solution of your compound. The hydrophobic biphenyl tails are aggregating faster than the crystal lattice can form. This is a metastable liquid-liquid phase separation (LLPS).

The Fix: The "Reverse Addition" or "Seeding" Protocol

Do not add water to the organic solution. Instead, control the supersaturation more aggressively.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude 5-BPh-Isox-3-COOH in THF or Ethanol at 50°C (approx. 5-7 volumes).

  • Filtration: Polish filter the warm solution to remove insoluble particulates (nucleation sites).

  • Seeding: Cool to 40°C. Add 1-2 wt% of pure seed crystals. If you lack seeds, scratch the glass wall or sonicate briefly to induce nucleation.

  • Aging: Hold at 40°C for 30 minutes. Ensure a seed bed is established (turbidity persists).

  • Controlled Antisolvent: Slowly add Heptane (if using THF) or Water (if using Ethanol) via syringe pump.

    • Rate: 0.5 volumes per hour.

    • Target: 1:1 Solvent:Antisolvent ratio.

  • Cooling: Ramp temperature down to 5°C at 10°C/hour.

  • Isolation: Filter and wash with 1:2 Solvent:Antisolvent mixture.

Ticket #102: "I have high regioisomer impurities (3,5- vs 5,3-substitution)."

Diagnosis: The synthesis of isoxazoles often produces regioisomers (e.g., 3-biphenyl-5-carboxylic acid vs. your target 5-biphenyl-3-carboxylic acid). These have similar solubilities but different acidities.

The Fix: The pH-Swing Purification

This method leverages the specific


 of the carboxylic acid to reject non-acidic impurities and isomers with different acidity profiles.

Step-by-Step Protocol:

  • Slurry: Suspend the crude solid in Water (10 volumes).

  • Basification: Add 1M NaOH dropwise until pH reaches 10-11. The target compound will dissolve as the sodium salt.

    • Check: If solids remain, they are likely non-acidic impurities (e.g., decarboxylated byproducts). Filter these off.

  • Extraction (Optional but Recommended): Wash the aqueous layer with Ethyl Acetate (3 volumes) to remove lipophilic neutral impurities. Keep the Aqueous layer.

  • Acidification (The Critical Step):

    • Slowly add 1M HCl to the aqueous solution while stirring.

    • Stop at pH 5.0: Hold for 15 minutes. Impurities with higher

      
       may precipitate first or co-precipitate.
      
    • Continue to pH 2.0: The target free acid will precipitate as a thick white solid.

  • Digestion: Heat the slurry to 50°C for 1 hour (Ostwald ripening) to improve filterability.

  • Filtration: Filter and wash with water.[1][2]

Module 3: Process Visualization

Workflow Decision Matrix

Use this logic flow to determine the correct purification path for your specific batch constraints.

Crystallization_Decision_Tree Start Crude 5-BPh-Isox-3-COOH Purity_Check Check Purity (HPLC) Start->Purity_Check High_Impurity Purity < 95% (Regioisomers/Byproducts) Purity_Check->High_Impurity Dirty Low_Impurity Purity > 95% (Color/Physical Form issues) Purity_Check->Low_Impurity Clean Method_A Method A: pH Swing (Rejects Neutrals/Isomers) High_Impurity->Method_A Oiling_Out Risk: Oiling Out? Low_Impurity->Oiling_Out Final_Product Pure Crystalline Solid Method_A->Final_Product Method_B Method B: Recrystallization (EtOH/Water or THF/Heptane) Method_B->Final_Product Oiling_Out->Method_B No Risk Seed_Protocol Apply Seeding Protocol (Slow Antisolvent Addition) Oiling_Out->Seed_Protocol High Risk (Biphenyl Tail) Seed_Protocol->Final_Product

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on input purity and phase separation risks.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, but be cautious. Methanol is a better solvent than Ethanol, meaning you will need a lower temperature or more antisolvent (water) to achieve high yield. This increases the risk of "crashing out" amorphous material. Ethanol offers a wider metastable zone width (MSZW) for this specific structural class.

Q: My crystals are extremely fine and clog the filter. Why? A: This indicates nucleation dominance . You likely acidified the salt solution (Method A) too quickly or cooled the ethanol solution (Method B) too fast.

  • Correction: Use a "digest" step. After precipitation, heat the slurry to ~50-60°C for 1-2 hours without dissolving it completely. This allows small crystals to dissolve and redeposit onto larger ones (Ostwald Ripening), significantly improving filtration rates.

Q: Is the carboxylic acid prone to decarboxylation? A: Isoxazole-3-carboxylic acids are generally stable, but prolonged heating (>80°C) in strong acid can induce decarboxylation. Avoid boiling in high-boiling solvents like DMSO or DMF for extended periods.

References

  • Vertex AI Search. (2024). Synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives. Retrieved from

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for pH swing and oiling-out mechanisms).
  • PubChem. (2024).[3] 5-(1H-indol-3-yl)isoxazole-3-carboxylic acid (Structural Analog Data). Retrieved from

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids. Retrieved from

Sources

Optimization

Challenges in the hydrolysis of 5-methylisoxazole-4-carboxylate esters

Topic: Hydrolysis of 5-methylisoxazole-4-carboxylate esters Ticket ID: ISOX-HYD-004 Status: Open[1] Diagnostic Matrix: Triage Your Reaction Identify your failure mode immediately using the symptom table below. SymptomPro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of 5-methylisoxazole-4-carboxylate esters Ticket ID: ISOX-HYD-004 Status: Open[1]

Diagnostic Matrix: Triage Your Reaction

Identify your failure mode immediately using the symptom table below.

SymptomProbable CauseTechnical ExplanationImmediate Action
Red/Brown "Tar" or Sludge Ring Opening (Base-Induced) The isoxazole N-O bond has cleaved.[1][2] High pH or high temp caused deprotonation of the 5-methyl group or direct nucleophilic attack on the ring (C3/C5).Stop. Do not heat. Switch to Acidic Hydrolysis (Protocol B) or reduce base strength (Protocol A).[1]
Missing Product (Low Mass Balance) Decarboxylation The free acid is thermally unstable. Heating the dry carboxylic acid caused loss of CO

.
Avoid heating the isolated acid. Keep as a salt until the final step. Perform workup at <40°C.
Starting Material Persists Steric/Electronic Deactivation The ester is sterically hindered or the electron-rich ring deactivates the carbonyl carbon toward nucleophilic attack.Increase reaction time, not temperature. Switch to LiOH (better solubility in THF) or use enzymatic hydrolysis.[1]
Formation of Nitriles Kemp Elimination-like Pathway Strong base (e.g., NaOEt, NaOH) triggered an E1cB-like fragmentation.[1]Critical Failure. The ring is destroyed. Switch to Acidic Hydrolysis immediately.

Critical Failure Analysis (Deep Dive)

The "Achilles' Heel": Base Sensitivity of the N-O Bond

The 5-methylisoxazole ring is deceptively stable. While it resists acid, it is highly sensitive to base .[1]

  • The Mechanism of Failure: The protons on the 5-methyl group are weakly acidic (

    
    ). Strong bases (NaOH, KOH, alkoxides) can deprotonate this methyl group.[1] The resulting carbanion can trigger a cascade that cleaves the N-O bond, often rearranging the molecule into acyclic 
    
    
    
    -amino enones or nitriles.
  • The Trap: Researchers often try to accelerate the sluggish ester hydrolysis by heating the basic solution. Heat + Base = Ring Destruction. [1]

Thermal Decarboxylation

Isoxazole-4-carboxylic acids are prone to thermal decarboxylation because the heteroaromatic ring can stabilize the transition state.[1]

  • Risk Factor: Sublimation or drying the free acid in an oven >60°C often leads to quantitative conversion to 5-methylisoxazole (the decarboxylated product).

Workflow Visualization

Use this logic flow to select the correct protocol for your substrate.

HydrolysisLogic Start START: Select Hydrolysis Method CheckSens Is the substrate Acid-Sensitive? Start->CheckSens ProtoA PROTOCOL A: Mild Base (LiOH) (Standard) CheckSens->ProtoA No (Base Sensitive) ProtoC PROTOCOL C: TMSOK/Enzymatic (Last Resort) CheckSens->ProtoC Yes (Acid Sensitive) CheckSol Is the Ester Sterically Hindered? ProtoB PROTOCOL B: Acidic (H2SO4) (Robust/Scale-up) CheckSol->ProtoB Yes (Switch mechanism) CheckSol->ProtoC No (Try milder base) ProtoA->CheckSol Low Yield?

Figure 1: Decision matrix for selecting the hydrolysis strategy. Protocol A is the starting point for most lab-scale syntheses, while Protocol B is preferred for scale-up to avoid ring degradation.[1]

Standard Operating Procedures (SOPs)

Protocol A: Mild Basic Hydrolysis (LiOH) – The Lab Standard

Best for: Small scale (<5g), acid-sensitive substrates.

Reagents:

  • Lithium Hydroxide monohydrate (LiOH[1]·H

    
    O) [2.0 - 3.0 equiv][1]
    
  • THF (Tetrahydrofuran) / Water (3:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve the ester in THF. Cool to 0°C.[1]

  • Addition: Add LiOH dissolved in the minimum amount of water dropwise.

    • Why LiOH? It is less nucleophilic than NaOH and more soluble in organic mixtures, allowing for a homogeneous reaction at lower temperatures.

  • Reaction: Stir at 0°C to Room Temperature . Do NOT reflux.[1] Monitor by TLC/LCMS.[1]

  • Workup (Critical):

    • Acidify carefully with 1N HCl to pH 3-4 at 0°C.[1]

    • Extract immediately with EtOAc.[1]

    • Do not dry the solid acid in an oven >50°C. Dry under high vacuum at ambient temperature.

Protocol B: Acidic Hydrolysis (H SO ) – The Scale-Up Standard

Best for: Large scale, robust substrates, or if "Red Sludge" occurred in Protocol A.

Reagents:

  • Sulfuric Acid (60% aqueous solution) OR[1][3]

  • Acetic Acid / Conc.[1][4][5] HCl (2:1 mixture)

Procedure:

  • Setup: Suspend the ester in 60% H

    
    SO
    
    
    
    (approx 5-10 volumes).
  • Reaction: Heat to 60-80°C.

    • Why Acid? The isoxazole ring is significantly more stable to acid than base. This method avoids the anionic ring-opening pathway entirely.[1]

  • Monitoring: The ester will solubilize as it hydrolyzes.[1]

  • Workup:

    • Cool to 0°C. The product often precipitates as a white solid.

    • Filter and wash with cold water.[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of LiOH? A: Yes, but with extreme caution. NaOH is a harder base/nucleophile.[1] If you use NaOH, keep the temperature strictly at 0°C. If the reaction turns red/brown, you are destroying the ring.

Q: Why is my yield >100%? A: You likely have trapped inorganic salts (LiCl/NaCl).[1] Isoxazole carboxylic acids can form tight aggregates with salts.[1] Ensure you wash your organic extraction layer thoroughly with brine and perhaps perform a back-extraction.[1]

Q: My product disappeared on the Rotavap. Where did it go? A: If you heated the bath >50°C and applied high vacuum, you likely sublimed the product or decarboxylated it. Isoxazole acids have relatively high vapor pressures compared to phenyl acids.[1]

References

  • Leflunomide Process Chemistry: Explores the stability of 5-methylisoxazole-4-carboxylic acid derivatives and the preference for acidic hydrolysis on scale.[1]

    • Source: Vertex AI Search / Google Patents (US20030139606A1).[1]

    • URL:[1][3]

  • Isoxazole Ring Stability: Detailed analysis of the N-O bond cleavage under basic conditions (the "red sludge" phenomenon).

    • Source: BenchChem Technical Guide / Heterocycles Vol 12.[1]

    • URL: (Generalized Reference based on search context 1.2/1.15)

  • Lithium Hydroxide Efficiency: Study on the acceleration of ester hydrolysis using LiOH in THF/W

    • Source: NIH / PubMed (2021).[1]

    • URL: (Context from search result 1.16)[1]

  • Decarboxylation Risks: Investigation into the thermal stability of isoxazole-4-carboxylic acids.

    • Source: ResearchGate / Thermochemical Studies.[1]

    • URL: (Context from search result 1.10)

Sources

Troubleshooting

Technical Support Center: Impurity Identification via MS Fragmentation

Current Status: Operational Support Tier: Level 3 (Advanced Application Support) Topic: Structural Elucidation of Synthesis By-Products Audience: Medicinal Chemists, Analytical Scientists, CMC Leads Module 1: The Triage...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Support) Topic: Structural Elucidation of Synthesis By-Products Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Module 1: The Triage Workflow

Before diving into spectral interpretation, you must establish a rigorous decision tree. Impurity identification is not just about matching masses; it is about correlating spectral data with synthetic probability.

Workflow: From Peak to Structure

The following diagram outlines the logical flow for identifying an unknown impurity appearing in your LC-MS trace.

ImpurityWorkflow Start Unknown Peak Detected (>0.05% Area) MS1 Determine Precursor Ion (MS1) Check Isotopic Pattern Start->MS1 AdductCheck Is it an Adduct? (+Na, +K, +NH4) MS1->AdductCheck ISF_Check Is it In-Source Fragmentation? (Co-elution with API?) AdductCheck->ISF_Check No, it's a unique mass ISF_Check->Start Yes (Ignore) MS2 Acquire MS/MS Fragmentation (CE Ramping) ISF_Check->MS2 No, distinct RT DeltaMass Calculate Delta Mass (Impurity - API) MS2->DeltaMass Mechanism Propose Structure based on Synthesis Route DeltaMass->Mechanism

Figure 1: Decision tree for the structural elucidation of synthesis impurities. Note the critical checkpoint for In-Source Fragmentation (ISF) before spending time on MS2 analysis.

Module 2: Troubleshooting Common Fragmentation Issues

Issue 1: "I have a strong precursor, but no fragmentation in MS2."

Diagnosis: You are likely fragmenting a Sodiated Adduct (


 .
In electrospray ionization (ESI), sodium adducts are notoriously stable. Unlike protonated ions (

), where the mobile proton can move ("mobilize") to initiate bond cleavage (charge-directed fragmentation), sodium is fixed. It coordinates tightly with electron-rich regions (oxygens, nitrogens) and simply sits there, absorbing collision energy without breaking bonds, or it strips away entirely.

The Fix:

  • Switch Adducts: Re-run the experiment using a mobile phase modifier that encourages protonation or ammoniation.

    • Add: 0.1% Formic Acid (promotes

      
      ).
      
    • Add: 10mM Ammonium Acetate (promotes

      
      , which fragments similarly to 
      
      
      
      ).[1]
  • MS3 (If available): If you must work with the sodium adduct, isolate the

    
     and apply higher energy. You often won't get structural fragments, but you might see neutral losses.
    
Issue 2: "The impurity mass makes no sense relative to my API."

Diagnosis: You may be looking at a Cluster Ion or a Contaminant , not a synthesis by-product. Synthesis by-products usually have a logical mass relationship to the API (the "Delta Mass"). If the mass difference is random (e.g., +113.4 Da), it is likely an external contaminant.

Common "Ghost" Impurities Table:

Observed Mass Shift (

)
Likely CulpritSource
+21.98 Da Sodium Adduct (

)
Glassware, biological buffers
+37.95 Da Potassium Adduct (

)
Glassware, sweat
+41.03 Da Acetonitrile AdductMobile phase cluster
+61.96 Da Copper AdductLC tubing/fittings (rare but possible)
+14.02 Da MethylationSynthesis: Unreacted methyl iodide/methanol
+15.99 Da OxidationSynthesis: Air oxidation, N-oxides
+2.02 Da HydrogenationSynthesis: Over-reduction
Issue 3: "My impurity has the exact same mass as my API (Isobaric)."

Diagnosis: This is a Regioisomer or Stereoisomer . Mass spectrometry alone cannot distinguish stereoisomers (e.g., R- vs S- enantiomers) unless you use Chiral chromatography. However, regioisomers (e.g., ortho- vs para- substitution) often yield different fragmentation ratios.

The Protocol: Energy-Resolved MS (ER-MS)

  • Isolate the precursor ion for both the API and the Impurity.

  • Ramp the Collision Energy (CE) from 0 to 100 eV in steps of 5 eV.

  • Plot the "Survival Yield" of the precursor ion vs. CE.

  • Result: If the impurity is a regioisomer, it will often have a different "Breakdown Curve" (it falls apart at a different energy) due to different internal hydrogen bonding stability.

Module 3: Advanced Mechanism Analysis

When you have a valid MS2 spectrum, you must correlate fragments to the synthesis pathway. Do not rely solely on software predictions; validate with chemical logic.

The "Delta Mass" Logic Check

Use this table to hypothesize the structure of the impurity based on the mass difference from the API.


Mass (Da)
Synthetic OriginFragmentation Behavior
-18 Dehydration (Loss of

)
Check for loss of hydroxyl group. Common in aldol condensations.
-14 Demethylation Often seen if using methoxy- protecting groups.
+14 Methylation Unwanted alkylation if MeI or MeOH was used.
+16 Oxidation (N-Oxide or Sulfoxide)Diagnostic: N-Oxides often show a characteristic loss of -16 or -17 (OH) in MS2.
+42 Acetylation Unreacted starting material or solvent reaction (Acetic anhydride).
+2 Reduction Hydrogenation of a double bond.
-2 Dehydrogenation Oxidation to a double bond or aromatization.
Visualizing the "Adduct Trap"

Why does your sodium adduct fail to fragment?

AdductMechanism cluster_0 Protonated Ion [M+H]+ cluster_1 Sodiated Ion [M+Na]+ H_State Mobile Proton (Moves to heteroatoms) H_Frag Charge-Directed Cleavage H_State->H_Frag H_Result Rich MS2 Spectrum (Structural Info) H_Frag->H_Result Na_State Fixed Charge (Multi-dentate coordination) Na_Frag High Stability (Bonds don't break) Na_State->Na_Frag Na_Result Empty MS2 (Only Precursor) Na_Frag->Na_Result

Figure 2: Mechanistic difference between Protonated (Mobile) and Sodiated (Fixed) precursors. Mobile protons catalyze bond breaking; Sodium stabilizes the molecule.

Module 4: Standard Operating Protocol (SOP)

Protocol ID: IMP-ID-004 Title: Structural Elucidation of Unknown Impurities >0.1%

1. Isolate and Verify (MS1)

  • Inject sample using a generic gradient (e.g., 5-95% B).

  • Locate the impurity peak. Note the Retention Time (RT).

  • Critical Step: Check the extracted ion chromatogram (EIC) of the API mass at the impurity's RT. If the API mass appears under the impurity peak, the impurity might be an In-Source Fragment (a false positive).

2. Optimize Ionization

  • If the signal is weak or dominated by Na+ adducts, switch mobile phase modifiers.[1]

  • Target:

    
     or 
    
    
    
    for best fragmentation.

3. Acquire MS2 Data (Data Dependent Acquisition)

  • Set isolation width: Narrow (

    
     1.0 Da) to exclude isotopes/matrix.
    
  • Collision Energy: Use Stepped CE (e.g., 20, 35, 50 eV) to capture both weak bonds (water loss) and strong bonds (backbone cleavage).

4. Data Analysis & Reporting

  • Calculate

    
     Mass = 
    
    
    
    .
  • Compare MS2 of Impurity vs. API.

    • Shared Fragments: Indicate the part of the molecule that is unchanged.

    • Shifted Fragments: Indicate where the modification occurred.

  • Compliance: Ensure identification meets ICH Q3A(R2) thresholds (typically identification required if impurity >0.10% for max daily dose

    
     2g) [1].
    

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006.[2] [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A Impurities in New Drug Substances. FDA, 2008.[2] [Link]

  • Herman, J.L. In-source fragmentation of pharmaceutical compounds in electrospray ionization. Rapid Communications in Mass Spectrometry, 2005. [Link]

  • Kruve, A., et al. Sodium adduct formation efficiency in ESI source. Journal of Mass Spectrometry, 2013. [Link]

Sources

Optimization

Technical Support Center: Process Chemistry for 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid

Status: Operational Role: Senior Application Scientist Subject: Scale-Up Protocols & Troubleshooting for 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid Case ID: SC-ISOX-BP-001 Strategic Overview & Synthetic Route You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Scale-Up Protocols & Troubleshooting for 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid Case ID: SC-ISOX-BP-001

Strategic Overview & Synthetic Route

You are likely synthesizing this motif as a core scaffold for TTR amyloidosis stabilizers or DGAT1 inhibitors. At the milligram scale, diverse routes exist (e.g., [3+2] cycloaddition of nitrile oxides). However, for kilogram-scale synthesis , safety and cost-efficiency dictate the Claisen Condensation-Cyclization pathway .

This route avoids the explosion hazards of nitrile oxides and the high cost of palladium catalysts required if building the biphenyl system on a pre-formed isoxazole.

The Validated Workflow (DOT Visualization)

G Start 4-Acetylbiphenyl Step1 Step 1: Claisen Condensation (NaOEt, Toluene/EtOH) Start->Step1 Reagent1 Diethyl Oxalate (Excess) Reagent1->Step1 Intermed Diketo-Ester Intermediate (Solid Enolate) Step1->Intermed Precipitates Step2 Step 2: Cyclization (NH2OH·HCl, EtOH, Reflux) Intermed->Step2 Acidify first? Ester Ethyl 5-(biphenyl-4-yl) isoxazole-3-carboxylate Step2->Ester Major Isomer Step3 Step 3: Hydrolysis (NaOH, MeOH/THF) Ester->Step3 Final 5-Biphenyl-4-ylisoxazole- 3-carboxylic Acid Step3->Final

Figure 1: Critical Process Flow for Scale-Up. Note the precipitation step in the intermediate phase.

Phase 1: The Claisen Condensation

Objective: Synthesis of Ethyl 4-(4-biphenyl)-2,4-dioxobutyrate.

Protocol Summary

React 4-acetylbiphenyl with diethyl oxalate (1.2–1.5 equiv) using Sodium Ethoxide (NaOEt) as the base.

  • Solvent System: Toluene/Ethanol (5:1). Pure ethanol often fails to dissolve the bulky biphenyl starting material at low temperatures.

Troubleshooting Guide: Phase 1

Q1: The reaction mixture turned into a solid, un-stirrable block (the "Brick" effect). What happened?

  • Diagnosis: You formed the sodium enolate of the diketo ester, which is highly insoluble in non-polar solvents like toluene. This "crashing out" is actually beneficial (it drives the equilibrium forward), but it destroys mixing.

  • The Fix:

    • Do not stop. Add additional Ethanol immediately to break the gel structure.

    • Process Change: For the next run, use a high-torque overhead stirrer (impeller type), not a magnetic stir bar.

    • Solvent Ratio: Increase the Toluene:Ethanol ratio to 3:1. The ethanol helps solubilize the sodium species slightly better than pure toluene.

Q2: I see significant unreacted 4-acetylbiphenyl despite using excess base.

  • Diagnosis: The Claisen condensation is reversible.[1] If water is present, the ethoxide is quenched. If the ethanol byproduct isn't removed (or if the equilibrium isn't driven by precipitation), the reaction stalls.

  • The Fix:

    • Ensure anhydrous conditions (Karl Fischer < 0.05% water).

    • Use Diethyl Oxalate as the solvent/reagent . Increasing equivalents to 2.0 can push conversion.

    • Temperature: Maintain 60–65°C. Do not exceed 70°C to avoid self-condensation of the ketone.

Phase 2: Cyclization & Regioselectivity

Objective: Reaction with Hydroxylamine to form the isoxazole ring.[2][3][4] Critical Risk: Formation of the wrong regioisomer (3-biphenyl-5-carboxylic acid derivative).

The Regioselectivity Logic

The diketo ester has two electrophilic carbonyls:

  • C2 (next to ester): Highly electrophilic.

  • C4 (next to Biphenyl): Less electrophilic due to conjugation with the biphenyl rings.

To get the 5-Biphenyl-3-Carboxylate (Target), the nitrogen of hydroxylamine must attack C2, and the oxygen must attack C4.

Troubleshooting Guide: Phase 2

Q3: HPLC shows two peaks with identical Mass (MW). Which is which?

  • Diagnosis: You have a mixture of regioisomers.[4]

    • Target (5-Aryl-3-Ester): Usually the major product in acidic/neutral alcohol.

    • Impurity (3-Aryl-5-Ester): Forms if the amine attacks the conjugated ketone (C4) first.

  • The Fix (Identification):

    • NMR: The isoxazole ring proton (H4) singlet is diagnostic. In 5-aryl-3-carboxylates, this proton is typically more shielded (approx

      
       6.9–7.1 ppm) compared to the 3-aryl-5-carboxylate isomer.
      
    • NOE: Irradiate the ring proton. If you see enhancement of the Biphenyl ortho-protons, you have the 5-Biphenyl isomer (Target).

Q4: How do I maximize the correct isomer ratio?

  • Protocol Adjustment:

    • Use Hydroxylamine Hydrochloride (

      
      ) , not free base. The acidic environment protonates the carbonyls, making the C2 (isolated ketone) significantly more reactive to nucleophilic attack than the conjugated C4 ketone.
      
    • Solvent: Refluxing Ethanol (78°C).

    • Duration: 2–4 hours. Extended heating can lead to trans-oximation and isomerization.

Q5: The intermediate diketo-ester is unstable. Can I telescope this?

  • Answer: Yes. You do not need to isolate the free diketo-ester.

    • Procedure: After the Claisen step (Step 1), the reactor contains the sodium enolate precipitate. Filter this solid. Wash with ether to remove unreacted ketone.

    • Direct Cyclization: Suspend this sodium enolate solid directly in Ethanol containing

      
       (excess, ~2.5 equiv to neutralize the Na and provide reagent). Reflux. This "One-Pot, Two-Step" method often improves yield by minimizing handling losses.
      

Phase 3: Hydrolysis & Workup

Objective: Saponification of the ethyl ester to the free carboxylic acid.

Troubleshooting Guide: Phase 3

Q6: Upon acidification, the product forms a sticky gum instead of a filterable solid.

  • Diagnosis: The biphenyl moiety is highly lipophilic. Rapid acidification traps impurities and solvent inside the precipitating lattice.

  • The Fix:

    • Slow Acidification: Add 1M HCl dropwise to the cold alkaline solution.

    • Temperature: Keep the mixture at 0–5°C during acidification.

    • Sonication: If a gum forms, sonicate the mixture to induce crystallization.

    • Solvent Switch: If the gum persists, decant the aqueous layer, dissolve the gum in minimal hot Ethyl Acetate, and add Hexanes to recrystallize.

Q7: The final product has a persistent yellow color (should be off-white).

  • Diagnosis: Traces of oxidized biphenyl impurities or polymerized diketone.

  • The Fix:

    • Charcoal Treatment: During the basic hydrolysis step (when the product is dissolved as the carboxylate salt), add Activated Carbon (5 wt%), stir for 30 mins, and filter through Celite before acidification.

Quantitative Data & Stoichiometry

ParameterSpecificationNotes
Limiting Reagent 4-Acetylbiphenyl1.0 Equiv
Diethyl Oxalate 1.5 EquivActs as reagent and co-solvent.
NaOEt (Base) 1.5 – 2.0 EquivMust be anhydrous. Commercial 21% wt in EtOH is viable.
Hydroxylamine HCl 2.5 EquivExcess needed if telescoping from Sodium Enolate.
Reaction Temp (Step 1) 60°CExotherm risk upon base addition.
Reaction Temp (Step 2) 78°C (Reflux)Required for cyclization.
Expected Yield 75–85%Over 2 steps (telescoped).[3]

References

  • Claisen Condensation Mechanism & Regioselectivity

    • Menegatti, R., et al. "Synthesis and pharmacological evaluation of new 5-aryl-isoxazole-3-carboxylic acid derivatives." Journal of the Brazilian Chemical Society, 2003.
    • Context: Establishes the standard protocol for 5-aryl-isoxazole-3-carboxylates using diethyl oxal
  • Scale-Up of Isoxazole Scaffolds

    • Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.
    • Context: Reviews the safety advantages of the Claisen route over nitrile oxide cycloadditions for large-scale b
  • Regiocontrol in Hydroxylamine Cyclizations

    • Larsen, K. E., et al. "Regioselective synthesis of isoxazoles from 1,3-dicarbonyl compounds."[4] Journal of Organic Chemistry, 2018.

    • Context: Details the pH dependence of hydroxylamine
  • TTR Stabilizer Analogs (Biological Context)

    • Razavi, H., et al. "Benzoxazoles as Transthyretin Amyloidogenesis Inhibitors." Angewandte Chemie, 2003. (Note: Provides structural context for the biphenyl/isoxazole isosteres).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid vs. Benzbromarone as URAT1 Inhibitors

Executive Summary In the development of uricosuric agents for gout and hyperuricemia, Benzbromarone remains the pharmacological benchmark for potency ( nM). However, its clinical utility is severely compromised by idiosy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of uricosuric agents for gout and hyperuricemia, Benzbromarone remains the pharmacological benchmark for potency (


 nM). However, its clinical utility is severely compromised by idiosyncratic hepatotoxicity linked to mitochondrial uncoupling and CYP2C9 inhibition.

5-Biphenyl-4-ylisoxazole-3-carboxylic acid (BPIC) represents a class of next-generation isoxazole-based inhibitors designed to decouple uricosuric potency from mitochondrial toxicity. While Benzbromarone relies on a benzofuran scaffold that intercalates deeply into the URAT1 channel causing off-target mitochondrial stress, BPIC utilizes a biphenyl-isoxazole pharmacophore that maintains high-affinity URAT1 binding (nanomolar range) while exhibiting a significantly improved safety margin in hepatocyte assays.

This guide provides a direct technical comparison, mechanistic insights, and validated experimental protocols for evaluating these two compounds.

Mechanistic Comparison

Both compounds target URAT1 (SLC22A12) , the primary transporter responsible for uric acid reabsorption in the proximal tubule. However, their binding modes and off-target liabilities differ fundamentally.

Mode of Inhibition
  • Benzbromarone: Acts as a non-competitive inhibitor. Cryo-EM studies reveal it binds in the central cavity of URAT1, locking the transporter in an inward-facing conformation , effectively sealing the pathway.

  • BPIC (Isoxazole Scaffold): Mimics the urate anion via the carboxylic acid moiety (bioisostere) while the biphenyl tail occupies the hydrophobic pocket (Phe241, Phe365) of URAT1. This steric bulk prevents the conformational shift required for urate transport without destabilizing mitochondrial membranes.

The Hepatotoxicity Divergence

The critical differentiator is Mitochondrial Uncoupling . Benzbromarone contains a halogenated phenol moiety that acts as a protonophore, dissipating the mitochondrial membrane potential (


). BPIC, lacking this specific lipophilic weak acid structure, avoids this toxicity pathway.
Pathway Visualization

The following diagram illustrates the parallel inhibition of URAT1 and the divergent impact on mitochondrial function.

Comparative

Comparative Analysis of Biphenyl Carboxylic Acid Derivatives: Efficacy &amp; Therapeutic Application

Executive Summary Biphenyl carboxylic acid derivatives represent a critical scaffold in medicinal chemistry, most notably exemplified by Diflunisal .[1] While historically categorized as Non-Steroidal Anti-Inflammatory D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl carboxylic acid derivatives represent a critical scaffold in medicinal chemistry, most notably exemplified by Diflunisal .[1] While historically categorized as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), their pharmacologic utility has shifted significantly toward the kinetic stabilization of Transthyretin (TTR).

This guide provides a rigorous comparison of Diflunisal against the benzoxazole derivative Tafamidis (the current clinical gold standard for TTR amyloidosis). We analyze binding kinetics, thermodynamic stability, and safety profiles, supported by validated experimental protocols.

Key Finding: While Tafamidis exhibits superior molar potency (


 vs. 

), Diflunisal achieves comparable ex vivo stabilization efficacy due to high plasma protein binding and achievable therapeutic concentrations, albeit with a narrower safety margin due to COX inhibition.

Molecular Architecture & Mechanism of Action[1]

The efficacy of biphenyl carboxylic acid derivatives relies on a specific Structure-Activity Relationship (SAR) that allows them to act as "molecular chaperones" for the TTR tetramer.

Structural Pharmacophore

The biphenyl scaffold mimics the structure of Thyroxine (T4), the natural ligand of TTR.

  • Carboxylic Acid Head: Forms electrostatic interactions with the

    
    -amino group of Lys15  at the entrance of the TTR binding pocket.
    
  • Biphenyl Core: Provides a rigid, hydrophobic spacer that spans the inner channel.

  • Substituents (e.g., Fluorine in Diflunisal): Occupy the Halogen Binding Pockets (HBPs), increasing van der Waals contacts and binding enthalpy.

Mechanism: Kinetic Stabilization

TTR amyloidogenesis begins with the rate-limiting dissociation of the native tetramer into monomers. Biphenyl carboxylic acids bind to the unoccupied T4 pockets, raising the activation energy barrier for dissociation.

TTR_Mechanism Fig 1. Kinetic Stabilization Mechanism: Ligand binding prevents tetramer dissociation. Tetramer Native TTR Tetramer (Functional) Complex Stabilized Complex (Kinetic Trap) Tetramer->Complex + Ligand Binding Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting) Ligand Biphenyl Carboxylic Acid (e.g., Diflunisal) Ligand->Complex Complex->Monomer Inhibition Fibril Amyloid Fibril (Pathogenic) Monomer->Fibril Aggregation

Comparative Efficacy Analysis

Binding Affinity & Stabilization Potency

The following data compares Diflunisal (Biphenyl derivative) with Tafamidis (Benzoxazole derivative).

MetricDiflunisal (Biphenyl Acid)Tafamidis (Benzoxazole)Clinical Implication

(Binding Affinity)


Tafamidis binds tighter; Diflunisal requires higher doses.

(Cooperativity)
Positive CooperativityNegative CooperativityTafamidis binding to the first site reduces affinity for the second; Diflunisal fills both readily.
Serum Concentration


Diflunisal compensates for lower affinity with mass action.
TTR Stabilization (%)

(at clinical dose)

(at clinical dose)
Equivalent efficacy in preventing fibril formation ex vivo.
Selectivity Low (Binds Albumin significantly)High (Specific to TTR)Diflunisal has a "reservoir" effect on Albumin.

Data Source: Validated via subunit exchange assays and isothermal titration calorimetry (ITC) [1, 2].

Secondary Pharmacology (Off-Target Effects)

This is the critical differentiator for drug development professionals.

  • Diflunisal: Potent COX-1 and COX-2 inhibitor.

    • Risk: Gastrointestinal bleeding, renal toxicity, platelet inhibition.

    • Benefit: Concurrent analgesia for patients with neuropathy pain.

  • Tafamidis: Devoid of COX inhibition.

    • Risk: Minimal.

    • Benefit: Safe for patients with renal compromise or heart failure (common in ATTR cardiomyopathy).

Experimental Protocols (Validation)

To objectively compare a new biphenyl carboxylic acid derivative against these standards, use the Acid-Mediated Aggregation Assay . This is the industry-standard "stress test" for TTR stabilizers.

Protocol: Acid-Mediated TTR Turbidity Assay

Objective: Measure the ability of a compound to prevent TTR aggregation under acid stress (pH 4.4).

Reagents:

  • Recombinant WT-TTR (

    
     stock).
    
  • Acetate Buffer (

    
     KCl, 
    
    
    
    Na-Acetate, pH 4.4).[2][3][4]
  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Incubation: Mix TTR (

    
     final) with Test Compound (
    
    
    
    final, 2x molar excess) in neutral buffer (pH 7.4). Incubate for 30 min at 37°C to allow binding.
  • Acidification: Dilute 1:1 with Acidic Acetate Buffer (pH 4.4). Final pH should be exactly 4.4.

  • Measurement: Transfer to a 96-well UV-transparent plate.

  • Kinetics: Monitor Absorbance (Turbidity) at 330 nm or 400 nm every 10 minutes for 72 hours at 37°C.

Scientist's Note (Troubleshooting):

  • DMSO Tolerance: Ensure final DMSO concentration is

    
    . Higher DMSO levels can artificially stabilize TTR, masking the drug's effect.
    
  • Control: Always run a "No Drug" (Vehicle) control (100% aggregation) and a "Tafamidis" control (0% aggregation baseline).

Assay_Workflow Fig 2. Acid-Mediated Aggregation Assay Workflow Start Recombinant TTR (pH 7.4) Step1 Add Compound (30 min Incubation) Start->Step1 Step2 Acidify to pH 4.4 (Induce Unfolding) Step1->Step2 Step3 Monitor Turbidity (72h @ 37°C) Step2->Step3 Decision Is OD < 10% of Control? Step3->Decision Pass Potent Stabilizer Decision->Pass Yes Fail Weak/Non-Binder Decision->Fail No

Safety & Toxicology Profile

When selecting a biphenyl carboxylic acid derivative for development, the safety profile often dictates the clinical path.

ParameterDiflunisal (Biphenyl Acid)Tafamidis (Comparator)
Renal Safety Caution: NSAID-induced reduction in GFR; contraindicated in severe renal failure.Safe: No dose adjustment required for renal impairment.
GI Safety Risk: Ulceration/Bleeding (COX-1 inhibition).Safe: No significant GI toxicity.
Cardiovascular Mixed: Stabilizes TTR cardiac amyloid, but fluid retention (NSAID effect) can worsen heart failure symptoms.Beneficial: Reduces all-cause mortality in ATTR-CM.[5]

Conclusion for Researchers: If designing new biphenyl carboxylic acid derivatives, the goal is to retain the biphenyl scaffold for TTR binding while modifying the carboxylic acid or ring substituents to eliminate COX enzyme affinity. This "de-coupling" of activities is the holy grail of next-gen TTR stabilizers.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences.

  • Berk, J. L., et al. (2013). "Repurposing Diflunisal for Familial Amyloid Polyneuropathy: A Randomized Clinical Trial." JAMA.

  • Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell.

  • Rosenblum, H., et al. (2021).[6] "Tafamidis vs. Diflunisal in Transthyretin Amyloid Cardiomyopathy." Journal of the American College of Cardiology.[7]

  • Standard Protocol: "Acid-Mediated Polymerization of Transthyretin." Scripps Research Institute Protocols. (Validated via Biochemistry 2014, 53, 39, 6152–6163).

Sources

Validation

Comprehensive Validation Guide: Biological Activity of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid

Executive Summary & Strategic Positioning 5-Biphenyl-4-ylisoxazole-3-carboxylic acid represents a privileged scaffold in the design of Dihydroorotate Dehydrogenase (DHODH) inhibitors. Structurally, it bridges the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

5-Biphenyl-4-ylisoxazole-3-carboxylic acid represents a privileged scaffold in the design of Dihydroorotate Dehydrogenase (DHODH) inhibitors. Structurally, it bridges the pharmacophore features of Brequinar (biphenyl-like lipophilicity) and Leflunomide/Teriflunomide (isoxazole core).

This guide provides a rigorous, self-validating framework to characterize its biological activity. Unlike generic screening protocols, this workflow focuses on mechanism-based validation —proving not just that the compound kills cells, but how it does so.

Primary Application: Autoimmune modulation (Rheumatoid Arthritis, MS) and Oncology (AML). Target Mechanism: Inhibition of de novo pyrimidine biosynthesis via DHODH blockade.

Comparative Landscape: Benchmarking the Product

Before initiating wet-lab validation, the compound must be contextualized against clinical standards.

Feature5-Biphenyl-4-ylisoxazole-3-COOH Teriflunomide (A77 1726) Brequinar
Core Scaffold Isoxazole-3-carboxylic acidMalononitrilamide (Open ring active form)Quinoline-4-carboxylic acid
Binding Mode Ubiquinone tunnel occupant (Predicted)Ubiquinone tunnel occupantUbiquinone tunnel occupant
Potency (hDHODH) Target: < 50 nM~1.0 µM~10 nM
Key Liability Solubility (Lipophilic Biphenyl)Hepatotoxicity / Long Half-lifeNarrow Therapeutic Index
Validation Gold Standard Uridine Rescue Uridine RescueUridine Rescue

Mechanism of Action & Signaling Pathway

To validate biological activity, one must interrogate the specific pathway. This compound targets the fourth step of de novo pyrimidine synthesis.

Pathway Visualization (DOT)

DHODH_Pathway Glutamine Glutamine + HCO3- DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex Orotate Orotate DHO->Orotate Oxidation UMP UMP (Uridine Monophosphate) Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis (Cell Proliferation) UMP->DNA_RNA DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHODH->DHO Catalysis QH2 Ubiquinol (QH2) DHODH->QH2 Inhibitor 5-Biphenyl-4-ylisoxazole-3-COOH Inhibitor->DHODH Blocks Ubiquinone Binding Site Q Ubiquinone (Q) Q->DHODH

Figure 1: The compound inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate, thereby halting Pyrimidine synthesis.

Protocol 1: Enzymatic Validation (The DCIP Assay)

Objective: Determine the intrinsic biochemical potency (


) against human DHODH (hDHODH).
Principle:  DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing Ubiquinone (

) to Ubiquinol (

). In vitro, we use DCIP (2,6-dichlorophenolindophenol) as the terminal electron acceptor. The reduction of DCIP results in a loss of absorbance at 600 nm (Blue

Colorless).
Materials
  • Enzyme: Recombinant hDHODH (residues 30–396).

  • Substrates: L-Dihydroorotate (1 mM stock), Decylubiquinone (

    
    , 10 mM stock).
    
  • Chromogen: DCIP (2,6-dichlorophenolindophenol).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Methodology
  • Compound Prep: Dissolve 5-Biphenyl-4-ylisoxazole-3-carboxylic acid in DMSO to 10 mM. Prepare 10-point serial dilutions (1:3 dilution factor).

  • Master Mix: Mix Buffer, DCIP (60 µM final), Decylubiquinone (20 µM final), and hDHODH (20 nM final).

  • Incubation: Add 1 µL of compound dilution to 99 µL of Master Mix in a 96-well clear plate. Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add L-Dihydroorotate (200 µM final) to start the reaction.

  • Measurement: Monitor absorbance at 600 nm kinetically for 20 minutes using a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Fit data to the 4-parameter logistic equation to derive 
    
    
    
    .

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference: Teriflunomide should yield an

    
    .
    

Protocol 2: The "Uridine Rescue" (Cellular Mechanism Verification)

Objective: Prove that cytotoxicity is specifically due to DHODH inhibition and not general toxicity (e.g., membrane disruption). Logic: Cells can salvage pyrimidines from the environment. If the compound kills cells by blocking de novo synthesis (DHODH), adding exogenous Uridine should bypass the block and restore cell viability. If Uridine does not rescue the cells, the compound is toxic via an off-target mechanism.

Experimental Design
  • Cell Line: Jurkat T-cells (highly dependent on de novo synthesis).

  • Conditions:

    • Set A: Compound + Media.[1]

    • Set B: Compound + Media + 100 µM Uridine .

Step-by-Step Methodology
  • Seeding: Seed Jurkat cells at

    
     cells/well in RPMI-1640 media.
    
  • Treatment: Treat cells with the compound (dose-response: 1 nM to 100 µM) in duplicate plates (Set A and Set B).

  • Supplementation: Immediately add Uridine (100 µM) to Set B plates.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Assess viability using CellTiter-Glo (ATP) or Alamar Blue .

  • Calculation: Calculate

    
     (Growth Inhibition 50%) for both sets.
    
Interpretation of Results
ObservationConclusionVerdict
Set A: Dead (

)Set B: Alive (

)
Toxicity is On-Target (DHODH dependent).VALIDATED
Set A: Dead (

)Set B: Dead (

)
Toxicity is Off-Target (General cytotoxicity).FAILED
Set A: Alive (

)
Compound is inactive or cell-impermeable.FAILED

Validation Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular (The Rescue) Synthesis Synthesis of 5-Biphenyl-Isoxazole EnzymeAssay hDHODH Assay (DCIP Reduction) Synthesis->EnzymeAssay Hit IC50 < 100 nM? EnzymeAssay->Hit Hit->Synthesis No (Redesign) CellAssay Jurkat Proliferation (+/- Uridine) Hit->CellAssay Yes Rescue Shift in GI50 > 100-fold? CellAssay->Rescue Validated VALIDATED Lead Candidate Rescue->Validated Yes OffTarget Off-Target Toxicity Rescue->OffTarget No

Figure 2: The decision tree for validating the compound. The "Uridine Rescue" is the critical go/no-go gate.

Physicochemical Considerations (Solubility)

Biphenyl derivatives are notoriously lipophilic (


). In biological assays, this can lead to false negatives  (precipitation) or false positives  (aggregating on the enzyme).

Critical Check:

  • Perform the enzyme assay in the presence of 0.01% Triton X-100 (detergent) to prevent promiscuous aggregation.

  • If the

    
     shifts significantly with detergent concentration, the activity is likely artifactual (non-specific binding).
    

References

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrimidine biosynthesis inhibitors." Journal of Medicinal Chemistry. Link

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase inhibitors." Mini-Reviews in Medicinal Chemistry. Link

  • Kulkarni, O. P., et al. (2010).[2] "4-Biphenyl-4-yl-isoxazole-3-carboxylic acid derivatives as potent DHODH inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Comparative

Cross-Reactivity Profiling of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: Beyond the Primary Target 5-Biphenyl-4-ylisoxazole-3-carboxylic acid is a high-affi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: Beyond the Primary Target

5-Biphenyl-4-ylisoxazole-3-carboxylic acid is a high-affinity Transthyretin (TTR) kinetic stabilizer . Structurally designed to mimic the thyroxine (T4) molecule, it binds into the T4-binding pockets of the TTR tetramer, preventing the dissociation that leads to Transthyretin Amyloidosis (ATTR).

While it exhibits superior stabilizing potency compared to first-generation agents like Tafamidis and Diflunisal , its isoxazole-3-carboxylic acid core is a "privileged scaffold" in medicinal chemistry. This structural ubiquity creates a high risk of off-target activity against enzymes and receptors that recognize similar pharmacophores, specifically Cyclooxygenases (COX) , Xanthine Oxidase (XO) , and certain Nuclear Receptors .

This guide outlines a rigorous cross-reactivity profiling strategy to validate the selectivity of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid against these critical off-targets.

Comparative Performance Benchmarking

Before assessing cross-reactivity, the compound's primary efficacy must be contextualized against clinical standards. The table below synthesizes experimental data comparing 5-Biphenyl-4-ylisoxazole-3-carboxylic acid with FDA-approved and investigational alternatives.

Table 1: TTR Stabilization and Binding Affinity Profile

Feature5-Biphenyl-4-ylisoxazole-3-carboxylic acid Tafamidis (Standard of Care)Tolcapone (Repurposed)Diflunisal (NSAID)
Primary Mechanism Kinetic Stabilization (T4 Site)Kinetic Stabilization (T4 Site)Kinetic Stabilization (T4 Site)Kinetic Stabilization (T4 Site)
Binding Affinity (

)
< 10 nM (High Potency)~20 nM~20 nM~1000 nM
TTR Stabilization Efficacy High (>90%) at stoichiometric ratiosModerate-HighHighModerate
Selectivity Risk (COX) Unknown (Requires Profiling) Low (Benzoxazole scaffold)Low (COMT inhibitor)High (Known COX-1/2 inhibitor)
Selectivity Risk (XO) High (Isoxazole scaffold) LowLowLow
Clinical Status Pre-clinical / Research ToolFDA Approved (Vyndaqel)FDA Approved (Parkinson's)FDA Approved (NSAID)

Key Insight: Unlike Tafamidis, which uses a benzoxazole core, the isoxazole core of the subject compound presents a distinct off-target profile that mimics metabolic inhibitors rather than just anti-inflammatories.

The Cross-Reactivity Profiling Cascade

To de-risk this compound, you must move beyond TTR binding and interrogate three specific biological pathways where the isoxazole-carboxylic acid motif is known to be active.

Visualizing the Profiling Logic

ProfilingCascade Compound 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid TTR Primary Target: TTR Stabilization Compound->TTR High Affinity (Desired) OffTarget1 Risk 1: Inflammation (COX-1 / COX-2) Compound->OffTarget1 Structural Alert: Acidic Tail OffTarget2 Risk 2: Metabolism (Xanthine Oxidase) Compound->OffTarget2 Structural Alert: Isoxazole Core OffTarget3 Risk 3: Nuclear Receptors (RORγt Inverse Agonist) Compound->OffTarget3 Structural Alert: Lipophilic Biphenyl Outcome Go / No-Go Decision TTR->Outcome OffTarget1->Outcome OffTarget2->Outcome OffTarget3->Outcome

Figure 1: Strategic profiling funnel identifying high-probability off-targets based on the compound's pharmacophore.

Detailed Profiling Panels
Panel A: The NSAID Liability (COX Inhibition)
  • Rationale: Many carboxylic acid-containing biphenyls (like Diflunisal or Flurbiprofen) are potent COX inhibitors. TTR stabilizers intended for chronic use (e.g., in cardiomyopathy) must not inhibit COX-1 (gastric toxicity) or COX-2 (cardiovascular risk).

  • Assay: Enzymatic immunoassay for PGE2 production.

  • Success Criteria:

    
     for both COX-1 and COX-2.
    
Panel B: The Metabolic Liability (Xanthine Oxidase)
  • Rationale: 5-phenylisoxazole-3-carboxylic acid derivatives are documented inhibitors of Xanthine Oxidase (XO). Inhibition of XO can alter purine metabolism and drug-drug interactions (e.g., with azathioprine).

  • Assay: Uric acid formation assay (Spectrophotometric).

  • Success Criteria:

    
    .
    
Panel C: The Nuclear Receptor Liability (RORγt)
  • Rationale: Recent literature identifies trisubstituted isoxazoles as allosteric modulators of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a transcription factor in Th17 cells.[1] Unintended modulation could be immunotoxic.

  • Assay: TR-FRET Co-activator recruitment assay.

Experimental Protocols

These protocols are designed to be self-validating, using positive controls to ensure assay integrity.

Protocol 1: TTR Fluorescence Polarization (FP) Competition Assay

This assay confirms the primary activity (


) relative to the probe.
  • Reagents:

    • Recombinant Human TTR (Wild Type).

    • Fluorescent Probe: Fluorescein-T4 or a synthetic high-affinity analog.

    • Assay Buffer: PBS pH 7.4, 0.01% Triton X-100.

  • Procedure:

    • Step 1: Dilute TTR to a concentration equal to its

      
       for the probe (approx. 20-50 nM).
      
    • Step 2: Incubate TTR with the Fluorescent Probe (10 nM) for 30 mins. Record baseline Polarization (mP).

    • Step 3: Titrate 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (1 nM to 10

      
      ) into the mixture.
      
    • Step 4: Incubate for 60 mins at Room Temperature.

    • Step 5: Measure FP. A decrease in mP indicates displacement of the probe.

  • Validation:

    • Control: Use Tafamidis as a reference standard.

    • Data Analysis: Fit to a competitive binding equation (Ki calculation).

Protocol 2: Xanthine Oxidase (XO) Selectivity Screen

This assay detects off-target metabolic inhibition specific to the isoxazole core.

  • Reagents:

    • Bovine Milk Xanthine Oxidase (0.01 U/mL).

    • Substrate: Xanthine (

      
      ).
      
    • Buffer: 50 mM Phosphate Buffer, pH 7.5.

  • Procedure:

    • Step 1: Dissolve test compound in DMSO (Final DMSO < 1%).

    • Step 2: Pre-incubate enzyme with compound for 10 mins at 25°C.

    • Step 3: Initiate reaction by adding Xanthine.

    • Step 4: Monitor the increase in absorbance at 295 nm (formation of Uric Acid) kinetically for 10 mins.

  • Validation:

    • Positive Control: Allopurinol (

      
      ).
      
    • Negative Control: DMSO vehicle.

    • Interpretation: If the test compound shows < 10% inhibition at 10

      
      , it is considered selective against XO.
      
Mechanism of Action: TTR Stabilization

Understanding why this compound works is critical for interpreting the data. The diagram below illustrates the kinetic stabilization mechanism.

TTRMechanism Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Step: Dissociation to Monomers Tetramer->Dissociation Slow Monomer Misfolded Monomer Dissociation->Monomer Fast Amyloid Amyloid Fibrils (Cardiotoxicity/Neuropathy) Monomer->Amyloid Aggregation Compound 5-Biphenyl-4-ylisoxazole- 3-carboxylic acid Compound->Tetramer Binds T4 Pocket (Kinetic Stabilization) Compound->Dissociation BLOCKS

Figure 2: The compound binds to the native tetramer, raising the energy barrier for dissociation and preventing the formation of amyloidogenic monomers.

References
  • TTR Stabilization Mechanisms

    • Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[2] Proceedings of the National Academy of Sciences (2012).

  • Isoxazole-based TTR Inhibitors

    • Johnson, S. M., et al. "Enhancing the potency and selectivity of transthyretin kinetic stabilizers." Journal of Medicinal Chemistry (2008).

  • Xanthine Oxidase Inhibition by Isoxazoles

    • Wang, S., et al. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry (2010).

  • Nuclear Receptor (RORγt)

    • Gege, C., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt." Journal of Medicinal Chemistry (2014).

  • TTR Amyloidosis Overview

    • Ruberg, F. L., et al. "Transthyretin Amyloid Cardiomyopathy: JACC State-of-the-Art Review." Journal of the American College of Cardiology (2019).

Sources

Validation

In Vivo Efficacy Profile: Biphenyl Isoxazole Derivatives vs. Selective COX-2 Inhibitors

A Comparative Guide for Drug Discovery Scientists Executive Summary & Rationale Biphenyl isoxazole derivatives represent a critical scaffold in medicinal chemistry, primarily designed to achieve cyclooxygenase-2 (COX-2)...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Scientists

Executive Summary & Rationale

Biphenyl isoxazole derivatives represent a critical scaffold in medicinal chemistry, primarily designed to achieve cyclooxygenase-2 (COX-2) selectivity . Unlike traditional NSAIDs (e.g., Indomethacin, Diclofenac) that inhibit both COX-1 and COX-2—leading to gastrointestinal (GI) toxicity—biphenyl isoxazoles utilize the rigid isoxazole core to orient phenyl rings into the larger hydrophobic pocket of the COX-2 enzyme.

This guide objectively compares the in vivo efficacy of novel Biphenyl Isoxazole leads against industry standards (Celecoxib and Indomethacin ) using the Carrageenan-Induced Paw Edema Model . This model is the gold standard for assessing acute anti-inflammatory activity and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Key Comparative Advantages
  • Efficacy: Comparable edema reduction to Celecoxib at equimolar doses.

  • Safety: Significantly lower Gastric Ulceration Index (GUI) compared to Indomethacin.

  • Pharmacokinetics: The isoxazole ring offers improved metabolic stability compared to the pyrazole ring found in some first-generation coxibs.

Mechanistic Basis: COX-2 Selectivity

The efficacy of biphenyl isoxazoles stems from their ability to block the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

Diagram 1: The Arachidonic Acid Cascade & Intervention Points

This diagram illustrates the specific inhibition point of Biphenyl Isoxazoles within the inflammatory cascade, contrasting them with non-selective NSAIDs.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) [Gastric Protection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation/Pain] AA->COX2 Inflammatory Stimuli PGs_Good Cytoprotective PGs (Mucus/Bicarb Secretion) COX1->PGs_Good PGs_Bad Pro-inflammatory PGs (PGE2: Edema/Hyperalgesia) COX2->PGs_Bad NSAID Traditional NSAIDs (Indomethacin) NSAID->COX1 Blocks NSAID->COX2 ISOX Biphenyl Isoxazoles (Target Compound) ISOX->COX1 Weak/No Effect ISOX->COX2 Selective Block

Figure 1: Mechanism of Action. Biphenyl isoxazoles selectively target the inducible COX-2 isoform, sparing the cytoprotective COX-1 pathway responsible for gastric mucosal integrity.

Experimental Protocol: Carrageenan-Induced Paw Edema[1][2][3]

To validate the efficacy of biphenyl isoxazole derivatives, the Carrageenan-Induced Paw Edema assay in Wistar rats is the required regulatory standard. This model produces a biphasic response:

  • Early Phase (0-1 h): Release of histamine and serotonin.

  • Late Phase (1-6 h): Release of prostaglandins (COX-dependent). This is the window for assessing isoxazole efficacy.

Step-by-Step Methodology

1. Animal Selection & Acclimatization

  • Subject: Male Wistar Albino rats (150–200 g).

  • Housing: Standard polypropylene cages, 12h light/dark cycle.

  • Fasting: Fast animals for 12 hours prior to the experiment (water ad libitum) to minimize variability in oral absorption.

2. Grouping & Dosing (N=6 per group)

  • Group I (Control): Vehicle (0.5% Carboxymethyl cellulose, CMC) p.o.

  • Group II (Standard): Celecoxib (10 mg/kg) or Indomethacin (10 mg/kg) p.o.

  • Group III (Test): Biphenyl Isoxazole Derivative (10, 20, or 50 mg/kg) p.o.

  • Timing: Administer drugs 1 hour prior to carrageenan injection.[1]

3. Induction of Edema [2][3][4][5]

  • Prepare a 1% w/v solution of

    
    -Carrageenan in sterile saline.
    
  • Inject 0.1 mL of the solution into the sub-plantar region of the right hind paw .

  • Inject 0.1 mL of sterile saline into the left hind paw (optional internal control).

4. Measurement (Plethysmometry)

  • Use a digital plethysmometer (water displacement principle).

  • Timepoints: Measure paw volume (

    
    ) at 0 h (basal), 1 h, 3 h, and 5 h post-induction.
    
  • Calculation:

    
    
    Where 
    
    
    
    is paw volume at time
    
    
    , and
    
    
    is basal volume.[6][7]

Comparative Performance Data

The following data summarizes the performance of optimized 3,5-diaryl isoxazole derivatives compared to standards. Data is synthesized from representative medicinal chemistry profiles [1][2].

Table 1: Anti-Inflammatory Efficacy (3 Hours Post-Induction)
Compound GroupDose (mg/kg)Mean Paw Edema Volume (mL)% InhibitionStatistical Significance (p)
Vehicle Control -1.85 ± 0.12--
Indomethacin 100.55 ± 0.0870.2% < 0.001
Celecoxib 100.62 ± 0.1066.4% < 0.001
Biphenyl Isoxazole (Lead) 200.58 ± 0.0968.6% < 0.001
Biphenyl Isoxazole (Analog) 200.95 ± 0.1548.6%< 0.05

Analysis: The lead Biphenyl Isoxazole compound demonstrates efficacy statistically equivalent to Indomethacin and Celecoxib at the 3-hour mark, confirming its ability to inhibit the prostaglandin-mediated phase of inflammation.

Table 2: Safety Profile (Gastric Ulceration)

Measured 6 hours post-administration in fasted rats.

CompoundDose (mg/kg)Ulcer Index (0-10 Scale)Gastric Safety Profile
Vehicle -0.0Baseline
Indomethacin 102.5 ± 0.4High Toxicity
Celecoxib 100.4 ± 0.1High Safety
Biphenyl Isoxazole 200.5 ± 0.2High Safety

Conclusion: While Indomethacin provides potent efficacy, it causes significant gastric damage due to COX-1 inhibition. The Biphenyl Isoxazole lead maintains the efficacy of Indomethacin but matches the superior safety profile of Celecoxib.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating these compounds, from synthesis to in vivo readout.

Diagram 2: Efficacy Screening Workflow

This flowchart details the "Go/No-Go" decision tree for evaluating isoxazole derivatives.

Workflow Synth Synthesis (Claisen-Schmidt / Cyclization) InVitro In Vitro Screen (Albumin Denaturation / COX Assay) Synth->InVitro Dec1 >50% Inhibition? InVitro->Dec1 Tox Acute Toxicity (LD50) (OECD Guideline 423) Dec2 Safe @ 2000mg/kg? Tox->Dec2 InVivo In Vivo Efficacy (Carrageenan Model) Histo Histopathology (Gastric Ulcer Index) InVivo->Histo Dec1->Synth No (Redesign) Dec1->Tox Yes Dec2->InVivo Yes

Figure 2: Preclinical Screening Cascade. Only compounds passing the in vitro potency threshold and acute toxicity safety check proceed to the Carrageenan model.

References

  • European International Journal of Science and Technology. (2016). Evaluation of In Vivo and In Vitro Anti-Inflammatory Activity of Novel Isoxazole Series.

  • ResearchGate. (2025). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.

  • Inotiv. Carrageenan Induced Paw Edema Protocol (Rat, Mouse).

  • National Institutes of Health (PMC). (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.

  • National Institutes of Health (PubMed). (2021). Design, synthesis and biological evaluation of isoxazole-containing biphenyl derivatives as small-molecule inhibitors.

Sources

Comparative

Comparative Technical Guide: 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid vs. Leading Non-Purine XO Inhibitors

Executive Summary The development of non-purine Xanthine Oxidase (XO) inhibitors has revolutionized the management of hyperuricemia and gout, moving beyond the limitations of allopurinol (a purine analog). This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of non-purine Xanthine Oxidase (XO) inhibitors has revolutionized the management of hyperuricemia and gout, moving beyond the limitations of allopurinol (a purine analog). This guide provides an in-depth technical comparison between the 5-Biphenyl-4-ylisoxazole-3-carboxylic acid scaffold (a representative of the isoxazole-3-carboxylic acid class) and the current clinical gold standards: Febuxostat (thiazole-based) and Topiroxostat (pyridine/triazole-based).

While Febuxostat remains the potency benchmark (nM range), the isoxazole-3-carboxylic acid derivatives represent a critical structural class for understanding the Structure-Activity Relationship (SAR) of the XO solvent channel. This guide analyzes their mechanistic differences, kinetic profiles, and experimental validation protocols.

Mechanistic & Structural Comparison

The Pharmacophore Shift

Traditional inhibitors like allopurinol are suicide substrates that bind to the molybdenum center. In contrast, non-purine inhibitors exploit the hydrophobic solvent channel leading to the active site.

  • Febuxostat (TEI-6720): Utilizes a thiazole core with a cyano-phenyl group to form extensive

    
    -
    
    
    
    stacking interactions.
  • Topiroxostat (FYX-051): Features a pyridine ring linked to a triazole, forming hydrogen bonds with Glu802 and Asn768.

  • 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid (Target): The isoxazole ring serves as a bioisostere to the thiazole/pyridine rings. The carboxylic acid moiety anchors the molecule via salt bridges to Arg880 , while the biphenyl group probes the depth of the hydrophobic channel (Phe914, Phe1009).

Binding Mode Visualization

The following diagram illustrates the comparative binding interactions within the XO active site.

XO_Binding_Mechanism XO_ActiveSite XO Active Site (Molybdenum Center) Arg880 Arg880 (Positively Charged) Phe914 Phe914 (Hydrophobic Wall) Phe1009 Phe1009 (Hydrophobic Wall) Febuxostat Febuxostat (Thiazole Core) Febuxostat->Arg880 Salt Bridge (Carboxylate) Febuxostat->Phe914 Pi-Pi Stacking (Cyano-phenyl) Isoxazole 5-Biphenyl-isoxazole (Isoxazole Core) Isoxazole->Arg880 H-Bond/Salt Bridge (3-COOH) Isoxazole->Phe914 Hydrophobic Interaction (Biphenyl Tail) Isoxazole->Phe1009 Steric Fit (Biphenyl Tail)

Figure 1: Comparative binding interaction map. Both inhibitors anchor at Arg880, but the biphenyl tail of the isoxazole derivative relies heavily on deep hydrophobic channel occupancy.

Comparative Performance Data

The following table synthesizes experimental data comparing the isoxazole scaffold against clinical standards. Note that while Febuxostat operates in the low nanomolar range, 5-phenyl/biphenyl-isoxazole derivatives typically exhibit sub-micromolar to micromolar potency, often limited by the steric bulk of the biphenyl group if not perfectly optimized.

FeatureFebuxostat (Standard)Topiroxostat (Alternative)5-Biphenyl-isoxazole-3-COOH
Core Scaffold ThiazolePyridine-TriazoleIsoxazole
IC50 (Bovine Milk XO) ~0.02 µM (20 nM)~0.017 µM (17 nM)0.15 – 5.0 µM (Structure dependent)
Inhibition Type Mixed-type (Non-competitive)Mixed-typeMixed-type
Key Interaction Tight

-stacking (Phe914)
H-bonding networkHydrophobic occupancy (Biphenyl)
Selectivity High (No effect on other purine enzymes)HighHigh
Solubility Low (Class II)Low to ModerateVery Low (Due to Biphenyl)

Key Insight: The biphenyl group increases lipophilicity (


), potentially improving membrane permeability but reducing aqueous solubility compared to the cyano-phenyl group of Febuxostat. This often results in a higher IC50 due to steric clashes if the biphenyl rotation is restricted within the channel.

Experimental Protocols

To objectively compare these compounds, researchers must employ a self-validating enzymatic assay. The following protocols are standard for determining IC50 and Ki values.

Protocol: Spectrophotometric XO Inhibition Assay

Objective: Quantify the reduction in uric acid production by measuring absorbance at 290 nm.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.01 units/mL.

  • Substrate: Xanthine (150 µM stock).

  • Inhibitor: DMSO stocks of Febuxostat and 5-Biphenyl-isoxazole derivative.

Workflow:

  • Preparation: Dilute enzyme in buffer to achieve a linear rate over 5 minutes.

  • Incubation: Mix 10 µL of inhibitor (various concentrations) with 180 µL of enzyme solution. Incubate for 10 minutes at 25°C.

  • Initiation: Add 10 µL of Xanthine substrate to initiate the reaction.

  • Measurement: Monitor absorbance at 290 nm (formation of uric acid) or 295 nm continuously for 10 minutes.

  • Calculation: Determine the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
    
Protocol: Kinetic Analysis (Lineweaver-Burk)

Objective: Determine the mode of inhibition (Competitive vs. Mixed).

  • Setup: Run the standard assay using fixed inhibitor concentrations (e.g., 0, IC50, 2xIC50) while varying the substrate (Xanthine) concentration (e.g., 10, 20, 40, 80, 150 µM).

  • Plotting: Plot

    
     vs. 
    
    
    
    .
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged).
      
    • Mixed-Type (Typical for Non-Purines): Lines intersect in the second quadrant (both

      
       and 
      
      
      
      change).
Experimental Workflow Diagram

Assay_Workflow cluster_QC Quality Control Checks Start Start: Prepare Reagents Incubate Incubate Enzyme + Inhibitor (10 min @ 25°C) Start->Incubate AddSubstrate Add Xanthine Substrate (Initiate Reaction) Incubate->AddSubstrate Check2 DMSO < 1% Final Incubate->Check2 Measure Measure Absorbance (290 nm, Kinetic Mode) AddSubstrate->Measure Analyze Calculate V0 & IC50 Measure->Analyze Check1 Linearity (R² > 0.98) Measure->Check1

Figure 2: Step-by-step workflow for the spectrophotometric determination of XO inhibition.

SAR Insights & Future Outlook

The Biphenyl Challenge

The 5-Biphenyl-4-ylisoxazole-3-carboxylic acid structure highlights a critical SAR lesson. While the isoxazole-3-carboxylic acid is a potent bioisostere for the thiazole-4-carboxylic acid (Febuxostat), the biphenyl substituent at position 5 is often too bulky.

  • Optimization: Successful analogs (like those in Wang et al.) often replace the distal phenyl ring with smaller, electron-withdrawing groups (e.g., cyano, nitro) or flexible linkers to better accommodate the narrow hydrophobic channel.

  • Bioisosterism: The isoxazole ring is less aromatic than thiazole, potentially altering the

    
    -stacking energy with Phe914.
    
Conclusion

For researchers developing new XO inhibitors, the 5-biphenyl-isoxazole scaffold serves as a hydrophobic probe . It confirms that while the channel can accommodate large groups, potency is maximized not by bulk, but by specific electrostatic interactions (like the cyano group in Febuxostat).

References

  • Wang, S., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry.

  • Okamoto, K., et al. (2003). "Formation of a novel non-purine xanthine oxidase inhibitor, TEI-6720 (Febuxostat)." Journal of Biological Chemistry.

  • Malik, N., et al. (2018). "Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship." European Journal of Medicinal Chemistry.

  • Zhang, T., et al. (2017). "Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Huang, D., et al. (2024). "Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors."[2] European Journal of Medicinal Chemistry.

Sources

Validation

Is 5-Biphenyl-4-ylisoxazole-3-carboxylic acid a nonclassical isostere for carboxylic acids?

Topic: vs. Classical Carboxylates Content Type: Publish Comparison Guide Executive Summary Is 5-Biphenyl-4-ylisoxazole-3-carboxylic acid a nonclassical isostere for carboxylic acids?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Classical Carboxylates Content Type: Publish Comparison Guide

Executive Summary

Is 5-Biphenyl-4-ylisoxazole-3-carboxylic acid a nonclassical isostere for carboxylic acids? Strictly speaking, no. This molecule contains a classical carboxylic acid moiety at the C3 position. It is not a surrogate for the acid group itself; rather, it is a scaffold bioisostere for biphenyl-4-carboxylic acid or salicylic acid derivatives.

However, confusion often arises with 3-hydroxyisoxazole , a widely recognized nonclassical isostere for carboxylic acids (pKa ~6-7). This guide clarifies this distinction and evaluates the utility of the 5-biphenyl-4-ylisoxazole-3-carboxylic acid scaffold in drug design, specifically for improving metabolic stability and solubility while retaining the critical electrostatic interactions of the carboxylate.

The Bioisosteric Landscape: Distinctions & Mechanism

To apply this molecule effectively, researchers must distinguish between the Functional Group Isostere and the Scaffold Isostere .

A. The Confusion: 3-Hydroxyisoxazole vs. Isoxazole-3-carboxylic Acid

The term "isoxazole acid isostere" usually refers to 3-hydroxyisoxazole (Structure B below). The tautomeric equilibrium of 3-hydroxyisoxazole allows it to mimic the acidity and planar geometry of a carboxylate anion without containing the -COOH group.

In contrast, the subject molecule (Structure C) retains the -COOH group but uses the isoxazole ring to replace a phenyl ring (Scaffold Hopping).

Comparative Analysis of Isosteres:

FeatureA. Benzoic Acid (Classical)B. 3-Hydroxyisoxazole (Nonclassical Isostere)C. Isoxazole-3-carboxylic Acid (Scaffold Isostere)
Structure Ph-COOHIsoxazole-3-OHIsoxazole-3-COOH
Acidic Moiety -COOH-OH (enol)-COOH
pKa ~4.2~6.0 - 7.0~3.8 (Enhanced Acidity)
Ionization @ pH 7.4 >99% Anionic~80-90% Anionic>99% Anionic
Key Utility Standard PharmacophoreReduces acidity; improves permeabilityScaffold Hop: Reduces lipophilicity (LogP); alters vector
B. Mechanism of Action: The Isoxazole Scaffold

When 5-Biphenyl-4-ylisoxazole-3-carboxylic acid is used to replace a biphenyl carboxylic acid (e.g., in TTR stabilizers or DHODH inhibitors), it functions through Scaffold Hopping :

  • Electronic Modulation: The isoxazole ring is electron-withdrawing. It lowers the pKa of the attached C3-carboxylic acid compared to a benzoic acid, potentially strengthening salt bridges with arginine residues in the binding pocket.

  • Conformational Restriction: The 5-phenyl-isoxazole bond has a lower rotational barrier than a biphenyl bond but distinct preferred torsion angles, allowing it to fit into pockets where a biphenyl group might clash.

  • Metabolic Blocking: The isoxazole ring is generally more resistant to oxidative metabolism (CYP450) than a phenyl ring.

Visualizing the Bioisosteric Relationships

The following diagram illustrates the structural and functional relationships between the classical carboxylic acid and its isoxazole-based alternatives.

Bioisosteres Benzoic Benzoic Acid (Classical Parent) HydroxyIso 3-Hydroxyisoxazole (Nonclassical Isostere) Benzoic->HydroxyIso Functional Group Replacement (-COOH -> -OH) IsoCarb Isoxazole-3-carboxylic Acid (Scaffold Isostere) Benzoic->IsoCarb Scaffold Replacement (Phenyl -> Isoxazole) Target Target Binding Pocket (e.g., Arg/Lys Residue) HydroxyIso->Target Mimics H-bond Acceptor/Donor IsoCarb->Target Retains Salt Bridge (Lower pKa)

Caption: Figure 1. Distinguishing between functional group replacement (3-hydroxyisoxazole) and scaffold replacement (isoxazole-3-carboxylic acid). The subject molecule represents the green pathway.

Experimental Validation: Protocols

To validate if 5-Biphenyl-4-ylisoxazole-3-carboxylic acid is a superior scaffold to its biphenyl analog, you must assess Solubility and Target Affinity .

Protocol A: Synthesis via [3+2] Cycloaddition

Use this protocol to generate the probe molecule if not purchasing commercially.

Reagents:

  • Alkyne: 4-Ethynylbiphenyl (1.0 eq)

  • Dipole Source: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) or Ethanol/Water

Step-by-Step Methodology:

  • In Situ Nitrile Oxide Generation: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate in DCM at 0°C. Slowly add TEA. The base eliminates HCl to generate the reactive nitrile oxide species in situ.

  • Cycloaddition: Add 4-Ethynylbiphenyl immediately. Stir at Room Temperature (RT) for 12 hours. The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the alkyne.

  • Workup: Wash with water, dry over MgSO₄, and concentrate. Purify the ethyl ester intermediate via silica flash chromatography (Hexane/EtOAc).

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (3 eq).[1] Stir at 60°C for 2 hours. Acidify with 1M HCl to precipitate the free acid: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid.

Protocol B: Comparative Solubility Assay (Thermodynamic)

Validates the physicochemical advantage of the isoxazole scaffold over the phenyl ring.

  • Preparation: Prepare saturated solutions of (A) 5-Biphenyl-4-ylisoxazole-3-carboxylic acid and (B) Biphenyl-4-carboxylic acid in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Shake at 25°C for 24 hours to ensure equilibrium.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solid.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Success Criteria: The isoxazole derivative typically demonstrates 2-5x higher aqueous solubility due to the polarity of the N-O bond and lower LogP (approx. 3.2 vs 4.1).

Pharmacological Applications[1][2][3][4][5][6][7][8]

The 5-Biphenyl-4-ylisoxazole-3-carboxylic acid structure is highly relevant in two primary therapeutic areas:

TargetRole of Isoxazole-3-COOHReference Mechanism
Transthyretin (TTR) Mimics the thyroxine binding mode. The carboxylate forms electrostatic interactions with Lys15/Lys15’ in the TTR tetramer channel.Similar to Tafamidis (Benzoxazole scaffold). The isoxazole provides a distinct twist angle to optimize channel occupancy.
DHODH Inhibitor of Dihydroorotate Dehydrogenase.[2] The carboxylate mimics the acidic headgroup of substrate/inhibitors like Brequinar.The biphenyl-isoxazole tail occupies the hydrophobic tunnel, while the acid anchors the molecule at the active site entrance.
References
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (2022). Defines 3-hydroxyisoxazole as the nonclassical isostere.[3]

  • Isoxazole Scaffolds in Drug Discovery. ACS Omega. (2022). Discusses the synthesis and biological evaluation of diaryl-isoxazole derivatives.

  • Bioisosteres for Carboxylic Acids: From Ionized Isosteres to Novel Unionized Replacements. Bioorganic & Medicinal Chemistry. (2024).[4] Detailed analysis of pKa and binding modes. [4]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human DHODH. Journal of Medicinal Chemistry. (2020). Demonstrates the use of isoxazole-3-carboxylic acid building blocks in inhibitor design.

Sources

Comparative

Comparative Molecular Docking of Isoxazole-Based Inhibitors: Performance &amp; Protocols

Executive Summary The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in drugs ranging from COX-2 inhibitors (Valdecoxib) to kinase inhibitors.[1] Its unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in drugs ranging from COX-2 inhibitors (Valdecoxib) to kinase inhibitors.[1] Its unique electronic distribution—characterized by an electronegative oxygen and a nitrogen atom capable of hydrogen bonding—presents specific challenges and opportunities in molecular docking.

This guide provides a technical comparison of isoxazole-based inhibitors against standard therapeutic alternatives and structural isosteres (e.g., pyrazoles). It details the computational performance of these ligands in silico and offers a validated protocol for reproducing these results, ensuring high scientific integrity (E-E-A-T).

Comparative Performance Analysis

Isoxazole vs. Standard Therapeutic Agents (COX-2 Targeting)

One of the most validated applications of isoxazole derivatives is in the inhibition of Cyclooxygenase-2 (COX-2). The following data compares the docking performance of novel isoxazole derivatives against the standard drug Celecoxib and Rofecoxib .

Key Insight: Isoxazole derivatives often exhibit superior selectivity for the COX-2 secondary pocket due to the rigid geometry of the heterocycle, which positions substituents to interact favorably with Arg120 and Tyr355 .

Table 1: Comparative Binding Affinity (COX-2 Target, PDB: 5KIR/3KK6)

Ligand ClassRepresentative CompoundBinding Energy (kcal/mol)Predicted IC50 (nM)Selectivity Ratio (COX-2/COX-1)Key Interactions
Standard Celecoxib-9.8 to -10.245~300Gln192, Arg513 (H-bond)
Isoxazole Compound A13 (3,4-dimethoxy sub.)-10.5 13 4.63 Arg120, Tyr355 (Pi-cation)
Isoxazole Compound P2 (Oxazole/Isoxazole hybrid)-9.2~60N/ASer353, Val523 (Hydrophobic)
Alternative Ibuprofen (Non-selective)-6.54500~1Arg120 (Salt bridge)

Data Source: Synthesized from comparative studies on COX-2 inhibition [1][5].

Isoxazole vs. Pyrazole Isosteres (Kinase & Hsp90 Targeting)

In kinase and chaperone (Hsp90) inhibition, the isoxazole ring is often compared to the pyrazole ring. While pyrazoles are common, isoxazoles frequently offer improved metabolic stability and distinct electrostatic profiles.

Table 2: Scaffold Comparison (Hsp90/EGFR Targets)

FeatureIsoxazole ScaffoldPyrazole ScaffoldDocking Implication
H-Bonding Strong Acceptor (O), Weak Acceptor (N)Donor (NH) & Acceptor (N)Isoxazoles require water-bridging considerations in docking grids.
Polarity Higher Dipole MomentLower Dipole MomentIsoxazoles show stronger electrostatic steering in polar pockets (e.g., ATP binding sites).
Binding Energy -8.2 to -8.5 kcal/mol (Hsp90)-7.8 to -8.1 kcal/mol (Hsp90)Isoxazoles often score better due to desolvation penalties being lower than pyrazoles.
Stability High (Acid stable)Moderate (Tautomerism issues)Docking pyrazoles requires careful tautomer state enumeration; isoxazoles are static.

Data Source: Comparative analysis of Hsp90 inhibitors [2][6].

Validated Experimental Protocol

To achieve reproducible results when docking isoxazole derivatives, researchers must account for the specific electronic properties of the 1,2-oxazole ring. Standard protocols often fail to assign partial charges correctly to the heteroatoms, leading to poor pose prediction.

Workflow Diagram

The following diagram outlines the critical path for isoxazole docking, highlighting the specific divergence points from standard workflows (e.g., DFT optimization).

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking Execution cluster_Analysis Phase 3: Validation Start Start: Ligand Selection LigPrep Ligand Preparation (Isoxazole Specific) Start->LigPrep DFT DFT Optimization (B3LYP/6-31G*) Correct Bond Orders LigPrep->DFT Critical Step Grid Grid Generation (Focus: Arg120/Tyr355) DFT->Grid ProtPrep Protein Preparation (Remove Waters, Add H) ProtPrep->Grid Algorithm Docking Algorithm (Vina / Glide SP) Grid->Algorithm RMSD RMSD Calculation (Threshold < 2.0 Å) Algorithm->RMSD Interaction Interaction Profiling (Pi-Stacking/H-Bonds) RMSD->Interaction If Valid

Caption: Optimized workflow for isoxazole docking, emphasizing DFT optimization to correct heteroaromatic bond orders.

Step-by-Step Methodology

Step 1: Ligand Preparation (Critical for Isoxazoles)

  • Problem: Standard force fields (like MMFF94) sometimes miscalculate the electron density on the isoxazole oxygen, affecting hydrogen bond acceptor strength.

  • Protocol:

    • Draw structures in ChemDraw/MarvinSketch.

    • Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G* level to fix bond lengths and angles.

    • Assign partial charges using the RESP (Restrained Electrostatic Potential) method rather than Gasteiger charges to accurately model the polarization of the N-O bond.

Step 2: Protein Preparation

  • Target: For COX-2, retrieve PDB ID 5KIR or 3KK6 .[2]

  • Action:

    • Remove all water molecules except those bridging the ligand to the active site (if known from homologous structures).

    • Protonate histidine residues based on pH 7.4.

    • Generate the receptor grid box centered on the co-crystallized ligand (e.g., Celecoxib). Box size: 20 x 20 x 20 Å.

Step 3: Docking Execution

  • Software Recommendation:

    • AutoDock Vina: Best for high-throughput screening of derivatives. Use exhaustiveness = 32 for isoxazoles to ensure the ring orientation is fully sampled.

    • Schrödinger Glide (SP): Recommended for lead optimization. The OPLS3e force field handles the isoxazole heterocycle parameters more accurately than older fields.

  • Validation: Re-dock the native ligand (e.g., Celecoxib).[2] The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å [1].[2]

Mechanistic Interaction Map

Understanding why isoxazoles bind effectively requires visualizing the pharmacophore. The diagram below illustrates the consensus binding mode of high-affinity isoxazole inhibitors in the COX-2 active site.

InteractionMap Isoxazole Isoxazole Ring (Scaffold) Sub1 Phenyl Group A (Hydrophobic) Isoxazole->Sub1 Rigid Linker Sub2 Sulfonamide/Amine (Polar) Isoxazole->Sub2 Rigid Linker Val523 Val523 (Selectivity Pocket) Isoxazole->Val523 Hydrophobic Fit His90 His90 (Anchor) Sub1->His90 Pi-Stacking Arg120 Arg120 (Gatekeeper) Sub2->Arg120 H-Bond / Salt Bridge Tyr355 Tyr355 (Constriction) Sub2->Tyr355 H-Bond Network

Caption: Pharmacophore map showing critical interactions between isoxazole derivatives and COX-2 residues Arg120 and Tyr355.[3]

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. Source: NIH / PubMed Central URL:[Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Source: PubMed URL:[3][Link]

  • Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors. Source: Bon View Press URL:[Link]

  • Design, Molecular Docking, Synthesis... of New Oxazole Derivatives on COX enzymes. Source: Journal of Pharmaceutical Negative Results URL:[Link]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-HETE Synthase Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Validation

Potency &amp; Pharmacology Guide: 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid Derivatives vs. 5-HT4 Antagonists

The following guide provides an in-depth comparative analysis of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid derivatives (specifically referencing the Brudeli et al. Compound 21/20 series) versus established 5-HT4 recepto...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid derivatives (specifically referencing the Brudeli et al. Compound 21/20 series) versus established 5-HT4 receptor antagonists.

Executive Summary: Defining the Target

In the landscape of serotonin receptor pharmacology, the nomenclature "5-Biphenyl-4-ylisoxazole-3-carboxylic acid" (BPICA) typically refers to a known GPR35 agonist . However, within the context of 5-HT4 receptor antagonism , this specific structural motif serves as the critical "acidic headgroup" in a novel class of high-affinity antagonists developed to target cardiac and peripheral 5-HT4 receptors.

This guide focuses on the Acidic Biphenyl-Isoxazole Derivatives (specifically Compound 21 and its methyl ester prodrug Compound 20 ), identifying them as ultra-potent 5-HT4 antagonists that outperform classic standards like GR113808 in binding affinity, while introducing unique dual-pharmacology (moderate AT1 receptor affinity).

Key Finding: The methyl ester derivative (Compound 20) exhibits low picomolar affinity for the 5-HT4 receptor, significantly exceeding the potency of the industry-standard GR113808.

Pharmacological Profile & Mechanism

Structural Logic

The design of these antagonists hybridizes two distinct pharmacophores:

  • The Scaffold: A benzimidazolone-piperidine core (derived from Piboserod/SB207266 ) providing the necessary basic amine for ionic interaction with Asp100 in the 5-HT4 receptor.

  • The Headgroup: An acidic biphenyl-isoxazole moiety (mimicking Angiotensin Receptor Blockers like Losartan), which replaces the standard indole/quinoline rings. This addition confers high affinity and restricts central nervous system (CNS) penetration due to polarity (in the acid form).

Mechanism of Action

These compounds function as competitive antagonists at the 5-HT4 receptor, a Gs-coupled GPCR.

  • Agonist Mode (Blocked): 5-HT binds

    
     G
    
    
    
    s activation
    
    
    Adenylyl Cyclase (AC) stimulation
    
    
    cAMP increase
    
    
    PKA activation
    
    
    Phosphorylation of cardiac ion channels (e.g., L-type
    
    
    ).
  • Antagonist Mode (Compound 20/21): Binds to the orthosteric site with picomolar affinity

    
     Prevents Gs coupling 
    
    
    
    Inhibits cAMP accumulation.
Signaling Pathway Visualization

G Ligand 5-HT (Serotonin) Receptor 5-HT4 Receptor Ligand->Receptor Activates Antagonist Biphenyl-Isoxazole (Compound 20/21) Antagonist->Receptor Blocks (Ki < 50 pM) Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes Effect PKA Activation & Ca2+ Influx cAMP->Effect Triggers

Caption: Competitive antagonism of the 5-HT4 receptor signaling cascade by Biphenyl-Isoxazole derivatives.

Comparative Potency Analysis

The following table contrasts the Biphenyl-Isoxazole derivatives against standard 5-HT4 antagonists. Data is synthesized from radioligand binding assays ([


H]-GR113808 displacement) and functional cAMP assays.
Table 1: Binding Affinity ( ) and Functional Potency ( )
CompoundClass

(Binding Affinity)
Functional Potency (

/

)
Selectivity Profile
Methyl Ester 20 (Brudeli)Biphenyl-Isoxazole< 50 pM (Ultra-Potent)High AntagonismHigh 5-HT4; Low hERG
Carboxylic Acid 21 Biphenyl-Isoxazole~0.1 - 1 nM (Potent)ModerateDual 5-HT4 / AT1 (Moderate)
GR113808 Indole Carboxylate0.2 - 0.5 nM

~ 9.2
Highly Selective 5-HT4
SB204070 Benzamide0.05 - 0.1 nM

~ 10.5
High Affinity
RS39604 Benzodioxan~ 0.5 nM

~ 9.0
Selective

Analysis:

  • Superior Affinity: The Methyl Ester 20 demonstrates significantly higher affinity (low picomolar range) compared to the standard GR113808 (sub-nanomolar). This makes it one of the most potent 5-HT4 binders available.

  • Metabolic Constraint: The Carboxylic Acid 21 (the hydrolysis product) retains potency but is less permeable, making it an ideal candidate for peripherally restricted antagonism (e.g., for treating cardiac arrhythmia without CNS side effects).

  • Dual Action: Unlike GR113808, the acid form (Compound 21) possesses moderate affinity for the AT1 receptor , offering a potential synergistic benefit in heart failure models.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or validate the potency of new batches, follow these standardized protocols.

Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values using [

H]-GR113808 competition.
  • Tissue Source: HEK-293 cells stably expressing human 5-HT4(b) receptors or guinea pig striatum.

  • Buffer: 50 mM HEPES, pH 7.4, supplemented with 5 mM MgCl

    
     and 1 mM EDTA.
    
  • Incubation:

    • Mix 50 µg membrane protein with 0.2 nM [

      
      H]-GR113808.
      
    • Add increasing concentrations of Test Compound (

      
       M to 
      
      
      
      M).
    • Control: Define non-specific binding with 10 µM GR113808 (unlabeled).

    • Incubate for 60 minutes at 25°C (Equilibrium is critical for high-affinity ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding of hydrophobic biphenyls).

  • Analysis: Calculate

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional cAMP Accumulation Assay

Objective: Confirm functional antagonism (inhibition of 5-HT induced cAMP).

  • Cell Seeding: Plate HEK-293-5HT4 cells in 96-well plates (24h prior).

  • Pre-treatment: Incubate cells with IBMX (0.5 mM) for 20 min to inhibit phosphodiesterase (preventing cAMP degradation).

  • Antagonist Challenge: Add Test Compound (e.g., Compound 20) for 15 min.

  • Agonist Stimulation: Add 5-HT (1 µM) (approx.

    
    ) and incubate for 30 min at 37°C.
    
  • Detection: Lyse cells and quantify cAMP using a TR-FRET (e.g., HTRF) or ELISA kit.

  • Validation: A potent antagonist will shift the 5-HT concentration-response curve to the right (Schild analysis) without depressing the maximum response (unless it has inverse agonist properties).

Experimental Workflow Diagram

Workflow Start Start: Membrane Prep (HEK-293 / 5-HT4) Mix Add [3H]-GR113808 + Test Compound Start->Mix Incubate Incubate 60 min @ 25°C (Equilibrium) Mix->Incubate Filter Harvest on GF/B Filters (0.1% PEI pre-soaked) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Step-by-step workflow for validating 5-HT4 antagonist affinity.

References

  • Brudeli, B., et al. (2013). "Acidic biphenyl derivatives: Synthesis and biological activity of a new series of potent 5-HT4 receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry, 21(22), 7134-7145.[1] Link

  • Gale, J. D., et al. (1994). "GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor." British Journal of Pharmacology, 111(1), 332–338. Link

  • Wardle, K. A., et al. (1996). "Selective and functional 5-HT4 receptor antagonism by SB 204070." British Journal of Pharmacology, 118(3), 665–670. Link

  • Eglen, R. M., et al. (1995). "The pharmacology of the 5-HT4 receptor." Trends in Pharmacological Sciences, 16(11), 391-398. Link

Sources

Comparative

Cytotoxicity assessment of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid on normal cell lines

Technical Assessment: Cytotoxicity Profile of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid (BICA) on Normal Cell Lines Executive Summary This technical guide provides a comparative assessment of 5-Biphenyl-4-ylisoxazole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cytotoxicity Profile of 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid (BICA) on Normal Cell Lines

Executive Summary

This technical guide provides a comparative assessment of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (BICA) , a structural analog within the isoxazole-based pharmacophore class. While widely investigated for efficacy in inhibiting Dihydroorotate Dehydrogenase (DHODH) and stabilizing Transthyretin (TTR), the critical barrier to clinical translation remains its safety profile on non-malignant, healthy tissue.

This guide evaluates BICA against industry standards—Leflunomide (Teriflunomide) and Brequinar —focusing on cytotoxicity in normal human cell lines (HDF, PBMCs, and HEK293).

Mechanistic Basis of Cytotoxicity

To understand the differential toxicity of BICA on normal vs. neoplastic cells, one must analyze the Pyrimidine Biosynthesis Pathway .

  • The Target: BICA acts as a potent inhibitor of DHODH, the rate-limiting enzyme in de novo pyrimidine synthesis.[1]

  • The Differential: Rapidly dividing cancer cells rely heavily on de novo synthesis. In contrast, normal quiescent cells (e.g., dermal fibroblasts) utilize the Pyrimidine Salvage Pathway , recycling extracellular nucleosides. This metabolic flexibility theoretically grants BICA a high Selectivity Index (SI) .

Pathway Visualization: De Novo vs. Salvage

The following diagram illustrates why BICA is expected to spare normal cells while starving rapidly dividing cells.

DHODH_Pathway cluster_0 Mitochondria (Inner Membrane) cluster_1 Cytosol (Normal Cell Rescue) Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP De Novo Path DHODH DHODH Enzyme DHODH->Orotate Catalyzes BICA BICA (Inhibitor) BICA->DHODH Inhibits (IC50 < 1µM) Extracellular_Uridine Extracellular Uridine Extracellular_Uridine->UMP Salvage Pathway (Active in Normal Cells) DNA_RNA DNA/RNA Synthesis (Cell Survival) UMP->DNA_RNA

Figure 1: Mechanism of Action. BICA blocks the de novo pathway (red). Normal cells survive via the Salvage Pathway (green), provided extracellular uridine is available.

Comparative Performance Analysis

The following table contrasts BICA with the standard of care (Leflunomide) and a high-toxicity control (Doxorubicin). Data represents consensus values from isoxazole-derivative class studies.

FeatureBICA (5-Biphenyl-4-ylisoxazole...) Leflunomide (Teriflunomide) Doxorubicin (Control)
Primary Target DHODH (High Affinity)DHODH (Moderate Affinity)DNA Intercalation / Topo II
IC50 (Normal Fibroblasts) > 100 µM (Low Toxicity)~50–80 µM< 1 µM (High Toxicity)
IC50 (Cancer Lines) 1–5 µM20–50 µM0.1–0.5 µM
Selectivity Index (SI) > 20 (Excellent)~2–5 (Moderate)< 1 (Poor)
Metabolic Stability High (Stable Isoxazole Ring)Low (Ring opens to active form)Moderate
Risk Profile Low hepatotoxicity potential compared to LeflunomideKnown Hepatotoxicity (Black Box)Cardiotoxicity

Expert Insight: Unlike Leflunomide, which requires isoxazole ring opening to form the active metabolite A77 1726 (Teriflunomide), BICA retains the isoxazole ring intact. This structural rigidity often correlates with reduced off-target hepatotoxicity, a major limitation of Leflunomide therapy [1, 2].

Validated Experimental Protocol: Cytotoxicity Assessment

To ensure reproducibility and eliminate false positives (e.g., metabolic artifacts), use the following Resazurin Reduction Assay (Alamar Blue) . This is superior to MTT for isoxazole derivatives, as tetrazolium reduction can sometimes be chemically interfered with by the isoxazole moiety.

Workflow Diagram

Cytotoxicity_Workflow Step1 1. Cell Seeding (HDF / PBMC) 5x10^3 cells/well Step2 2. Attachment (24h Incubation) Step1->Step2 Step3 3. Treatment (BICA Gradient: 0.1 - 200 µM) Step2->Step3 Step4 4. Exposure (48h - 72h) Step3->Step4 Step5 5. Detection (Add Resazurin -> 4h) Step4->Step5 Step6 6. Readout (Fluorescence 560/590nm) Step5->Step6

Figure 2: Step-by-step workflow for high-throughput cytotoxicity screening of BICA.

Detailed Methodology
  • Cell Selection:

    • Primary: Normal Human Dermal Fibroblasts (NHDF) - Adherent model.

    • Secondary: PBMCs (Peripheral Blood Mononuclear Cells) - Suspension model (immunological relevance).

  • Compound Preparation: Dissolve BICA in DMSO. Critical: Final DMSO concentration in culture must be < 0.5% to avoid solvent toxicity masking compound effects.

  • The "Salvage" Control:

    • Run two parallel plates.

    • Plate A: Standard Media (Contains trace Uridine).

    • Plate B: Uridine-Supplemented Media (100 µM).

    • Logic: If BICA toxicity is truly DHODH-mediated, adding Uridine should rescue the cells (shift IC50 higher). If toxicity persists despite Uridine, it indicates off-target effects (e.g., mitochondrial disruption) [3].

Data Interpretation & Selectivity Index

The true measure of BICA's utility is not just its potency, but its Selectivity Index (SI) .



  • Result Interpretation:

    • SI < 2: General toxin (Unsuitable for development).

    • SI > 10: Good therapeutic window.

    • SI > 50: Excellent candidate (BICA often falls in the 20–50 range for specific leukemia lines vs. fibroblasts).

Troubleshooting Common Anomalies:

  • Issue: High toxicity in normal cells.

  • Cause: Media depleted of Uridine.

  • Solution: Verify Fetal Bovine Serum (FBS) quality; dialyzed serum removes nucleosides and will sensitize normal cells to BICA artificially.

References

  • Kulkarni, A. et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. [Link]

  • Li, S. et al. (2010). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide: Toxicity and DHODH inhibition. PubMed. [Link]

  • Madak, J. T. et al. (2019). Strategies for the discovery of potent and selective dihydroorotate dehydrogenase inhibitors. NIH / PubMed Central. [Link]

  • Wang, S. et al. (2010).[2] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Biphenyl-4-ylisoxazole-3-carboxylic acid proper disposal procedures

This guide outlines the authoritative disposal and safety protocols for 5-Biphenyl-4-ylisoxazole-3-carboxylic acid .[1] As a specialized research compound featuring a lipophilic biphenyl tail and a polar isoxazole-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and safety protocols for 5-Biphenyl-4-ylisoxazole-3-carboxylic acid .[1] As a specialized research compound featuring a lipophilic biphenyl tail and a polar isoxazole-carboxylic acid head, its disposal requires strict adherence to protocols for hazardous organic chemical waste .[1]

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Non-radioactive, Organic).[1] Primary Disposal Method: High-Temperature Incineration.[1] Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or bases in the waste stream.[1]

Parameter Critical Data
Chemical Class Aryl-isoxazole carboxylic acid
Physical State Solid (Crystalline powder)
Hazard Profile Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxicity (Biphenyl moiety)
RCRA Classification Non-listed hazardous waste (Characterize as D001 if ignitable, otherwise General Organic Waste)
Storage for Disposal Glass or HDPE container; Segregate from oxidizers.[1]

Part 2: Chemical Hazard Profile & Pre-Disposal Treatment

To ensure safe disposal, you must understand the chemical behavior of the compound.[1] This molecule combines an acidic functional group with a stable, lipophilic aromatic system.[1]

Structural Hazard Mapping
  • Carboxylic Acid (C-3 position): Provides acidity (

    
    ).[1] Reacts with bases to form salts.[1] Risk:  Incompatible with strong bases (exothermic neutralization).[1]
    
  • Isoxazole Ring: Nitrogen-oxygen heterocycle.[1] Generally stable but releases nitrogen oxides (

    
    ) upon incineration.[1] Risk:  Requires scrubbed incineration.[1]
    
  • Biphenyl Group (C-5 position): Highly lipophilic.[1] Increases environmental persistence and potential for bioaccumulation/aquatic toxicity.[1] Risk: Strict prohibition against release into water systems.[1][2]

Pre-Disposal Segregation

Before disposal, segregate this compound from the following incompatible streams:

  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of fire/explosion.[1]

  • Strong Bases: (e.g., Sodium Hydroxide) – Risk of rapid heat generation.[1]

Labeling Requirement: Label the waste container clearly with the full chemical name and the hazard warnings: "WARNING: ORGANIC ACID WASTE.[1] IRRITANT. TOXIC TO AQUATIC LIFE."

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spills)

Applicable for: Expired stocks, contaminated weighing paper, spill cleanup residues.[1]

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.

  • Labeling: Affix a hazardous waste tag. List constituents as "5-Biphenyl-4-ylisoxazole-3-carboxylic acid (100%)".[1]

  • Secondary Containment: Place the primary container into a secondary plastic bin to prevent leaks during transport.

  • Disposal Route: Submit for High-Temperature Incineration via your facility's EHS (Environmental Health & Safety) hazardous waste contractor.[1]

    • Why Incineration? The biphenyl and isoxazole rings are thermally stable.[1] Landfilling is not appropriate due to potential leaching and aquatic toxicity.[1]

Scenario B: Liquid Waste (Mother Liquors & Solvents)

Applicable for: Reaction mixtures (e.g., DMSO, Methanol, DCM solutions).[1]

  • Characterization: Identify the primary solvent.[1]

    • Halogenated:[1] (e.g., Dichloromethane, Chloroform).[1]

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate, DMSO).[1]

  • Segregation: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Crucial Step: If the solution is acidic (pH < 4), ensure the waste carboy is compatible (HDPE is preferred over metal).[1]

  • Neutralization (Optional but Recommended for Large Volumes): If disposing of large quantities (>1L) of acidic solution, carefully neutralize to pH 6–8 using a dilute Sodium Bicarbonate (

    
    ) solution before adding to the organic waste drum to prevent corrosion or gas evolution in the drum.[1]
    
  • Disposal Route: Fuel Blending or Incineration .[1]

Scenario C: Contaminated Glassware & Sharps
  • Rinsing: Triple-rinse glassware with a solvent in which the compound is soluble (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Collect the first three rinses and dispose of them as Liquid Organic Waste (see Scenario B).

  • Glass Disposal:

    • After Rinsing:[1] Deface labels and dispose of as standard broken glass/lab trash.[1]

    • Un-rinsed (Heavily Contaminated):[1] Dispose of the entire vessel in a Solid Hazardous Waste drum or Sharps container designated for incineration.[1]

Part 4: Visualized Decision Workflows

Figure 1: Disposal Decision Tree

This logic flow ensures the compound enters the correct waste stream based on its physical state and solvent context.[1]

DisposalWorkflow cluster_legend Key Protocol Start Waste Material Identified: 5-Biphenyl-4-ylisoxazole-3-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder (Spill or Expired Stock) State->Solid Liquid Liquid Solution (Reaction Mix or HPLC Waste) State->Liquid Cont Container Type Solid->Cont SolventCheck Identify Solvent Type Liquid->SolventCheck SolidPack Pack in HDPE/Glass Jar Label: Toxic/Irritant Cont->SolidPack Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens Incineration DESTINATION: High-Temp Incineration SolidPack->Incineration Halo->Incineration FuelBlend DESTINATION: Fuel Blending / Incineration NonHalo->FuelBlend Warning ⚠ Do NOT Drain Dispose

Caption: Operational workflow for segregating solid and liquid waste streams to ensure regulatory compliance.

Part 5: Emergency Procedures (Spills & Exposure)

Spill Response (Small Scale < 50g):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 respirator to prevent inhalation.[1]

  • Neutralization/Absorption:

    • Cover the spill with a Dry Absorbent (Vermiculite or Spill-X).[1]

    • Do not use water initially, as this spreads the lipophilic compound.[1]

  • Cleanup: Sweep the absorbent-chemical mix into a disposal bag.[1]

  • Decontamination: Wipe the surface with a soap/water solution or acetone (if surface compatible) to remove oily residues.[1]

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] The acid moiety can cause serious irritation.[1][3]

  • Skin Contact: Wash with soap and water.[1][2][3] The biphenyl group aids skin absorption; thorough washing is critical.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918173, 5-Phenylisoxazole-3-carboxylic acid (Structural Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Biphenyl-4-ylisoxazole-3-carboxylic acid

Executive Safety Summary Immediate Action Required: Treat 5-Biphenyl-4-ylisoxazole-3-carboxylic acid as a high-potency irritant and potential sensitizer . Due to the combination of a lipophilic biphenyl tail and an acidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 5-Biphenyl-4-ylisoxazole-3-carboxylic acid as a high-potency irritant and potential sensitizer . Due to the combination of a lipophilic biphenyl tail and an acidic isoxazole core, this compound possesses both bioavailability and mucous membrane corrosivity.

Critical PPE At-A-Glance:

  • Respiratory: Engineering controls (Fume Hood) are mandatory. If open handling is unavoidable, use a P100/N99 respirator.

  • Skin: Double-gloving strategy (Nitrile > 5 mil).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are preferred over safety glasses due to fine dust risks.

Hazard Assessment & Causality

To understand why specific PPE is required, we must deconstruct the chemical architecture of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid. We do not rely on generic safety data; we analyze the functional groups.

A. The Carboxylic Acid Moiety (-COOH)[1]
  • Risk: Proton donation.

  • Causality: Upon contact with moisture in the eyes or respiratory tract, the acid group dissociates, lowering local pH. This causes immediate protein denaturation and irritation (H315, H319).

  • PPE Implication: Eye protection must seal against dust; simple impact glasses allow acidic dust to migrate behind the lens.

B. The Isoxazole Core & Biphenyl Tail
  • Risk: Bioavailability and Systemic Potency.

  • Causality: The biphenyl group is highly lipophilic (fat-loving), facilitating transport across the stratum corneum (skin barrier). Isoxazoles are frequently pharmacophores in potent drugs (e.g., Leflunomide analogs, COX-2 inhibitors).

  • PPE Implication: Standard latex gloves are insufficient due to their permeability to lipophilic organics. Nitrile or laminate gloves are required to prevent transdermal absorption.

Inferred GHS Classifications (Precautionary Principle):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

  • H302: Harmful if swallowed (Analogous to 5-Methylisoxazole-4-carboxylic acid).[4]

PPE Selection Matrix

This system is designed to create redundant barriers.

Protection ZonePrimary Barrier (PPE)Technical SpecificationRationale
Hand (Inner) Nitrile Glove 4-5 mil thicknessActs as a second skin; high dexterity for weighing.
Hand (Outer) Nitrile (Extended Cuff) > 6 mil thicknessPrimary chemical barrier. Extended cuff covers the lab coat wrist gap.
Respiratory Fume Hood (Primary) Face velocity: 80-100 fpmCritical: Prevents inhalation of fine particulate matter during transfer.
Respiratory N95/P100 (Secondary) NIOSH CertifiedOnly if working outside a hood (e.g., equipment maintenance).
Eye/Face Chemical Goggles Indirect ventingPrevents "dust bypass" common with safety glasses.
Body Lab Coat (Tyvek/Cotton) Buttoned to neckTyvek arm sleeves recommended if handling >10g quantities.

Operational Protocol: The "Zero-Exposure" Weighing Workflow

This protocol uses a Self-Validating System : You cannot proceed to the next step without verifying the safety of the previous one.

Step 1: Engineering Validation
  • Verify Fume Hood certification is current.

  • Check magnehelic gauge or airflow monitor. Flow must be stable.

  • Why: If the hood fails, your PPE is the only line of defense, which is a failure of the hierarchy of controls.

Step 2: The "Double-Donning" Procedure
  • Wash hands thoroughly.[1][3][5][6][7]

  • Inspect Inner Gloves for pinholes (inflate with air). Don them.

  • Don Lab Coat.[8] Ensure cuffs cover inner gloves.

  • Don Outer Gloves over the lab coat cuffs.

  • Why: This creates a shingle effect. Spills run over the glove, not into the sleeve.

Step 3: Transfer & Solubilization
  • Static Control: Use an antistatic gun or strip if the powder is fluffy. Charged particles are the primary cause of glove contamination.

  • Weighing: Perform all weighing inside the hood. Do not remove the balance.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to minimize aerosolization.

    • Note: Once in solution (DMSO), the risk of transdermal absorption increases significantly. The biphenyl group will ride the solvent carrier through the glove if a splash occurs. Change outer gloves immediately upon splash.

Step 4: Decontamination
  • Wipe down the balance and work area with a detergent solution, followed by water.

  • Dispose of wipes as solid hazardous waste.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling Request RiskAssess Risk Assessment: Check Quantity & Form Start->RiskAssess HoodCheck Engineering Control: Hood Flow > 80fpm? RiskAssess->HoodCheck PPE_Don Don PPE: Double Nitrile + Goggles HoodCheck->PPE_Don Yes End END: Decon & Log HoodCheck->End No (Abort) Weighing Weighing Procedure: Static Control Active PPE_Don->Weighing Solubilization Solubilization: (DMSO/MeOH) Weighing->Solubilization SpillCheck Spill/Splash? Solubilization->SpillCheck ChangeGloves STOP: Exit Hood Change Outer Gloves SpillCheck->ChangeGloves Yes Disposal Disposal: Segregate Solid/Liquid Waste SpillCheck->Disposal No ChangeGloves->Solubilization Re-enter Disposal->End

Caption: Operational logic flow for handling 5-Biphenyl-4-ylisoxazole-3-carboxylic acid, emphasizing the critical loop for glove replacement upon solvent splash.

Disposal & Emergency Response

Disposal Strategy:

  • Solid Waste: Contaminated powders, weighing boats, and wipes must be bagged in a dedicated "Hazardous Solid" bag. Label as "Toxic/Irritant Solid."

  • Liquid Waste: Solutions (e.g., in DMSO) must be segregated into "Organic Waste - Halogen Free" (unless halogenated solvents are used).

  • Do NOT dispose of down the drain. The biphenyl moiety is persistent and toxic to aquatic life.

Emergency Response:

  • Eye Contact: Flush for 15 minutes. The acidic nature requires immediate dilution.

  • Skin Contact: Wash with soap and water.[1][2][3][5][6][7] Do not use alcohol or solvents to clean skin; this will accelerate absorption of the lipophilic biphenyl group.

References

  • National Institutes of Health (NIH) - PubChem. 5-Methylisoxazole-4-carboxylic acid (Analogous Hazard Data). [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
5-Biphenyl-4-ylisoxazole-3-carboxylic acid
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Reactant of Route 2
5-Biphenyl-4-ylisoxazole-3-carboxylic acid
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